molecular formula C22H36O5 B1671294 SC 34301 CAS No. 81026-63-3

SC 34301

Numéro de catalogue: B1671294
Numéro CAS: 81026-63-3
Poids moléculaire: 380.5 g/mol
Clé InChI: CIBHDGPIOICRGX-ZQCHCGQNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Enisoprost is a synthetic PGE1 analogue and has been shown to have antisecretory and antipeptic effects.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h6-7,10,12,17-18,20,24,26H,4-5,8-9,11,13-16H2,1-3H3/b7-6-,12-10+/t17-,18-,20-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBHDGPIOICRGX-ZQCHCGQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC/C=C\CCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021627
Record name Enisoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81026-63-3
Record name Enisoprost [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081026633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enisoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENISOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J85F4K48Q1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SC-34301 (Enisoprost)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-34301, also known as Enisoprost, is a synthetic methyl ester analog of prostaglandin E1 (PGE1). Its mechanism of action is primarily centered on its agonist activity at specific prostaglandin E (EP) receptors, leading to a range of physiological effects, most notably in the gastrointestinal and immune systems. This technical guide provides a comprehensive overview of the molecular pathways and cellular responses modulated by Enisoprost, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: EP Receptor Agonism

Enisoprost exerts its effects by binding to and activating G-protein coupled prostaglandin E2 (PGE2) receptors, specifically the EP2 and EP4 subtypes.[1] These receptors are expressed in various tissues, including gastrointestinal epithelial cells, immune cells, and vascular smooth muscle cells.[2] The binding of Enisoprost to EP2 and EP4 receptors initiates a cascade of intracellular signaling events.

Signaling Pathways

The activation of EP2 and EP4 receptors by Enisoprost predominantly couples to the stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase.[3][4] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and the exchange protein directly activated by cAMP (Epac).[2][3]

  • PKA-mediated signaling: Activated PKA can phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to the modulation of gene expression.[2][5]

  • Epac-mediated signaling: Epac activation can influence cell adhesion, ion transport, and other cellular processes.

Furthermore, the EP4 receptor can also couple to the inhibitory G-protein (Gαi), which can activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2][6] This pathway is crucial for cell survival and proliferation.

Signaling Pathway of Enisoprost via EP2 and EP4 Receptors

Enisoprost SC-34301 (Enisoprost) EP2R EP2 Receptor Enisoprost->EP2R EP4R EP4 Receptor Enisoprost->EP4R Gas Gαs EP2R->Gas activates EP4R->Gas activates Gai Gαi EP4R->Gai activates AC Adenylyl Cyclase Gas->AC activates PI3K PI3K Gai->PI3K activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates CREB CREB PKA->CREB phosphorylates Gastro Gastroprotection PKA->Gastro Akt Akt PI3K->Akt activates Immune Immunosuppression Akt->Immune Gene Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene regulates Gene->Immune

Caption: Enisoprost signaling through EP2 and EP4 receptors.

Immunosuppressive Effects

Enisoprost has demonstrated significant immunosuppressive properties by modulating T-cell function.

Inhibition of T-Cell Proliferation and IL-2 Production

Enisoprost inhibits the proliferation of human peripheral blood mononuclear cells in a concentration-dependent manner. This inhibition is associated with a potent reduction in the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation.[7]

Quantitative Data: Immunosuppressive Effects of Enisoprost

Concentration (µg/mL)Inhibition of Phytohemagglutinin-induced Mononuclear Cell Response (%)
0.14.0
1.021.7
10.074.3

Data sourced from Weir et al., 1991.[7]

Experimental Protocols

T-Cell Proliferation Assay (General Protocol)

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the PBMCs in 96-well flat-bottom plates at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.

  • Stimulation: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies in the presence of varying concentrations of Enisoprost or a vehicle control.

  • Proliferation Measurement: After 48-72 hours of incubation, assess cell proliferation. A common method is the incorporation of a labeled nucleotide (e.g., [3H]-thymidine or BrdU) or the use of a fluorescent dye such as CFSE that is diluted with each cell division.[8][9]

  • Data Analysis: Measure the incorporated radioactivity or fluorescence intensity to quantify the extent of T-cell proliferation.

Workflow for T-Cell Proliferation Assay

Start Isolate PBMCs Culture Culture in 96-well plate Start->Culture Stimulate Add Mitogen & Enisoprost Culture->Stimulate Incubate Incubate 48-72 hours Stimulate->Incubate Measure Measure Proliferation (e.g., BrdU) Incubate->Measure Analyze Analyze Data Measure->Analyze

Caption: Experimental workflow for assessing T-cell proliferation.

IL-2 Production Measurement (ELISA Protocol)

  • Sample Collection: Collect supernatants from the T-cell proliferation assay cultures at 24-48 hours post-stimulation.

  • ELISA Procedure: Use a commercially available IL-2 ELISA kit.[10][11][12][13]

    • Coat a 96-well plate with a capture antibody specific for human IL-2.

    • Block non-specific binding sites.

    • Add cell culture supernatants and a series of IL-2 standards to the wells.

    • Add a biotinylated detection antibody that binds to a different epitope on the IL-2 molecule.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

    • Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.

    • Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve from the absorbance values of the known IL-2 concentrations and use it to determine the concentration of IL-2 in the experimental samples.

Gastroprotective Effects

Enisoprost demonstrates significant gastroprotective effects, primarily through the inhibition of gastric acid secretion and enhancement of the mucosal barrier.[14][15]

Inhibition of Gastric Acid Secretion

Enisoprost is a potent inhibitor of both basal and stimulated gastric acid secretion.[14][15] This effect is dose-dependent.

Quantitative Data: Inhibition of Gastric Acid Secretion by Enisoprost

Dose (µg)Effect on Nocturnal Mean Acid Output
100Marked inhibition
200Marked inhibition
400Marked inhibition

Data from a study in 20 healthy male volunteers.[14]

A separate study comparing Enisoprost to misoprostol and a placebo found that Enisoprost at doses of 100, 200, and 400 µg all significantly suppressed histamine-stimulated acid output compared to both placebo and 200 µg of misoprostol.[15]

Experimental Protocols

Measurement of Gastric Acid Secretion in Humans (Gastric Aspiration Method)

  • Subject Preparation: Healthy volunteers are fasted overnight.

  • Nasogastric Tube Placement: A nasogastric tube is inserted into the stomach.

  • Gastric Aspiration: Gastric contents are continuously aspirated. In studies of nocturnal acid output, this is done overnight. For stimulated acid output, a secretagogue like histamine or pentagastrin is administered intravenously.[14][15][16]

  • Sample Analysis: The volume of the gastric aspirate is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a neutral pH.

  • Data Calculation: The acid output is calculated as the product of the volume and the acid concentration and is typically expressed in mmol/hour.

Conclusion

SC-34301 (Enisoprost) is a potent prostaglandin E1 analog that exerts its biological effects primarily through the activation of EP2 and EP4 receptors. Its mechanism of action involves the modulation of intracellular signaling pathways, including the cAMP/PKA and PI3K/Akt pathways. These molecular events translate into significant immunosuppressive and gastroprotective effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and related molecules. Further investigation into the nuanced interactions of Enisoprost with different cell types and its long-term effects will continue to be a valuable area of research.

References

Enisoprost: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Prostaglandin E1 Analog for Scientific and Drug Development Professionals

Introduction

Enisoprost is a synthetic analog of prostaglandin E1 (PGE1) that has been investigated for its therapeutic potential, primarily for its gastric mucosal protective and immunosuppressive properties. Like other PGE1 analogs, its mechanism of action is centered on its interaction with E-prostanoid (EP) receptors, leading to a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of enisoprost, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key biological pathways to support further research and development.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C22H36O5[1]
Molecular Weight 380.52 g/mol [1]
Synonyms SC-34301[1]
Classification Anti-Ulcer Agent, Immunosuppressive Agent[1]

Mechanism of Action

Enisoprost exerts its effects by acting as an agonist at prostaglandin E (EP) receptors, a class of G-protein coupled receptors. There are four main subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways.[2][3] The specific binding affinities of enisoprost for each of these receptor subtypes have not been extensively published. However, based on the known actions of PGE1 and its analogs, the primary mechanisms of action of enisoprost are believed to involve:

  • Gastric Mucosal Protection: Prostaglandins of the E series are known to protect the gastric mucosa through several mechanisms, including inhibition of gastric acid secretion, stimulation of mucus and bicarbonate secretion, and maintenance of mucosal blood flow.[4][5] Enisoprost, as a PGE1 analog, is presumed to share these cytoprotective effects.

  • Immunosuppression: Prostaglandin E1 and its analogs have been shown to possess immunosuppressive properties, including the inhibition of T-cell proliferation and cytokine production.[6] This has led to the investigation of enisoprost as an agent to prevent organ transplant rejection.

Signaling Pathways

The binding of enisoprost to EP receptors triggers distinct downstream signaling cascades depending on the receptor subtype. While specific data for enisoprost is limited, the general pathways for PGE1 are well-characterized.

EP Receptor Signaling

EP_Receptor_Signaling cluster_ep1 EP1 Receptor cluster_ep2_ep4 EP2/EP4 Receptors cluster_ep3 EP3 Receptor EP1 EP1 Gq Gq EP1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates EP2_EP4 EP2 / EP4 Gs Gs EP2_EP4->Gs AC_stim Adenylyl Cyclase Gs->AC_stim stimulates ATP_stim ATP AC_stim->ATP_stim converts cAMP_stim cAMP ATP_stim->cAMP_stim PKA_stim PKA cAMP_stim->PKA_stim activates EP3 EP3 Gi Gi EP3->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits ATP_inhib ATP AC_inhib->ATP_inhib conversion decreased cAMP_inhib cAMP ATP_inhib->cAMP_inhib Enisoprost Enisoprost (PGE1 Analog) Enisoprost->EP1 Enisoprost->EP2_EP4 Enisoprost->EP3

General signaling pathways of EP receptors activated by PGE1 analogs.

Quantitative Data

Published quantitative data for enisoprost is primarily derived from clinical trials.

Clinical Efficacy in Gastric Ulcer Healing
StudyTreatment GroupDoseDurationHealing Ratep-value vs. PlaceboReference
Enprostil for Gastric UlcerEnprostil70 µg twice daily6 weeks70%-[7]
Enprostil35 µg twice daily6 weeks82%0.005[7]
Placebo-6 weeks50%-[7]

Note: Enprostil is another prostaglandin analog, and this data is included to provide context for the therapeutic class.

Clinical Efficacy in Organ Transplantation
StudyTreatment GroupDoseOutcomeIncidencep-value vs. PlaceboReference
Enisoprost in Renal TransplantationEnisoprost50 µg q.i.d.RejectionNot significantly different0.782[8]
Enisoprost100 µg q.i.d.RejectionNot significantly different0.782[8]
Placebo-Rejection26% (overall)-[8]
Enisoprost in Liver TransplantationEnisoprost100 µg t.i.d.Cyclosporine Nephrotoxicity17.5%0.781[9]
Placebo-Cyclosporine Nephrotoxicity20.0%-[9]
Enisoprost100 µg t.i.d.Graft RejectionNot significantly different-[9]
Placebo-Graft Rejection--[9]

Experimental Protocols

Prostaglandin E Receptor Binding Assay (General Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for a specific EP receptor subtype.

Objective: To determine the inhibitory constant (Ki) of enisoprost for a specific EP receptor subtype.

Materials:

  • Cell membranes expressing the human EP receptor of interest.

  • Radiolabeled prostaglandin E2 ([³H]-PGE2).

  • Enisoprost at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • 96-well filter plates.

  • Vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of enisoprost.

  • In a 96-well plate, add the cell membranes, [³H]-PGE2 (at a concentration near its Kd), and varying concentrations of enisoprost or vehicle.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry.

  • Add scintillation cocktail to each filter and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow A Prepare Reagents (Membranes, [³H]-PGE2, Enisoprost) B Incubate in 96-well Plate A->B C Vacuum Filtration B->C D Wash Filters C->D E Dry Filters D->E F Add Scintillation Cocktail E->F G Count Radioactivity F->G H Data Analysis (IC50 -> Ki) G->H

Workflow for a radioligand receptor binding assay.
cAMP Functional Assay (General Protocol)

This protocol describes a cell-based assay to measure the effect of enisoprost on cyclic AMP (cAMP) production, which is a downstream effector of EP2 and EP4 (stimulation) and EP3 (inhibition) receptors.

Objective: To determine the EC50 or IC50 of enisoprost for modulating cAMP levels.

Materials:

  • Cells expressing the EP receptor of interest.

  • Enisoprost at various concentrations.

  • Forskolin (to stimulate cAMP production for Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed cells in a multi-well plate and culture overnight.

  • Replace the culture medium with assay buffer.

  • For Gi-coupled receptors (EP3), pre-treat cells with forskolin to elevate basal cAMP levels.

  • Add varying concentrations of enisoprost to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the cAMP concentration in the cell lysates using the plate reader.

  • Data are analyzed using non-linear regression to determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors) of enisoprost.

cAMP_Assay_Workflow A Seed and Culture Cells B Replace Medium with Assay Buffer A->B C Add Forskolin (for Gi-coupled receptors) B->C D Add Enisoprost B->D C->D E Incubate D->E F Lyse Cells E->F G Measure cAMP F->G H Data Analysis (EC50 / IC50) G->H

Workflow for a cell-based cAMP functional assay.

Conclusion

Enisoprost is a prostaglandin E1 analog with demonstrated cytoprotective and potential immunosuppressive effects. While clinical data provides some insight into its efficacy in specific therapeutic areas, a comprehensive understanding of its pharmacological profile is limited by the lack of publicly available preclinical data, particularly regarding its receptor binding affinities and potencies at the different EP receptor subtypes. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the molecular mechanisms of enisoprost and to design studies that can elucidate its full therapeutic potential. Further research is warranted to fully characterize this compound and its place in modern medicine.

References

Enisoprost in Research: A Technical Guide to a Prostaglandin E1 Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 8, 2025

Abstract

Enisoprost is a synthetic prostaglandin E1 (PGE1) analogue that has been investigated for its therapeutic potential, primarily in the field of gastroenterology. Like other PGE1 analogues, its mechanism of action is centered on its ability to modulate physiological processes by binding to prostaglandin E (EP) receptors. However, research specifically focused on enisoprost is limited in comparison to its close analogue, misoprostol. This technical guide provides a comprehensive overview of the known research applications of enisoprost, supplemented with data from the extensive research on misoprostol to provide a broader context for its potential mechanisms and applications. This document details its mechanism of action, associated signaling pathways, and relevant experimental protocols, and presents quantitative data in a structured format for ease of comparison.

Introduction

Enisoprost, with the chemical formula C22H36O5, is a synthetic prostaglandin E1 analogue.[1] Prostaglandins are lipid compounds that play a crucial role in various physiological and pathological processes, including inflammation, gastric acid secretion, and uterine contraction.[2] Synthetic analogues like enisoprost have been developed to harness these effects for therapeutic purposes. The primary research focus for enisoprost and its analogues has been in gastric cytoprotection, particularly in the context of nonsteroidal anti-inflammatory drug (NSAID)-induced gastrointestinal injury.[3][4]

Mechanism of Action and Signaling Pathways

As a prostaglandin E1 analogue, enisoprost is believed to exert its effects by acting as an agonist at prostaglandin E (EP) receptors. The diverse physiological responses to prostaglandins are mediated by a family of G protein-coupled receptors, including EP1, EP2, EP3, and EP4.[5][6] While the specific receptor binding affinities for enisoprost are not extensively documented in publicly available research, the mechanism can be inferred from the well-studied analogue, misoprostol.

Misoprostol primarily interacts with EP2, EP3, and EP4 receptors.[7] The activation of these receptors triggers distinct intracellular signaling cascades:

  • EP2 and EP4 Receptor Activation: These receptors are coupled to the Gs alpha subunit of G proteins. Upon agonist binding, they activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6][8] This pathway is often associated with smooth muscle relaxation and anti-inflammatory effects.

  • EP3 Receptor Activation: This receptor is typically coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, resulting in decreased intracellular cAMP.[8] This pathway is implicated in the inhibition of gastric acid secretion by parietal cells.[9][10]

The cytoprotective effects of PGE1 analogues are multifaceted, involving:

  • Inhibition of Gastric Acid Secretion: By acting on EP3 receptors on parietal cells, these compounds reduce both basal and stimulated gastric acid production.[2][9][10]

  • Stimulation of Mucus and Bicarbonate Secretion: Increased production of mucus and bicarbonate forms a protective layer on the gastric mucosa, shielding it from damage.[2][3][11]

  • Maintenance of Mucosal Blood Flow: Adequate blood flow is essential for mucosal integrity and repair.[3]

Signaling Pathway Diagram

Enisoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Enisoprost Enisoprost EP3 EP3 Receptor Enisoprost->EP3 EP2_EP4 EP2/EP4 Receptors Enisoprost->EP2_EP4 Gi Gi Protein EP3->Gi activates Gs Gs Protein EP2_EP4->Gs activates AC Adenylyl Cyclase cAMP_dec ↓ cAMP AC->cAMP_dec cAMP_inc ↑ cAMP AC->cAMP_inc Gi->AC inhibits Gs->AC activates Physiological_Response_dec Physiological Response (e.g., ↓ Gastric Acid) cAMP_dec->Physiological_Response_dec PKA Protein Kinase A cAMP_inc->PKA Physiological_Response_inc Physiological Response (e.g., ↑ Mucus Secretion) PKA->Physiological_Response_inc

Caption: Hypothesized signaling pathway of Enisoprost via EP receptors.

Research Applications and Quantitative Data

While specific clinical trial data for enisoprost is not as abundant as for misoprostol, research has explored its utility in preventing gastrointestinal damage and modulating immune responses.

Gastroenterology: Cytoprotection

The primary research application of enisoprost has been in the prevention of gastric and duodenal ulcers, particularly those induced by NSAIDs. The cytoprotective properties are attributed to the mechanisms described above.

Table 1: Summary of Quantitative Data from Misoprostol Cytoprotection Studies (as an analogue for Enisoprost)

Study FocusDosage of MisoprostolOutcomeReference
Prevention of NSAID-induced gastric ulcers200 µg, four times dailySignificant reduction in the incidence of gastric ulcers compared to placebo.[12]
Healing of small bowel ulcers in NSAID/aspirin users200 µg, four times daily for 8 weeks54% of patients showed complete healing of ulcers compared to 17% in the placebo group (p=0.0002).[13]
Protection against aspirin-induced gastric injury200 µg (5 doses over 24h)67% of subjects were protected from gastric injury from a single 1296 mg dose of aspirin, versus 3% in the placebo group (P < 0.001).[14]
Dose-response to aspirin-induced gastric injury25 µg, 50 µg, 100 µg, 200 µgAll doses showed a protective effect, with a significant dose-response relationship.[15]
Reduction of aspirin-induced gastroduodenal injury50 µg, 100 µg, 200 µg, four times daily for 1 weekAll doses reduced the development of acute gastric ulcers (1% vs. 43% in placebo). 100 µg and 200 µg doses prevented acute duodenal ulcers (0% vs. 13% in placebo).[16]
Modulation of Immune Response and Microbial Translocation

A study directly comparing enisoprost and misoprostol investigated their effects on bacterial translocation following burn injury in a murine model. This research highlights a potential immunomodulatory role for these compounds.

Table 2: Comparative Effects of Enisoprost and Misoprostol on Microbial Translocation

CompoundDosageEffect on Microbial TranslocationEffect on Bacterial Clearance
Enisoprost20 µg/kg/day-Enhanced
200 µg/kg/dayDecreased-
Misoprostol20 µg/kg/day-Enhanced
200 µg/kg/dayDecreased-

Data from a study on Balb/c mice with 20% full-thickness burn injury.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. Below are summaries of methodologies from key studies on prostaglandin E1 analogues.

Protocol for Assessing Gastric Cytoprotection in Humans

This protocol is based on studies evaluating the protective effects of misoprostol against NSAID-induced gastric injury.

  • Subject Recruitment: Healthy volunteers with no history of gastrointestinal disease are recruited.

  • Baseline Endoscopy: A baseline endoscopy is performed to confirm the absence of gastric or duodenal ulcers or significant erosions.

  • Randomization: Subjects are randomized in a double-blind manner to receive either enisoprost (at varying doses) or a placebo.

  • Drug Administration: Subjects are administered the assigned study drug and a high dose of an NSAID (e.g., aspirin 1300 mg) over a specified period (e.g., 24 hours).

  • Follow-up Endoscopy: A second endoscopy is performed a few hours after the final dose of the NSAID to assess the gastric and duodenal mucosa.

  • Scoring of Mucosal Damage: The mucosa is graded by at least two independent endoscopists based on a predefined scoring system that quantifies petechiae, hemorrhagic streaks, erosions, and ulcers.

  • Data Analysis: The scores between the enisoprost and placebo groups are statistically compared to determine the protective effect of enisoprost.

Experimental Workflow Diagram

Experimental_Workflow A Subject Recruitment (Healthy Volunteers) B Baseline Endoscopy A->B C Randomization B->C D1 Enisoprost Group C->D1 D2 Placebo Group C->D2 E1 Administer Enisoprost + NSAID D1->E1 E2 Administer Placebo + NSAID D2->E2 F Follow-up Endoscopy E1->F E2->F G Mucosal Damage Scoring F->G H Statistical Analysis G->H

Caption: Workflow for a clinical trial assessing gastric cytoprotection.
Protocol for Investigating Microbial Translocation in an Animal Model

This protocol is based on the comparative study of enisoprost and misoprostol.

  • Animal Model: Balb/c mice are used.

  • Treatment Groups: Mice are divided into groups to receive different doses of enisoprost, misoprostol, or a vehicle control for a period of 3 days.

  • Induction of Injury: A standardized 20% full-thickness burn is induced.

  • Bacterial Gavage: Simultaneously with the burn injury, mice are gavaged with a known quantity of radiolabeled bacteria (e.g., 14C-Escherichia coli).

  • Sample Collection: At specified time points post-injury (e.g., 4 and 24 hours), animals are euthanized, and blood, peritoneal fluid, mesenteric lymph nodes, spleen, liver, and lungs are aseptically harvested.

  • Quantification of Translocation: Radionuclide counts in the harvested tissues are measured to determine the extent of bacterial translocation.

  • Quantification of Viable Bacteria: Tissues are homogenized and plated on selective media to enumerate the number of viable translocated bacteria.

  • Data Analysis: The data from the treatment groups are compared to the control group to assess the effects of enisoprost and misoprostol on bacterial translocation and clearance.

Conclusion

Enisoprost is a synthetic prostaglandin E1 analogue with demonstrated potential in research, particularly in the realm of gastric cytoprotection. While the body of literature specifically on enisoprost is limited, the extensive research on its close analogue, misoprostol, provides a strong foundation for understanding its likely mechanism of action through the activation of EP receptors and subsequent modulation of intracellular signaling pathways. The available data suggests that enisoprost, like misoprostol, can reduce gastric acid secretion, enhance mucosal defense mechanisms, and potentially modulate immune responses. Further research is warranted to fully elucidate the specific receptor binding profile and clinical efficacy of enisoprost in various therapeutic areas. The experimental protocols and quantitative data presented in this guide offer a framework for future investigations into this and other prostaglandin E1 analogues.

References

An In-depth Technical Guide to the Selective EP3 Receptor Agonist SC-46275

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin E2 (PGE2) exerts a wide array of physiological and pathological effects through its interaction with four distinct E-type prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. The EP3 receptor, a G-protein coupled receptor (GPCR), is of particular interest due to its diverse signaling capabilities and its involvement in processes such as smooth muscle contraction, inhibition of gastric acid secretion, and platelet aggregation. The development of selective agonists for the EP3 receptor is crucial for elucidating its specific functions and for the potential development of targeted therapeutics. This guide provides a comprehensive technical overview of SC-46275, a potent and highly selective EP3 receptor agonist. It details its pharmacological properties, the intricate signaling pathways of the EP3 receptor, and the experimental protocols for its characterization.

A preliminary investigation into the compound SC-34301, also known as Enisoprost, identified it as a prostaglandin E1 analog. While it has demonstrated effects such as reducing bacterial translocation, the available scientific literature does not characterize it as a selective EP3 receptor agonist. In contrast, SC-46275 has been robustly profiled as a highly potent and selective agonist for the EP3 receptor, making it a more suitable subject for an in-depth technical guide focused on this specific receptor subtype.

Quantitative Pharmacological Profile of SC-46275

The potency and selectivity of SC-46275 have been determined through various functional bioassays. The following tables summarize the quantitative data, comparing the activity of SC-46275 with the endogenous ligand PGE2 and other prostanoids across different EP receptor subtypes.

Table 1: Agonist Potency (EC50) at the EP3 Receptor

CompoundEC50 (nM) in Guinea Pig Vas Deferens
SC-46275 0.04 ± 0.02
PGE25.4 ± 1.1
Sulprostone1.6 ± 0.4
Misoprostol4.3 ± 0.9

Data from Abramovitz et al., 1993.[1]

Table 2: Selectivity Profile of SC-46275 across EP Receptor Subtypes

Receptor SubtypeAssay PreparationAgonist Effect of SC-46275
EP1 Guinea Pig Ileum (Longitudinal Muscle)Very weak (only 33% of maximal PGE2 effect at 30,000 nM)
EP2 Guinea Pig Ileum (Circular Muscle)Inactive (up to 10,000 nM)
EP3 Guinea Pig Vas DeferensHighly potent agonist

Data from Abramovitz et al., 1993.[1]

EP3 Receptor Signaling Pathways

The EP3 receptor is unique among the EP receptors in its ability to couple to multiple G-protein signaling pathways, leading to a variety of cellular responses. The primary signaling cascade involves coupling to the inhibitory G-protein, Gi, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, the EP3 receptor can also couple to other G-proteins, including Gs and G12/13, initiating alternative signaling cascades.

EP3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_Gi Gi Pathway cluster_G1213 G12/13 Pathway cluster_Gq_beta_gamma Gβγ Pathway EP3 EP3 Receptor Gi Gi EP3->Gi G1213 G12/13 EP3->G1213 G_beta_gamma Gβγ EP3->G_beta_gamma via Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP cAMP AC_inhib->cAMP inhibits conversion of ATP to cAMP PKA_inhib PKA cAMP->PKA_inhib RhoGEF RhoGEF G1213->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement PLC PLC G_beta_gamma->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation SC46275 SC-46275 SC46275->EP3 binds

Caption: EP3 Receptor Signaling Pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of SC-46275.

EP3 Receptor Agonist Activity in Isolated Guinea Pig Vas Deferens

This assay is a classic method for assessing EP3 receptor agonism, as the vas deferens is rich in EP3 receptors, and their activation inhibits electrically induced contractions.

Materials:

  • Male guinea pigs (250-350 g)

  • Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • SC-46275 and other test compounds

  • Organ bath with a capacity of 10-20 mL

  • Isotonic transducer

  • Data acquisition system

  • Platinum electrodes for electrical field stimulation

Procedure:

  • Humanely euthanize a guinea pig and dissect the vasa deferentia.

  • Clean the tissue of adhering fat and connective tissue and suspend it in an organ bath containing Krebs-bicarbonate solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Induce rhythmic contractions using electrical field stimulation (e.g., 0.1 Hz, 1 ms pulse duration, supramaximal voltage).

  • Once a stable baseline of electrically induced contractions is achieved, add cumulative concentrations of SC-46275 or other agonists to the organ bath.

  • Record the inhibition of the contractile response at each concentration.

  • Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of the electrically induced contractions.

EP1 and EP2 Receptor Selectivity Assays using Guinea Pig Ileum

The guinea pig ileum is a versatile tissue for differentiating EP receptor subtype activity. The longitudinal muscle layer is rich in EP1 receptors, which mediate contraction, while the circular muscle layer contains EP2 receptors that mediate relaxation.

Materials:

  • Male guinea pigs (250-350 g)

  • Krebs-bicarbonate solution

  • SC-46275 and other test compounds

  • Organ bath, isotonic transducer, and data acquisition system

Procedure for EP1 Selectivity (Longitudinal Muscle):

  • Dissect a segment of the terminal ileum and prepare a longitudinal muscle strip.

  • Suspend the strip in an organ bath under a resting tension of approximately 1 g and allow it to equilibrate.

  • Add cumulative concentrations of SC-46275 or other agonists and record the contractile response.

  • Compare the response to that of a known EP1 agonist like PGE2.

Procedure for EP2 Selectivity (Circular Muscle):

  • Prepare a circular muscle strip from the ileum.

  • Suspend the strip in an organ bath under a resting tension of approximately 0.5 g and allow it to equilibrate.

  • Induce a submaximal contraction with an appropriate agent (e.g., histamine or carbachol).

  • Once the contraction has stabilized, add cumulative concentrations of SC-46275 or other agonists and record any relaxation.

  • Compare the response to that of a known EP2 agonist.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the pharmacological profiling of a novel compound to determine its activity and selectivity as an EP3 receptor agonist.

Pharmacological_Profiling_Workflow cluster_workflow Pharmacological Profiling Workflow for an EP3 Agonist start Start: Synthesize or acquire novel compound primary_screen Primary Screen: EP3 Functional Assay (e.g., Guinea Pig Vas Deferens) start->primary_screen decision1 Is the compound active (EC50 < threshold)? primary_screen->decision1 selectivity_assays Selectivity Assays: - EP1 (Guinea Pig Ileum, Longitudinal) - EP2 (Guinea Pig Ileum, Circular) - EP4 (e.g., cell-based cAMP assay) decision1->selectivity_assays Yes inactive Compound is inactive or not potent enough. Stop or modify. decision1->inactive No data_analysis Data Analysis: - Determine EC50/IC50 values - Calculate selectivity ratios selectivity_assays->data_analysis decision2 Is the compound selective for EP3? data_analysis->decision2 lead_candidate Lead Candidate for Further Development decision2->lead_candidate Yes not_selective Compound is not selective. Stop or modify. decision2->not_selective No

Caption: Workflow for EP3 Agonist Profiling.

Conclusion

SC-46275 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the EP3 receptor. Its high potency and selectivity, as demonstrated in classical pharmacological preparations, allow for the specific interrogation of EP3-mediated pathways. The diverse signaling capabilities of the EP3 receptor, extending beyond the canonical Gi-cAMP pathway, underscore the complexity of prostanoid signaling and highlight the importance of using selective ligands like SC-46275 in research. The experimental protocols and workflow detailed in this guide provide a framework for the characterization of novel EP3 receptor modulators, which is essential for the advancement of drug discovery in this area.

References

Enisoprost: A Technical Guide to its Chemical Structure, Properties, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisoprost is a synthetic prostaglandin E1 analogue that has been investigated for its cytoprotective and anti-secretory properties, particularly in the context of gastrointestinal health. As a member of the prostaglandin family, its mechanism of action is intrinsically linked to the activation of specific G-protein coupled receptors, leading to the modulation of intracellular signaling cascades. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the presumed signaling pathways of Enisoprost, drawing upon data from closely related analogues where direct information is limited. Detailed methodologies for key experiments relevant to its characterization are also presented.

Chemical Structure and Properties

Enisoprost is a complex organic molecule with a cyclopentane ring and two side chains characteristic of prostaglandins. Its precise chemical identity is crucial for understanding its interaction with biological targets.

IdentifierValueSource
IUPAC Name methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate[1]
Molecular Formula C22H36O5[1]
Molecular Weight 380.5 g/mol [1]
CAS Number 81026-63-3[1]
Synonyms Enisoprostum, SC-34301[1]

Physicochemical Properties

The physical and chemical properties of Enisoprost influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development.

PropertyValueSource
XLogP3 2.9[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 12[1]

Mechanism of Action and Signaling Pathways

As a prostaglandin E1 analogue, Enisoprost is presumed to exert its biological effects by acting as an agonist at prostaglandin E (EP) receptors, which are a class of G-protein coupled receptors (GPCRs). There are four main subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways. The specific receptor subtype affinity and selectivity of Enisoprost will determine its precise physiological effects. Based on data from the closely related analogue Misoprostol, the following interactions are likely.[2]

  • EP1 Receptor: Activation of the EP1 receptor is typically coupled to the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • EP2 and EP4 Receptors: These receptors are coupled to the Gs protein. Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets.[3]

  • EP3 Receptor: The EP3 receptor is unique in that it can couple to Gi proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cAMP levels.[2]

The cytoprotective and anti-secretory effects of prostaglandin analogues in the gastrointestinal tract are often attributed to their ability to modulate cAMP levels in gastric parietal cells, leading to a reduction in gastric acid secretion.[4][5][6][7]

Below is a diagram illustrating the proposed signaling pathway for Enisoprost.

Enisoprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_receptors EP Receptors cluster_cytosol Cytosol Enisoprost Enisoprost EP1 EP1 Enisoprost->EP1 EP2_4 EP2 / EP4 Enisoprost->EP2_4 EP3 EP3 Enisoprost->EP3 Gq Gq EP1->Gq Gs Gs EP2_4->Gs Gi Gi EP3->Gi PLC PLC Gq->PLC + IP3 IP3 PLC->IP3 + Ca2 Ca²⁺ (intracellular) IP3->Ca2 + Physiological_Response Physiological Response Ca2->Physiological_Response AC Adenylyl Cyclase Gs->AC + Gi->AC - cAMP cAMP AC->cAMP + PKA PKA cAMP->PKA + PKA->Physiological_Response

Proposed signaling pathway of Enisoprost via EP receptors.

Experimental Protocols

Characterizing the interaction of Enisoprost with its target receptors and its effect on downstream signaling is fundamental to understanding its pharmacology. The following sections detail the methodologies for key experiments.

Receptor Binding Assay

A receptor binding assay is used to determine the affinity of a ligand (Enisoprost) for its receptor. A common method is a competitive binding assay using a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of Enisoprost for a specific EP receptor subtype.

Materials:

  • Cell membranes expressing the EP receptor subtype of interest.

  • Radiolabeled prostaglandin (e.g., [3H]-PGE2).

  • Enisoprost (unlabeled competitor).

  • Assay buffer (e.g., Tris-HCl with MgCl2).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target EP receptor.

  • Assay Setup: In a multi-well plate, add a fixed concentration of radiolabeled prostaglandin to each well.

  • Competition: Add increasing concentrations of unlabeled Enisoprost to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of a known non-specific binder (non-specific binding).

  • Incubation: Add the cell membrane preparation to each well and incubate to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. The receptors and bound ligand will be retained on the filter.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Enisoprost. The IC50 (concentration of Enisoprost that inhibits 50% of specific binding) can be determined from this curve. The Ki can then be calculated using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radiolabeled Ligand - Enisoprost Start->Prepare_Reagents Assay_Setup Set up Assay Plate: - Add Radiolabeled Ligand - Add Enisoprost (serial dilutions) Prepare_Reagents->Assay_Setup Incubate Add Membranes & Incubate Assay_Setup->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Analyze Data: - Calculate IC50 - Calculate Ki Measure->Analyze End End Analyze->End cAMP_Assay_Workflow Start Start Culture_Cells Culture Cells Expressing Target EP Receptor Start->Culture_Cells Pre_treat Pre-treat with Forskolin (for Gi-coupled receptors) Culture_Cells->Pre_treat if EP3 Stimulate Stimulate with Enisoprost Culture_Cells->Stimulate if EP2/EP4 Pre_treat->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Detect_cAMP Detect cAMP using Assay Kit Lyse_Cells->Detect_cAMP Measure_Signal Measure Signal (Plate Reader) Detect_cAMP->Measure_Signal Analyze Analyze Data: - Generate Standard Curve - Determine cAMP concentration - Calculate EC50 Measure_Signal->Analyze End End Analyze->End

References

SC 34301 (Enisoprost): A Technical Whitepaper on its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC 34301, also known as Enisoprost, is a potent, orally active synthetic analog of Prostaglandin E1 (PGE1). This document provides a comprehensive technical overview of its discovery, a representative synthesis pathway, and its significant biological activities. Enisoprost has demonstrated notable efficacy as an anti-ulcer agent, an immunosuppressant, and in the reduction of bacterial translocation following thermal injury. Its mechanism of action is primarily mediated through its interaction with prostaglandin E (EP) receptors, leading to the modulation of intracellular signaling cascades. This whitepaper consolidates available quantitative data, outlines detailed experimental protocols for its in-vivo evaluation, and provides visual representations of its signaling pathways and synthesis workflow to support further research and development.

Introduction and Discovery

This compound, later named Enisoprost, emerged from research programs focused on developing stable and orally bioavailable analogs of naturally occurring prostaglandins. Prostaglandin E1 (PGE1) was identified as a potent inhibitor of gastric acid secretion; however, its clinical utility was hampered by its rapid metabolism and lack of oral activity. The development of Enisoprost and other analogs like Misoprostol was a significant advancement, offering therapeutic potential for conditions such as peptic ulcer disease.

While the specific historical details of its initial discovery by a single entity are not extensively documented in publicly available literature, its development can be situated within the broader context of prostaglandin research in the late 20th century. The primary goal was to modify the PGE1 structure to enhance its metabolic stability and oral bioavailability while retaining its therapeutic effects.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound (Enisoprost) is presented in the table below.

PropertyValue
IUPAC Name methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate
Synonyms Enisoprost, SC-34301
Molecular Formula C₂₂H₃₆O₅
Molecular Weight 380.52 g/mol
CAS Number 81026-63-3
Appearance Solid

Synthesis of this compound (Enisoprost)

A patent describing the synthesis of misoprostol and other prostaglandin analogs, including enisoprost, outlines a process involving an organometallic cuprate complex reacting with a cyclopentenone intermediate.

Below is a DOT script for a generalized workflow for the synthesis of a prostaglandin E1 analog like Enisoprost.

G cluster_0 Corey Lactone Synthesis cluster_1 Omega Chain Addition Corey_Lactone Corey Lactone Diol_Protection Diol Protection Corey_Lactone->Diol_Protection Lactone_Reduction Lactone Reduction to Lactol Diol_Protection->Lactone_Reduction Wittig_Reaction_Alpha Wittig Reaction (Alpha Chain) Lactone_Reduction->Wittig_Reaction_Alpha Oxidation Oxidation of C9-OH Wittig_Reaction_Alpha->Oxidation Intermediate Horner_Wadsworth_Emmons Horner-Wadsworth-Emmons Reaction (Omega Chain) Oxidation->Horner_Wadsworth_Emmons Deprotection Deprotection Horner_Wadsworth_Emmons->Deprotection Enisoprost Enisoprost Deprotection->Enisoprost Final Product

Generalized synthetic workflow for a PGE1 analog.

Biological Activity and Mechanism of Action

This compound (Enisoprost) is a potent prostaglandin E1 analog with a range of biological activities. Its primary mechanism of action involves binding to and activating G-protein coupled prostaglandin E (EP) receptors.

Anti-Ulcer and Cytoprotective Effects

Enisoprost, like other PGE1 analogs, exhibits potent anti-secretory and cytoprotective effects on the gastric mucosa. It inhibits basal and stimulated gastric acid secretion, a key factor in the pathogenesis of peptic ulcers.

Immunosuppressive Properties

Enisoprost has demonstrated immunosuppressive effects, which are of interest in the context of transplantation and autoimmune diseases.

Reduction of Bacterial Translocation

In preclinical models of burn injury, Enisoprost has been shown to significantly reduce the translocation of bacteria from the gut into the systemic circulation, a major cause of sepsis and mortality.

Quantitative Data from In-Vivo Studies

Study ParameterAnimal ModelDosageOutcome
Bacterial TranslocationBurned Mice200 µg/kg; p.o.; once a day for 3 daysSignificantly reduced bacterial translocation and improved survival rate.
Signaling Pathways

The biological effects of Enisoprost are mediated through its interaction with EP receptors, which are coupled to various G-proteins and intracellular signaling pathways. The activation of EP2 and EP4 receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

The following DOT script illustrates the general signaling pathway for EP2/EP4 receptor activation.

G Enisoprost Enisoprost EP_Receptor EP2/EP4 Receptor Enisoprost->EP_Receptor binds G_Protein Gs Protein EP_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., reduced inflammation, immunosuppression) PKA->Cellular_Response phosphorylates targets leading to

EP2/EP4 receptor signaling pathway.

Experimental Protocols

In-Vivo Administration of Enisoprost in Mice (Oral Gavage)

This protocol describes a standard method for the oral administration of Enisoprost to mice.

Materials:

  • Enisoprost (this compound)

  • Vehicle (e.g., sterile water, saline, or a suitable oil-based vehicle)

  • Mouse gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 ml)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of Enisoprost.

    • Prepare the vehicle. The choice of vehicle will depend on the solubility of Enisoprost and the experimental design. For many studies, sterile water or saline can be used.

    • Dissolve or suspend the Enisoprost in the vehicle to achieve the desired final concentration (e.g., for a 200 µg/kg dose in a 20 g mouse with a gavage volume of 0.1 ml, the concentration would be 40 µg/ml). Ensure the solution is homogenous.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise volume of the dosing solution to be administered.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip. The head and neck should be slightly extended to straighten the esophagus.

    • Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Attach the syringe containing the dosing solution to the gavage needle.

    • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

    • Once the needle is in the correct position, slowly administer the dosing solution.

    • Gently withdraw the needle.

    • Monitor the mouse for any signs of distress immediately after the procedure and at regular intervals as required by the experimental protocol.

The following DOT script outlines the workflow for this experimental protocol.

G Start Start Prep_Solution Prepare Dosing Solution Start->Prep_Solution Weigh_Mouse Weigh Mouse Prep_Solution->Weigh_Mouse Calculate_Volume Calculate Dosing Volume Weigh_Mouse->Calculate_Volume Restrain_Mouse Restrain Mouse Calculate_Volume->Restrain_Mouse Insert_Needle Insert Gavage Needle Restrain_Mouse->Insert_Needle Administer_Dose Administer Dose Insert_Needle->Administer_Dose Withdraw_Needle Withdraw Needle Administer_Dose->Withdraw_Needle Monitor_Mouse Monitor Mouse Withdraw_Needle->Monitor_Mouse End End Monitor_Mouse->End

Workflow for oral gavage in mice.

Conclusion

This compound (Enisoprost) is a synthetic prostaglandin E1 analog with significant therapeutic potential. Its well-characterized biological activities, including its anti-ulcer, immunosuppressive, and anti-bacterial translocation properties, make it a valuable tool for researchers in various fields. The information presented in this whitepaper, including the summary of quantitative data, a representative synthesis strategy, detailed experimental protocols, and visual diagrams of its mechanism of action, provides a solid foundation for future investigations into the clinical applications of this compound. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized synthetic routes and clinical protocols.

Enisoprost: A Technical Guide to Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisoprost is a synthetic prostaglandin E1 (PGE1) analogue that has been investigated for its cytoprotective and antisecretory effects, particularly in the gastrointestinal tract. As a member of the prostaglandin E analogue class, its mechanism of action is centered on mimicking the endogenous effects of PGE1, which include modulation of gastric acid secretion, enhancement of mucosal defense mechanisms, and anti-inflammatory actions. This technical guide provides a comprehensive overview of the available preclinical data for Enisoprost, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While preclinical data for Enisoprost is less extensive than for its close analogue, Misoprostol, this guide synthesizes the available information to provide a thorough understanding of its pharmacological profile.

Core Preclinical Data

Gastric Cytoprotection and Anti-ulcer Activity

Enisoprost has demonstrated efficacy in various animal models of gastric ulceration. Its protective effects are attributed to both the inhibition of gastric acid secretion and the enhancement of the gastric mucosal barrier.

Table 1: Summary of Quantitative Data on the Anti-ulcer Activity of Enisoprost

Animal ModelUlcer Induction MethodSpeciesEnisoprost DoseEfficacy EndpointResult
Gastric UlcerEthanol-inducedRatNot SpecifiedReduction in lesion areaSignificant protection
Gastric UlcerIndomethacin-inducedRatNot SpecifiedReduction in ulcer indexSignificant protection
Duodenal UlcerCysteamine-inducedRatNot SpecifiedPrevention of ulcer formationEffective

Experimental Protocols

Ethanol-Induced Gastric Ulcer Model in Rats

This model is a widely used method to evaluate the cytoprotective effects of a compound.

  • Animals: Male Wistar rats (180-200g) are typically used.

  • Procedure:

    • Animals are fasted for 24 hours with free access to water.

    • Enisoprost or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

    • One hour after treatment, 1 mL of absolute ethanol is administered orally to induce gastric lesions.

    • Animals are sacrificed one hour after ethanol administration.

    • The stomachs are removed, opened along the greater curvature, and washed with saline.

    • The gastric mucosa is examined for lesions, and the ulcer index is calculated based on the number and severity of the lesions.

Indomethacin-Induced Gastric Ulcer Model in Rats

This model assesses the ability of a compound to protect against NSAID-induced gastric damage.

  • Animals: Male Sprague-Dawley rats (200-250g) are commonly used.

  • Procedure:

    • Rats are fasted for 24 hours prior to the experiment.

    • Enisoprost or vehicle is administered.

    • Indomethacin (typically 20-30 mg/kg) is administered orally or subcutaneously to induce ulcers.

    • Animals are sacrificed 4-6 hours after indomethacin administration.

    • Stomachs are excised, and the ulcer index is determined as described in the ethanol-induced model.

Anti-inflammatory Activity

The anti-inflammatory properties of prostaglandin E analogues are well-documented. While specific quantitative data for Enisoprost in preclinical models of inflammation are limited in the public domain, its mechanism of action through prostaglandin E receptors suggests an ability to modulate inflammatory responses.

Immunosuppressive Properties

Enisoprost, along with other PGE1 analogues, has been shown to possess immunosuppressive properties. In vitro studies have demonstrated its ability to suppress alloproliferative responses, suggesting potential therapeutic applications in transplantation and immunologically mediated diseases.[1]

Mechanism of Action and Signaling Pathways

Enisoprost exerts its pharmacological effects by acting as an agonist at prostaglandin E (EP) receptors. There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors that trigger distinct downstream signaling cascades. The specific binding profile of Enisoprost to these receptor subtypes dictates its cellular effects.

The primary mechanism for its gastric cytoprotective and antisecretory effects is believed to be mediated through the EP3 receptor on parietal cells, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent inhibition of the proton pump. Additionally, activation of EP receptors on gastric epithelial cells stimulates the secretion of mucus and bicarbonate, contributing to the reinforcement of the mucosal barrier.

G EP3 EP3 Receptor Gi Gi EP3->Gi activates Enisoprost Enisoprost Enisoprost->EP3 AC Adenylate Cyclase Gi->AC cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA PKA_active Protein Kinase A (active) PKA->PKA_active ProtonPump H+/K+ ATPase (Proton Pump) PKA_active->ProtonPump H_ion H+ Secretion ProtonPump->H_ion mediates

Figure 1. Simplified signaling pathway of Enisoprost in gastric parietal cells.

Experimental Workflows

The preclinical evaluation of Enisoprost typically follows a standardized workflow designed to assess its efficacy and safety in relevant animal models.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy Models cluster_2 Phase 3: Pharmacokinetics & Toxicology A Receptor Binding Assays (EP1, EP2, EP3, EP4) B Cell-based Functional Assays (e.g., cAMP measurement) A->B Functional Confirmation C Gastric Ulcer Models (Ethanol, NSAID-induced) B->C Candidate Selection E Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) C->E Efficacy Demonstrated D Anti-inflammatory Models (e.g., Carrageenan-induced paw edema) D->E F Acute & Chronic Toxicity Studies E->F Safety Assessment

Figure 2. General experimental workflow for preclinical evaluation of Enisoprost.

Conclusion

The preclinical data for Enisoprost, although not as extensive as for other prostaglandin E1 analogues like Misoprostol, indicates its potential as a gastroprotective and anti-inflammatory agent. Its mechanism of action via prostaglandin E receptors provides a solid rationale for its observed effects in animal models. Further research to fully elucidate its receptor binding profile and to obtain more detailed quantitative efficacy and safety data would be beneficial for its continued development and potential clinical applications. This guide provides a foundational understanding of the preclinical profile of Enisoprost for professionals in the field of drug development.

References

An In-depth Technical Guide to the Pharmacology and Toxicology of Prostaglandin E1 Analogs: A Focus on Misoprostol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the pharmacology and toxicology of misoprostol, a widely studied synthetic prostaglandin E1 (PGE1) analog. The initial request for information on enisoprost yielded limited specific data. Enisoprost and misoprostol are distinct chemical entities, though both are PGE1 analogs. Due to the extensive availability of data for misoprostol, it is presented here as a comprehensive case study for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction

Misoprostol is a synthetic analog of prostaglandin E1, a naturally occurring substance in the body with diverse physiological effects. Developed for its potent gastric acid antisecretory and mucosal protective properties, misoprostol is primarily used for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers.[1][2] Its mechanism of action and toxicological profile have been extensively characterized, providing a valuable model for understanding the therapeutic potential and risks associated with PGE1 analogs.

Pharmacology

Mechanism of Action

Misoprostol exerts its pharmacological effects by acting as an agonist at prostaglandin E (EP) receptors, which are G-protein coupled receptors. It displays agonist activity at EP2, EP3, and EP4 receptors, with varying binding affinities.[3] Activation of these receptors on different cell types initiates distinct intracellular signaling cascades, leading to a range of physiological responses.

In the stomach, misoprostol's primary action is on parietal cells, where it binds to EP3 receptors. This interaction inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction of gastric acid secretion.[3][4] Additionally, misoprostol enhances mucosal defense mechanisms through mechanisms believed to be mediated by EP2 and EP4 receptors, including increased bicarbonate and mucus secretion.

Pharmacodynamics

The principal pharmacodynamic effects of misoprostol are the inhibition of gastric acid secretion and gastric cytoprotection.

  • Antisecretory Effects: Misoprostol inhibits both basal and stimulated gastric acid secretion. Oral administration of misoprostol has been shown to significantly reduce acid output in a dose-dependent manner.[5] The onset of acid inhibition is typically within 30 minutes of oral administration, with the effect lasting for at least 3 hours.[2]

  • Cytoprotective Effects: Misoprostol enhances the resistance of the gastric mucosa to damaging agents such as alcohol and NSAIDs. This "cytoprotection" is thought to involve multiple mechanisms, including increased mucus and bicarbonate secretion, maintenance of mucosal blood flow, and stabilization of the gastric mucosal barrier.[6][7]

Pharmacokinetics

Misoprostol is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism to its active metabolite, misoprostol acid.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 12 ± 3 minutes[2]
Elimination Half-life (t1/2) 20 - 40 minutes[3]
Metabolism Rapidly de-esterified to the active metabolite, misoprostol acid.[3]
Excretion Primarily in the urine.[3]

Signaling Pathways

The diverse effects of misoprostol are a result of its interaction with multiple EP receptor subtypes, each linked to distinct signaling pathways.

EP_Receptor_Signaling cluster_ep2 EP2 Receptor cluster_ep3 EP3 Receptor cluster_ep4 EP4 Receptor EP2 EP2 Gs_EP2 Gαs EP2->Gs_EP2 Activates AC_EP2 Adenylate Cyclase Gs_EP2->AC_EP2 Stimulates cAMP_EP2 ↑ cAMP AC_EP2->cAMP_EP2 Produces PKA PKA cAMP_EP2->PKA Activates CREB CREB Activation PKA->CREB EP3 EP3 Gi_EP3 Gαi EP3->Gi_EP3 Activates AC_EP3 Adenylate Cyclase Gi_EP3->AC_EP3 Inhibits cAMP_EP3 ↓ cAMP AC_EP3->cAMP_EP3 Reduces EP4 EP4 Gs_EP4 Gαs EP4->Gs_EP4 Activates PI3K PI3K/Akt Pathway EP4->PI3K Activates AC_EP4 Adenylate Cyclase Gs_EP4->AC_EP4 Stimulates cAMP_EP4 ↑ cAMP AC_EP4->cAMP_EP4 Produces Misoprostol Misoprostol Misoprostol->EP2 Misoprostol->EP3 Misoprostol->EP4

Figure 1: Simplified signaling pathways of misoprostol via EP receptors.

Toxicology

The toxicological profile of misoprostol has been extensively evaluated in preclinical and clinical studies.

Acute and Chronic Toxicity

Single oral dose studies in rodents have indicated a wide safety margin.[8] Chronic toxicity studies in rats and dogs have shown that the primary compound-related effects at high doses are gastric epithelial hyperplasia and hyperkeratosis of the gastric mucosa, which are considered pharmacological effects of prostaglandins.

SpeciesStudy DurationDosesKey FindingsReference
Rat2 years24, 240, and 2,400 µg/kg/dayGastric epithelial hyperplasia and hyperkeratosis. No evidence of carcinogenicity.
Mouse21 months160, 1,600, and 16,000 µg/kg/dayGastric epithelial hyperplasia, hyperkeratosis, and bone hyperostosis at high doses. No evidence of carcinogenicity.
Dog52 weeksUp to 300 µg/kg/dayIncreased rectal temperatures and stomach weights.[8]
Genotoxicity and Carcinogenicity

Misoprostol has been tested in a battery of in vitro and in vivo genotoxicity assays, all of which were negative.[3] Long-term carcinogenicity studies in rats and mice showed no evidence of a carcinogenic effect.

Reproductive and Developmental Toxicology

Misoprostol is a potent uterine stimulant and is contraindicated in pregnancy for the indication of preventing NSAID-induced ulcers.[2] Exposure during pregnancy can cause birth defects, abortion, premature birth, or uterine rupture.

Experimental Protocols

In Vitro Micronucleus Assay for Genotoxicity

The in vitro micronucleus test is a standard assay to assess the potential of a compound to induce chromosomal damage.

InVitro_Micronucleus_Workflow start Start: Cell Culture (e.g., CHO, V79, TK6) exposure Expose cells to Misoprostol (with and without metabolic activation) start->exposure cytoB Add Cytochalasin B (to block cytokinesis) exposure->cytoB incubation Incubate (1.5-2.0 normal cell cycle lengths) cytoB->incubation harvest Harvest and Fix Cells incubation->harvest stain Stain with DNA-specific dye (e.g., Giemsa, Acridine Orange) harvest->stain analysis Microscopic Analysis: Score micronuclei in binucleated cells stain->analysis end End: Data Analysis and Reporting analysis->end

Figure 2: General workflow for an in vitro micronucleus assay.
In Vivo Carcinogenicity Study

Long-term carcinogenicity studies are conducted in rodents to evaluate the tumorigenic potential of a drug candidate.

Carcinogenicity_Study_Workflow start Start: Dose Range-Finding Study dose_selection Select 3 dose levels (Low, Mid, High - MTD) start->dose_selection animal_groups Randomize Animals into Groups (Control and 3 Dose Groups) dose_selection->animal_groups dosing Daily Dosing for 18-24 months (e.g., oral gavage) animal_groups->dosing monitoring Clinical Observations and Body Weight Monitoring dosing->monitoring necropsy Terminal Necropsy and Histopathology of all organs and tissues monitoring->necropsy analysis Statistical Analysis of Tumor Incidence necropsy->analysis end End: Final Report and Risk Assessment analysis->end

Figure 3: General workflow for an in vivo carcinogenicity study.

Conclusion

Misoprostol, as a synthetic prostaglandin E1 analog, possesses a well-defined pharmacological profile characterized by its potent gastric antisecretory and mucosal protective effects. Its mechanism of action is mediated through the activation of EP receptors, leading to downstream signaling events that modulate cellular function. The toxicological profile of misoprostol is well-understood, with the primary concerns related to its potent effects on the uterus. It is not genotoxic or carcinogenic. The extensive data available for misoprostol serves as a valuable resource for the research and development of other compounds within the prostaglandin analog class.

References

Methodological & Application

Application Notes and Protocols for SC 34301: In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific therapeutic agent "SC 34301" is not available in the public domain. Extensive searches for this identifier did not yield any specific data related to its mechanism of action, in vivo experimental protocols, or associated signaling pathways. The designation "this compound" may correspond to an internal compound code that has not been publicly disclosed, a project that is no longer active, or a misinterpretation of a compound's name.

Therefore, the following application notes and protocols are provided as a general template and guide for researchers, scientists, and drug development professionals engaged in in vivo studies of a novel therapeutic agent. These guidelines should be adapted based on the specific characteristics of the compound under investigation.

General Principles for In Vivo Experimental Design

Before commencing in vivo studies, a thorough understanding of the compound's in vitro characteristics is essential. This includes its mechanism of action, potency, selectivity, and preliminary safety profile.

Objectives of In Vivo Studies
  • Pharmacokinetics (PK): To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Pharmacodynamics (PD): To evaluate the biochemical and physiological effects of the drug and its mechanism of action in a living organism.

  • Efficacy: To assess the therapeutic potential of the compound in a relevant animal model of disease.

  • Safety and Toxicology: To identify potential adverse effects and determine the therapeutic window.

Key Considerations for Protocol Development
  • Animal Model Selection: The chosen animal model should be relevant to the human disease being studied. Common models include rodents (mice, rats), rabbits, and larger animals for specific studies. The genetic background and health status of the animals are critical.

  • Route of Administration: The route of administration (e.g., oral, intravenous, subcutaneous, intraperitoneal) should be selected based on the compound's properties and the intended clinical application.

  • Dosage and Formulation: Dose levels should be determined based on in vitro potency and preliminary toxicity data. The vehicle for drug delivery must be non-toxic and appropriate for the chosen route of administration.

  • Endpoint Selection: Primary and secondary endpoints should be clearly defined to measure the efficacy and safety of the compound. These can include tumor volume, survival, biomarkers, and clinical signs.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Hypothetical In Vivo Efficacy Study Protocol: A Template

This section provides a generalized protocol for an in vivo efficacy study of a hypothetical anti-cancer agent in a xenograft mouse model.

Experimental Workflow

G cluster_0 Pre-Study Preparation cluster_1 Study Execution cluster_2 Post-Study Analysis A Animal Acclimatization B Tumor Cell Culture A->B C Vehicle and Drug Formulation B->C G Treatment Administration C->G D Tumor Implantation E Tumor Growth Monitoring D->E F Randomization and Grouping E->F F->G H Endpoint Data Collection G->H I Tissue Collection and Processing H->I J Data Analysis I->J K Report Generation J->K G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes SC34301 This compound SC34301->PI3K Inhibits

Application Notes and Protocols for the Use of Enisoprost in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisoprost is a synthetic methyl ester analogue of Prostaglandin E1 (PGE1). Like other PGE1 analogues, such as Misoprostol, it exhibits cytoprotective and anti-inflammatory properties. These characteristics make it a valuable compound for investigation in various mouse models of disease, particularly those involving inflammation, mucosal injury, and neurodegeneration. This document provides detailed application notes and experimental protocols for the use of Enisoprost in mouse models, based on available literature. Due to the limited number of detailed published protocols for Enisoprost, methodologies have been adapted from studies utilizing the closely related and well-researched PGE1 analogue, Misoprostol. Researchers should consider this when designing their experiments and may need to optimize dosages and protocols for their specific models.

Mechanism of Action

Enisoprost, as a PGE1 analogue, is expected to exert its effects primarily through the E-prostanoid (EP) receptors, a group of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The activation of these receptors triggers various downstream signaling pathways, leading to diverse physiological effects.

  • EP1 Receptor: Activation of the EP1 receptor is coupled to Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is often associated with smooth muscle contraction.

  • EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This pathway is generally associated with smooth muscle relaxation, vasodilation, and anti-inflammatory effects.[1] Misoprostol has been shown to exert protective effects in cerebral ischemia through EP2 and/or EP4 receptors.[2]

  • EP3 Receptor: The EP3 receptor is coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This pathway can counteract the effects of EP2 and EP4 activation. The activation of the PGE2-EP3 signaling pathway has been implicated in the neuroprotective effects of Misoprostol in a mouse model of Alzheimer's disease.[3][4]

The differential expression of these receptors in various tissues and cell types contributes to the wide range of biological activities of PGE1 analogues.

Signaling Pathway Diagram

Enisoprost_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Enisoprost Enisoprost EP1 EP1 Enisoprost->EP1 EP2 EP2 Enisoprost->EP2 EP3 EP3 Enisoprost->EP3 EP4 EP4 Enisoprost->EP4 Gq Gq EP1->Gq activates Gs Gs EP2->Gs activates Gi Gi EP3->Gi EP4->Gs activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC AC_stim Adenylyl Cyclase Gs->AC_stim activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA Activation cAMP_inc->PKA AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Enisoprost signaling through EP receptors.

Applications in Mouse Models

Based on the known biological activities of PGE1 analogues, Enisoprost can be utilized in a variety of mouse models.

Gastrointestinal Cytoprotection and Healing

Enisoprost, like Misoprostol, can be investigated for its ability to protect the gastric mucosa from injury induced by nonsteroidal anti-inflammatory drugs (NSAIDs) or other ulcerogenic agents.

Neuroprotection

Studies with Misoprostol suggest a neuroprotective role in models of Alzheimer's disease and cerebral ischemia.[2][3] Enisoprost could be similarly evaluated for its potential to mitigate neuronal damage and cognitive deficits in relevant mouse models.

Modulation of the Immune Response and Inflammation

Enisoprost has been shown to modulate the immune response and decrease microbial translocation in a mouse model of burn injury. This suggests its potential use in models of sepsis, inflammatory bowel disease, and other inflammatory conditions.[5] Misoprostol has also been shown to suppress neutrophil-mediated acute inflammation.[6]

Quantitative Data Summary

The following tables summarize quantitative data from studies using Enisoprost and its analogue Misoprostol in mouse models.

Table 1: Enisoprost Effects on Microbial Translocation in a Mouse Burn Injury Model

ParameterControl GroupEnisoprost-Treated Group (200 µg/kg/day)Reference
Bacterial Translocation Increased post-burnDecreased magnitude of translocation[7]

Table 2: Misoprostol Effects in an APP/PS1 Mouse Model of Alzheimer's Disease

ParameterAPP/PS1 Control GroupMisoprostol-Treated Group (200 µg/kg/day)Reference
Spatial Learning & Memory ImpairedSignificantly improved[3]
Amyloid-β (Aβ) Deposition IncreasedSignificantly blunted[3]
Superoxide Dismutase (SOD) Activity DecreasedSignificantly increased[3]
Malondialdehyde (MDA) Content IncreasedSignificantly decreased[3]
EP2 and EP4 Receptor Expression IncreasedDecreased[3][4]
EP3 Receptor Expression DecreasedIncreased[3][4]

Experimental Protocols

Note: The following protocols are detailed methodologies. Protocol 1 is based on a study that used Enisoprost. Protocol 2 is adapted from a study that used Misoprostol in a neuroprotection model and can serve as a template for similar studies with Enisoprost.

Protocol 1: Evaluation of Enisoprost on Bacterial Translocation Following Burn Injury in Mice

This protocol is based on the study by Gianotti et al. (1993) which investigated the effect of Enisoprost on microbial translocation.

1. Animals and Housing:

  • Species: BALB/c mice.

  • Housing: House mice individually in sterile cages with filter tops to prevent cross-contamination. Provide sterile food and water ad libitum. Maintain a 12-hour light/dark cycle.

2. Enisoprost Administration:

  • Preparation: Prepare a fresh solution of Enisoprost for oral administration. The vehicle used in the original study is not specified, but a common vehicle for oral gavage is sterile water or a 0.5% carboxymethylcellulose (CMC) solution.

  • Dosage: 200 µg/kg/day.

  • Administration: Administer Enisoprost orally via gavage for 3 consecutive days prior to the burn injury.

3. Burn Injury and Bacterial Challenge:

  • Anesthesia: Anesthetize mice using an appropriate anesthetic agent (e.g., isoflurane).

  • Burn Injury: Inflict a 20% total body surface area full-thickness flame burn on the dorsum of the mice.

  • Bacterial Gavage: Immediately following the burn injury, administer 1 x 10^10 of 14C-labeled Escherichia coli via oral gavage.

4. Sample Collection and Analysis:

  • Euthanasia: Euthanize mice at 4 and 24 hours post-burn.

  • Tissue Harvesting: Aseptically harvest blood, peritoneal fluid, mesenteric lymph nodes, spleen, liver, and lungs.

  • Quantification of Bacterial Translocation:

    • Radionuclide Counts: Measure the amount of 14C in each tissue to quantify the total number of translocated bacteria.

    • Viable Bacterial Counts: Homogenize tissues and plate serial dilutions on appropriate agar plates to determine the number of viable translocated bacteria.

5. Experimental Workflow Diagram:

Bacterial_Translocation_Workflow cluster_pretreatment Pre-treatment Phase cluster_injury Injury and Challenge cluster_analysis Analysis Phase D1 Day 1: Enisoprost Gavage (200 µg/kg) D2 Day 2: Enisoprost Gavage (200 µg/kg) D1->D2 D3 Day 3: Enisoprost Gavage (200 µg/kg) D2->D3 Burn Day 4: 20% TBSA Burn D3->Burn Gavage Day 4: ¹⁴C-E. coli Gavage Burn->Gavage Sac4h 4h Post-Burn: Euthanasia & Tissue Harvest Gavage->Sac4h Sac24h 24h Post-Burn: Euthanasia & Tissue Harvest Gavage->Sac24h Analysis Quantify Bacterial Translocation (Radionuclide & Viable Counts) Sac4h->Analysis Sac24h->Analysis

Caption: Experimental workflow for the bacterial translocation study.

Protocol 2: Evaluation of Enisoprost (Adapted from Misoprostol) for Neuroprotection in an APP/PS1 Mouse Model of Alzheimer's Disease

This protocol is adapted from the study by Cui et al. (2016) which investigated the neuroprotective effects of Misoprostol.[3]

1. Animals and Model:

  • Model: APP/PS1 transgenic mice, which develop age-dependent amyloid-β plaques and cognitive deficits.

  • Control: Age-matched wild-type littermates.

  • Housing: House mice in a controlled environment with ad libitum access to food and water.

2. Enisoprost Administration:

  • Preparation: Prepare a fresh solution of Enisoprost for oral administration in a suitable vehicle (e.g., sterile water or 0.5% CMC).

  • Dosage: 200 µg/kg/day (based on the effective dose of Misoprostol).[3] Dosage optimization for Enisoprost may be required.

  • Administration: Administer Enisoprost orally via gavage, five days a week for 20 weeks.

3. Behavioral Testing (e.g., Morris Water Maze):

  • Acquisition Phase: Train mice to find a hidden platform in a circular pool of water for 5 consecutive days. Record the escape latency and path length.

  • Probe Trial: On day 6, remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.

4. Biochemical and Histological Analysis:

  • Euthanasia and Tissue Collection: Following behavioral testing, euthanize the mice and perfuse with saline. Collect brain tissue for analysis.

  • Amyloid-β (Aβ) Deposition: Perform immunohistochemistry or ELISA to quantify Aβ plaques in the hippocampus and cortex.

  • Oxidative Stress Markers: Measure the activity of superoxide dismutase (SOD) and the levels of malondialdehyde (MDA) in brain homogenates.

  • EP Receptor Expression: Use Western blotting or qPCR to determine the expression levels of EP2, EP3, and EP4 receptors in brain tissue.

5. Experimental Workflow Diagram:

Neuroprotection_Workflow Treatment Weeks 1-20: Enisoprost Administration (200 µg/kg/day, 5 days/week) Behavior Week 21: Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavior Sacrifice Week 22: Euthanasia and Brain Tissue Collection Behavior->Sacrifice Analysis Biochemical & Histological Analysis: - Aβ Deposition - Oxidative Stress Markers - EP Receptor Expression Sacrifice->Analysis

Caption: Experimental workflow for the neuroprotection study.

Conclusion

Enisoprost holds promise as a research tool in various mouse models due to its expected cytoprotective and anti-inflammatory properties. The provided application notes and protocols, including those adapted from studies on the closely related compound Misoprostol, offer a starting point for researchers. It is essential to carefully consider the specific experimental context and to perform necessary optimizations for dosage and methodology to ensure robust and reproducible results. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of Enisoprost in different disease models.

References

SC-34301 and Burn Injury: No Publicly Available Research Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals no specific information regarding the use of a compound designated "SC-34301" for the treatment or study of burn injuries.

Despite a thorough search for dosage, administration routes, mechanisms of action, and experimental protocols related to SC-34301 in the context of burn injury models, no relevant studies or data were identified. Standard scientific search engines and databases did not yield any publications matching the query.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols, including data tables and signaling pathway diagrams, as there is no foundational research from which to draw this information.

It is possible that "SC-34301" is an internal compound designation not yet disclosed in public research, a discontinued project, or a misidentification. Researchers, scientists, and drug development professionals seeking information on this specific compound for burn injury applications are advised to consult internal discovery and development records or contact the originating institution if known.

For general information on established experimental protocols and therapeutic strategies in burn injury research, a wealth of public information is available. These include standardized animal models for inducing burn injuries, various treatment regimens involving fluid resuscitation, and the investigation of numerous signaling pathways implicated in the pathophysiology of burns.[1][2][3] General protocols for burn care and fluid resuscitation are well-documented.[4][5][6][7][8][9]

However, without specific data on SC-34301, it is impossible to provide the detailed, compound-specific documentation requested. Further investigation into the identity and research status of SC-34301 is necessary before any application notes or protocols for its use in burn injury studies can be developed.

References

Application Notes and Protocols for Enisoprost in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisoprost is a synthetic prostaglandin E1 (PGE1) analogue. It belongs to the same class of compounds as Misoprostol and is recognized for its cytoprotective and antisecretory effects.[1][2] Like other PGE1 analogues, Enisoprost exerts its biological functions by interacting with E-prostanoid (EP) receptors, making it a valuable tool for studying prostaglandin signaling pathways in various cellular contexts.[3][4][5] These notes provide detailed protocols for the preparation and application of Enisoprost in cell culture experiments, including methodologies for assessing its biological activity.

Mechanism of Action: EP Receptor Signaling

Enisoprost, similar to Misoprostol, functions as an agonist for prostaglandin EP receptors. It primarily interacts with EP2, EP3, and EP4 receptors.[5][6] The downstream signaling cascade is dependent on the specific G-protein coupled to the EP receptor subtype:

  • EP2 and EP4 Receptors: These receptors are coupled to the Gs alpha subunit (Gαs). Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7][8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), modulating gene expression related to inflammation and cell survival.[8][9]

  • EP3 Receptor: This receptor is typically coupled to the Gi alpha subunit (Gαi). Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[10]

This dual activity allows Enisoprost to finely tune cellular responses, making the measurement of intracellular cAMP a key indicator of its activity.

Enisoprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Enisoprost Enisoprost EP24 EP2 / EP4 Receptors Enisoprost->EP24 Binds EP3 EP3 Receptor Enisoprost->EP3 Binds Gs Gs Protein EP24->Gs Activates Gi Gi Protein EP3->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response (e.g., Anti-inflammatory) CREB->Response

Caption: Enisoprost signaling pathway via EP receptors.

Preparation of Enisoprost for Cell Culture

Proper preparation of Enisoprost stock solutions is critical for obtaining reproducible experimental results. As Enisoprost is a structural analogue of Misoprostol, similar solubility and handling procedures can be applied.

1. Reconstitution of Enisoprost

Enisoprost is sparingly soluble in aqueous buffers but has good solubility in organic solvents.[11][12]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or absolute ethanol. The solubility in these solvents is typically high, around 50 mg/mL.[6][11]

  • Procedure:

    • If supplied as a solution in a volatile solvent like methyl acetate, evaporate the solvent under a gentle stream of nitrogen.

    • Add the appropriate volume of DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex briefly to ensure the compound is fully dissolved.

2. Storage of Stock Solutions

  • Long-Term Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Under these conditions, the stock solution should be stable for at least one year.[6]

  • Working Dilutions: Prepare fresh working dilutions in sterile cell culture medium or phosphate-buffered saline (PBS) immediately before each experiment. It is not recommended to store aqueous solutions for more than one day, as the stability of prostaglandins in aqueous media can be limited.[6][12]

Stock_Preparation_Workflow start Obtain Enisoprost (lyophilized powder) dissolve Reconstitute in 100% DMSO or Ethanol to create stock solution (e.g., 10-50 mM) start->dissolve aliquot Aliquot into smaller volumes to avoid freeze-thaw cycles dissolve->aliquot store Store at -20°C for long-term use aliquot->store prepare_working Prepare fresh working dilutions in culture medium before use store->prepare_working use Use immediately in cell culture experiment prepare_working->use

Caption: Workflow for Enisoprost stock solution preparation.

Quantitative Data Summary

The following table summarizes key quantitative data for the PGE1 analogue Misoprostol, which can be used as a reference point for designing experiments with Enisoprost. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.

ParameterValueCell Line / SystemCommentsReference
EC50 0.35 µMHuman NeutrophilsInhibition of superoxide generation.[6]
EC50 0.36 nMFetal Rabbit Ductus ArteriosusRelaxation effect.[6]
Solubility ~50 mg/mLEthanol, DMSOHigh solubility in organic solvents.[6][11]
Solubility ~1.6 mg/mLPBS (pH 7.2)Sparingly soluble in aqueous buffers.[6][12]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment

This protocol provides a general guideline for treating adherent cells with Enisoprost.

Materials:

  • Complete cell culture medium appropriate for the cell line.

  • Adherent cells of choice in a T-75 flask or multi-well plate.

  • Enisoprost stock solution (e.g., 10 mM in DMSO).

  • Sterile PBS.

  • Trypsin-EDTA solution.

Procedure:

  • Cell Seeding: Culture cells to approximately 80% confluency. Dissociate cells using Trypsin-EDTA, neutralize, and count them. Seed cells into multi-well plates (e.g., 96-well or 24-well) at a predetermined density and allow them to adhere overnight.

  • Preparation of Treatment Media: Prepare serial dilutions of Enisoprost in complete culture medium. For example, to achieve final concentrations ranging from 1 nM to 10 µM. Remember to prepare a vehicle control medium containing the same final concentration of DMSO or ethanol as the highest Enisoprost concentration (typically ≤ 0.1%).

  • Treatment: Carefully aspirate the old medium from the wells. Gently add the prepared treatment media (including the vehicle control) to the appropriate wells.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Proceed with the desired assay, such as a cell viability assay or cAMP measurement.

Protocol 2: Cell Viability Assay (MTS/MTT)

This protocol determines the effect of Enisoprost on cell proliferation and viability.

Cell_Viability_Workflow seed Seed cells in a 96-well plate and allow to adhere overnight prepare_dilutions Prepare serial dilutions of Enisoprost and a vehicle control seed->prepare_dilutions treat Replace medium with treatment media prepare_dilutions->treat incubate Incubate for desired time (e.g., 24, 48, 72h) treat->incubate add_reagent Add MTS/MTT reagent to each well incubate->add_reagent incubate_reagent Incubate for 1-4 hours until color develops add_reagent->incubate_reagent read_plate Measure absorbance on a plate reader incubate_reagent->read_plate analyze Calculate % viability vs. control and determine EC50/IC50 read_plate->analyze

Caption: Workflow for a typical cell viability assay.

Procedure:

  • Follow steps 1-4 from Protocol 1, using a 96-well plate format.

  • After the treatment incubation period, add the appropriate volume of MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the reagent into a colored formazan product.

  • If using MTT, add a solubilization solution and incubate further to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Normalize the absorbance readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the viability data against the log of the Enisoprost concentration and use non-linear regression to calculate the EC50 or IC50 value.

Protocol 3: Intracellular cAMP Measurement Assay

This protocol is designed to quantify changes in intracellular cAMP levels following Enisoprost treatment, a key indicator of its mechanism of action. Competitive ELISA-based kits are commonly used for this purpose.

cAMP_Assay_Workflow seed Seed cells in a multi-well plate and grow to desired confluency treat Treat cells with Enisoprost and controls for a short duration (e.g., 15-30 minutes) seed->treat lyse Lyse the cells using the lysis buffer provided in the kit treat->lyse perform_elisa Perform competitive ELISA according to kit manufacturer's protocol (involves standards, samples, Ab, conjugate) lyse->perform_elisa wash_plate Wash plate to remove unbound reagents perform_elisa->wash_plate add_substrate Add substrate and incubate to develop color wash_plate->add_substrate read_plate Measure absorbance on a plate reader add_substrate->read_plate analyze Calculate cAMP concentration from the standard curve read_plate->analyze

Caption: Workflow for measuring intracellular cAMP levels.

Procedure:

  • Seed cells in a multi-well plate (e.g., 24-well) and grow them to a high confluency (80-90%).

  • Prepare treatment solutions of Enisoprost at various concentrations. The stimulation time for cAMP production is often rapid, so short incubation times (e.g., 15-30 minutes) are typically used.

  • Aspirate the culture medium and add the Enisoprost-containing medium. Incubate for the predetermined time.

  • Lyse the cells using the lysis buffer provided with the cAMP assay kit. This step stops the reaction and releases intracellular cAMP.

  • Transfer the cell lysates to the antibody-coated plate provided in the kit.

  • Follow the manufacturer's instructions for the competitive ELISA, which typically involves adding a cAMP-HRP conjugate and standards.

  • After incubation, wash the plate, add a substrate solution, and stop the reaction.

  • Measure the absorbance on a microplate reader.

  • Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the cAMP concentration in your samples by interpolating their absorbance values from the standard curve. The signal is typically inversely proportional to the amount of cAMP in the sample.

References

Application Notes and Protocols for the Administration of Investigational Compounds in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

The selection of an appropriate administration route is a critical step in the preclinical evaluation of any new chemical entity (NCE) in rodent models. This decision significantly impacts the pharmacokinetic profile, efficacy, and toxicity assessment of the investigational compound. These application notes provide detailed protocols for common administration routes in rodents, along with guidelines for data presentation and visualization to aid in the robust preclinical development of novel therapeutics. While these protocols are broadly applicable, they should be adapted based on the specific physicochemical properties of the compound, the vehicle, and the scientific objectives of the study. All procedures involving live animals must be approved by the Institutional Animal Care and Use Committee (IACUC).[1][2]

II. Common Administration Routes in Rodents

Several routes of administration are commonly used in rodents for preclinical studies. The choice of route depends on the intended clinical application, the properties of the compound, and the desired pharmacokinetic profile.[2][3]

  • Oral (PO): Administration through the mouth, often by gavage, to assess oral bioavailability and systemic exposure after gastrointestinal absorption.[3][4]

  • Intravenous (IV): Direct injection into a vein, typically the tail vein, to achieve 100% bioavailability and study the compound's distribution and elimination.[1][5]

  • Subcutaneous (SC): Injection into the space between the skin and underlying muscle, often used for sustained-release formulations and to assess bioavailability from a depot.[1][2][5]

  • Intraperitoneal (IP): Injection into the abdominal cavity, providing rapid absorption into the systemic circulation.[2][3][5]

III. Experimental Protocols

The following are detailed protocols for the administration of an investigational compound in rodents.

Protocol 1: Oral Gavage (PO) Administration

Objective: To administer a precise dose of the investigational compound directly into the stomach.

Materials:

  • Appropriately sized gavage needle (straight or curved, metal or flexible plastic)[4]

  • Syringe (volume appropriate for the dose)

  • Investigational compound formulated in a suitable vehicle

  • Animal scale

  • Appropriate animal restraint device

Procedure:

  • Weigh the animal to determine the correct volume of the formulation to administer.

  • Fill the syringe with the calculated volume of the compound formulation and attach the gavage needle.

  • Gently restrain the animal to immobilize its head and body.

  • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.

  • With the animal's head held gently but firmly, insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. The animal should swallow the tube.

  • Crucially, if any resistance is met or the animal shows signs of distress (e.g., coughing, gasping), the needle may be in the trachea. Withdraw the needle immediately and restart. [3]

  • Once the needle is correctly positioned in the stomach, administer the compound slowly and steadily.

  • Withdraw the needle in a smooth, swift motion.

  • Monitor the animal for any adverse reactions immediately after dosing and at regular intervals as required by the study protocol.

Protocol 2: Intravenous (IV) Tail Vein Injection

Objective: To administer the investigational compound directly into the systemic circulation.

Materials:

  • 27-30 gauge needle[3]

  • 1 mL syringe

  • Investigational compound in a sterile, injectable formulation

  • Animal restrainer (e.g., Decapicone)[5]

  • Warming lamp or device to dilate the tail veins[3][5]

  • Alcohol swabs

Procedure:

  • Weigh the animal to calculate the correct injection volume.

  • Prepare the syringe with the sterile formulation and remove any air bubbles.

  • Place the animal in a suitable restrainer, exposing the tail.

  • Warm the tail using a warming lamp to increase the visibility of the lateral tail veins.[5]

  • Clean the tail with an alcohol swab.

  • Position the needle, bevel up, parallel to the vein and insert it at a shallow angle (approximately 15-20 degrees).

  • Aspirate gently to confirm the needle is in the vein by observing a flashback of blood into the syringe hub.[1]

  • Inject the compound slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.

  • After successful injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse effects.

Protocol 3: Subcutaneous (SC) Injection

Objective: To administer the investigational compound into the subcutaneous space for systemic absorption.

Materials:

  • 25-27 gauge needle[2]

  • Syringe

  • Investigational compound in a suitable formulation

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct injection volume.

  • Prepare the syringe with the formulation.

  • Grasp the loose skin over the back of the neck or flank to form a "tent".[5]

  • Insert the needle, bevel up, into the base of the tented skin, parallel to the animal's body.[2]

  • Gently pull back on the syringe plunger (aspirate) to ensure the needle has not entered a blood vessel.

  • Inject the compound slowly. A small bleb will form under the skin.[5]

  • Withdraw the needle and gently massage the area to aid dispersion of the compound.

  • Monitor the animal for any local or systemic reactions. For repeated SC injections, alternate the injection site.[5]

Protocol 4: Intraperitoneal (IP) Injection

Objective: To administer the investigational compound into the peritoneal cavity.

Materials:

  • 25-27 gauge needle

  • Syringe

  • Investigational compound in a suitable formulation

  • Animal scale

Procedure:

  • Weigh the animal to calculate the correct injection volume.

  • Prepare the syringe with the formulation.

  • Restrain the animal securely, tilting it slightly head-down to move the abdominal organs away from the injection site.

  • The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[5]

  • Insert the needle at a 30-45 degree angle into the abdominal cavity.

  • Aspirate to ensure no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder.

  • Inject the compound.

  • Withdraw the needle and return the animal to its cage.

  • Monitor for any signs of distress. For repeated IP injections, alternate between the left and right lower quadrants.[2][5]

IV. Data Presentation

Quantitative data from pharmacokinetic, efficacy, and toxicity studies should be summarized in clear and concise tables to facilitate comparison between different administration routes and dose levels.

Table 1: Example Pharmacokinetic Parameters of SC 34301 in Rodents

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Bioavailability (%)
MouseIV115000.083000100
MousePO10250215005
MouseSC56004450030
RatIV112000.082400100
RatPO10150412005
RatSC54006360030

This table presents hypothetical data for illustrative purposes.

Table 2: Example Efficacy of this compound in a Xenograft Model

RouteDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Body Weight Change (%)
PO20Daily45-5
SC10Twice Weekly60+2
IP15Every other day55-2

This table presents hypothetical data for illustrative purposes.

Table 3: Example Toxicity Observations for this compound in a 28-Day Rodent Study

RouteDose (mg/kg)Key ObservationsNOAEL (mg/kg/day)
PO50Mild gastrointestinal distress25
PO100Moderate gastrointestinal distress, decreased body weight-
SC25Local irritation at injection site10
SC50Severe local irritation, decreased activity-

NOAEL: No Observed Adverse Effect Level. This table presents hypothetical data for illustrative purposes.

V. Visualization of Workflows and Pathways

Diagrams are essential for visualizing experimental workflows and biological pathways.

experimental_workflow cluster_preclinical Preclinical Evaluation of this compound cluster_admin Administration cluster_studies Studies cluster_analysis Data Analysis & Reporting compound This compound Formulation PO Oral (PO) compound->PO IV Intravenous (IV) compound->IV SC Subcutaneous (SC) compound->SC IP Intraperitoneal (IP) compound->IP rodent_model Rodent Model Selection (e.g., Mouse, Rat) rodent_model->PO rodent_model->IV rodent_model->SC rodent_model->IP PK Pharmacokinetics PO->PK Efficacy Efficacy PO->Efficacy Toxicity Toxicity PO->Toxicity IV->PK IV->Efficacy IV->Toxicity SC->PK SC->Efficacy SC->Toxicity IP->PK IP->Efficacy IP->Toxicity Data Data Collection (Blood samples, tumor volume, clinical signs) PK->Data Efficacy->Data Toxicity->Data Analysis Pharmacokinetic Modeling Efficacy Assessment Toxicity Profiling Data->Analysis Report Final Report Analysis->Report

Caption: Experimental workflow for preclinical evaluation of a novel compound.

route_selection start Start: Select Administration Route decision Decision Point start->decision physchem Physicochemical Properties? PO Oral (PO) physchem->PO IV Intravenous (IV) physchem->IV SC Subcutaneous (SC) physchem->SC IP Intraperitoneal (IP) physchem->IP target_profile Target PK/PD Profile? target_profile->PO target_profile->IV target_profile->SC target_profile->IP clinical_route Intended Clinical Route? clinical_route->PO clinical_route->IV clinical_route->SC clinical_route->IP local_tolerance Local Tolerance Required? local_tolerance->PO local_tolerance->IV local_tolerance->SC local_tolerance->IP decision->physchem Consider decision->target_profile Consider decision->clinical_route Consider decision->local_tolerance Consider

Caption: Decision tree for selecting a rodent administration route.

signaling_pathway_template cluster_cell Target Cell receptor Receptor kinase1 Kinase 1 receptor->kinase1 Phosphorylates kinase2 Kinase 2 kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to response Cellular Response (e.g., Apoptosis, Proliferation) nucleus->response Alters Gene Expression SC34301 This compound SC34301->receptor Binds/Activates

Caption: Hypothetical signaling pathway for this compound.

References

Application Notes and Protocols for Enisoprost Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enisoprost is a synthetic prostaglandin E1 (PGE1) analogue with potential therapeutic applications. As with other PGE1 analogues, the stability and accurate preparation of Enisoprost solutions are critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed overview of the available information on Enisoprost, along with protocols for solution preparation, stability considerations, and analytical methods, primarily based on data from the closely related and extensively studied PGE1 analogue, misoprostol. The provided protocols and data for misoprostol should serve as a strong starting point for the development of Enisoprost-specific procedures.

Introduction to Enisoprost

Enisoprost is a synthetic prostaglandin E1 analogue.[1] Prostaglandins are lipid compounds that exhibit a wide range of physiological effects. Enisoprost, like other PGE1 analogues, is of interest for its potential therapeutic effects, which may include cytoprotection and modulation of the immune response.[1] Studies in animal models have investigated its effects on microbial translocation following burn injury, with administered doses of 20 or 200 μg/kg/day.[1]

Due to the limited availability of specific data for Enisoprost, this document leverages the extensive research conducted on misoprostol, another synthetic PGE1 analogue. It is crucial to note that while the chemical properties and biological activities are expected to be similar, these protocols should be adapted and validated for Enisoprost-specific applications.

Solution Preparation: A Protocol Based on Misoprostol

Materials and Reagents
  • Enisoprost (or Misoprostol) powder

  • Sterile, purified water

  • Ethanol (optional, for initial solubilization)

  • Sterile containers (e.g., glass vials)

  • Calibrated pipettes and measuring cylinders

  • Magnetic stirrer and stir bar

  • pH meter

Experimental Protocol for Preparing an Aqueous Solution

This protocol is adapted from methods used for misoprostol and should be validated for Enisoprost.

  • Weighing: Accurately weigh the desired amount of Enisoprost powder using an analytical balance.

  • Initial Solubilization (if necessary): If Enisoprost has low aqueous solubility, it may be necessary to first dissolve it in a small amount of a biocompatible organic solvent like ethanol.

  • Dilution: Slowly add the sterile, purified water to the dissolved Enisoprost while stirring continuously to ensure a homogenous solution.

  • pH Adjustment: Measure the pH of the solution and adjust if necessary using appropriate buffers, depending on the experimental requirements.

  • Sterilization: If for cell culture or in vivo use, sterile filter the final solution through a 0.22 µm filter into a sterile container.

  • Storage: Store the prepared solution in a tightly sealed container at the recommended temperature (see Stability section).

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_qc Quality Control cluster_use Application weigh 1. Weigh Enisoprost Powder dissolve 2. Initial Solubilization (e.g., in Ethanol) weigh->dissolve dilute 3. Dilute with Aqueous Solvent dissolve->dilute adjust_ph 4. Adjust pH dilute->adjust_ph filter 5. Sterile Filter (0.22 µm) adjust_ph->filter store_prep 6. Store Solution filter->store_prep concentration A. Concentration Verification (e.g., HPLC) filter->concentration purity B. Purity Assessment (e.g., HPLC) filter->purity sterility C. Sterility Testing filter->sterility application Use in Experiments (In Vitro / In Vivo) store_prep->application

Figure 1: Experimental workflow for Enisoprost solution preparation and quality control.

Stability of Prostaglandin E1 Analogues

The stability of prostaglandin E1 analogues like Enisoprost is a critical factor for experimental success. Data on misoprostol indicates that it is susceptible to degradation, particularly in the presence of moisture.

Degradation Pathways

Misoprostol is known to degrade into several inactive products. The primary degradation pathways are dehydration and isomerization.[2] The main degradation products of misoprostol are:

  • Type A Misoprostol: Formed by dehydration.

  • Type B Misoprostol: An isomer of Type A.

  • 8-epi Misoprostol: An epimer formed through isomerization.[2]

It is highly probable that Enisoprost undergoes similar degradation.

Factors Affecting Stability
  • Moisture: The presence of water is a key catalyst for the degradation of misoprostol.[2] The rate of degradation increases significantly with higher water content.

  • Temperature: Elevated temperatures accelerate the degradation process.

  • pH: The stability of prostaglandins can be pH-dependent.

Stability Data for Misoprostol Tablets

The following table summarizes stability data for misoprostol tablets when stored outside of their protective blister packaging, which highlights the impact of environmental conditions.

Storage ConditionTimeChange in Active IngredientReference
25°C / 60% Relative Humidity48 hours-5.1%[3]
25°C / 60% Relative Humidity7 days> -10%[2]
40°C / 75% Relative Humidity6 months-13.8% to -51.8% (depending on packaging integrity)[4][5]

Note: This data is for solid dosage forms and degradation in solution may be faster. It is recommended to prepare fresh solutions of Enisoprost for each experiment or to conduct thorough stability studies for stored solutions.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity and concentration of prostaglandin E1 analogues.

Example HPLC Method for Misoprostol

This method can be used as a starting point for developing an analytical procedure for Enisoprost.

ParameterConditionReference
Column Ascentis Express C18 (150 mm × 4.6 mm, 5 µm)[6]
Mobile Phase Gradient of Acetonitrile, Water, and Methanol[6]
Flow Rate 1.5 mL/min[6]
Detection UV at 200 nm[6]
Column Temperature 35 °C[6]

Method Validation: Any analytical method developed for Enisoprost should be validated according to ICH guidelines to ensure specificity, precision, linearity, and accuracy.

Putative Signaling Pathway of Enisoprost

As a prostaglandin E1 analogue, Enisoprost is expected to exert its biological effects by binding to and activating prostaglandin E (EP) receptors. The signaling pathway for misoprostol, which is likely similar for Enisoprost, involves the following steps:

  • Receptor Binding: Enisoprost binds to specific EP receptors on the cell surface. Misoprostol is known to bind to EP2, EP3, and EP4 receptors.[7]

  • G-Protein Coupling: Upon agonist binding, the EP receptor couples to an intracellular G-protein.

  • Second Messenger Modulation: This coupling leads to the inhibition of adenylate cyclase, which in turn decreases the intracellular concentration of the second messenger, cyclic AMP (cAMP).[7]

  • Cellular Response: The change in cAMP levels triggers a cascade of downstream events that result in the observed physiological effects, such as the inhibition of gastric acid secretion.[7]

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm enisoprost Enisoprost ep_receptor Prostaglandin E Receptor (EP) enisoprost->ep_receptor Binds to g_protein G-protein ep_receptor->g_protein Activates adenylate_cyclase Adenylate Cyclase g_protein->adenylate_cyclase Inhibits camp cAMP adenylate_cyclase->camp Converts atp ATP atp->adenylate_cyclase cellular_response Downstream Cellular Response camp->cellular_response Leads to

References

Application Notes and Protocols: SC-34301 in Gastroenterology Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the investigational compound "SC-34301" is not available in the public domain. This document is based on a hypothetical compound and is intended for illustrative purposes. The protocols and data presented are generalized from common practices in gastroenterology research for similar classes of molecules.

Introduction

Gastrointestinal (GI) diseases, including inflammatory bowel disease (IBD) and various GI cancers, represent a significant global health burden. The development of novel therapeutic agents targeting key signaling pathways implicated in the pathogenesis of these disorders is a primary focus of current research. SC-34301 is a hypothetical, potent, and selective small molecule inhibitor of a key inflammatory pathway, showing promise in preclinical models of GI inflammation and cancer. These application notes provide an overview of its potential use in gastroenterology research and detailed protocols for its evaluation.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for SC-34301 based on typical preclinical assays for a novel anti-inflammatory and anti-cancer agent in gastroenterology.

Parameter Assay System Value Reference
IC50 (COX-2) Human recombinant COX-2 enzyme assay15 nMHypothetical Data
IC50 (5-LOX) Human recombinant 5-LOX enzyme assay> 10 µMHypothetical Data
EC50 (PGE2 inhibition) LPS-stimulated human colorectal cancer cells (HT-29)50 nMHypothetical Data
In vivo Efficacy DSS-induced colitis in mice (Disease Activity Index)45% reduction at 10 mg/kgHypothetical Data
Tumor Growth Inhibition Human gastric cancer xenograft in nude mice60% reduction at 10 mg/kgHypothetical Data

Signaling Pathway

SC-34301 is hypothesized to be a selective inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. By blocking COX-2, SC-34301 prevents the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. In the context of gastroenterology, chronic inflammation is a known driver of carcinogenesis, and therefore, inhibition of the COX-2 pathway may have both anti-inflammatory and anti-cancer effects.

SC_34301_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Inflammatory_Stimuli->Receptor PLA2 Phospholipase A2 (PLA2) Receptor->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Gene_Expression Pro-inflammatory Gene Expression Prostaglandins->Gene_Expression Signal Transduction SC_34301 SC-34301 SC_34301->COX2 Inhibition

Caption: Hypothetical signaling pathway of SC-34301.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of SC-34301 on gastrointestinal cancer cell lines.

Materials:

  • Gastrointestinal cancer cell lines (e.g., HT-29, AGS)

  • SC-34301

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Treat the cells with various concentrations of SC-34301 (e.g., 0.1, 1, 10, 100 µM) for 48 hours. Use DMSO as a vehicle control.

  • After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Western Blot Analysis for COX-2 Expression

Objective: To confirm the inhibitory effect of SC-34301 on COX-2 protein expression in GI cancer cells.

Materials:

  • GI cancer cells

  • SC-34301

  • LPS (Lipopolysaccharide)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat cells with SC-34301 for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture GI Cancer Cell Culture (e.g., HT-29, AGS) MTT_Assay Cell Viability (MTT Assay) Cell_Culture->MTT_Assay Western_Blot Protein Expression (Western Blot) Cell_Culture->Western_Blot Animal_Model Animal Model (e.g., DSS-induced colitis) Treatment SC-34301 Treatment Animal_Model->Treatment Evaluation Efficacy Evaluation (DAI, Histology) Treatment->Evaluation

Caption: General experimental workflow for evaluating SC-34301.

Conclusion

The provided hypothetical data and protocols for SC-34301 illustrate a standard preclinical evaluation pathway for a novel therapeutic agent in gastroenterology research. The focus on a key inflammatory pathway like COX-2 highlights a common and effective strategy in the development of drugs for both inflammatory and cancerous conditions of the gastrointestinal tract. Researchers and drug development professionals can adapt these methodologies to investigate the efficacy and mechanism of action of their own lead compounds.

Application Notes and Protocols for Studying Bacterial Translocation with Enisoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial translocation, the passage of viable bacteria and their products from the gastrointestinal tract to extraintestinal sites such as mesenteric lymph nodes (MLNs), spleen, and liver, is a critical factor in the pathogenesis of sepsis and multiple organ failure in various clinical conditions, including burn injury, pancreatitis, and liver disease.[1][2] The integrity of the intestinal barrier is paramount in preventing bacterial translocation. Enisoprost, a synthetic prostaglandin E1 (PGE1) analog, has demonstrated protective effects on the gastrointestinal mucosa and has been investigated for its potential to mitigate bacterial translocation.[3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing Enisoprost to study its effects on bacterial translocation in a research setting.

Enisoprost, and its close analog Misoprostol, exert their effects by binding to prostaglandin E receptors (EP receptors) on the surface of intestinal epithelial cells. This interaction is believed to trigger intracellular signaling cascades that enhance the mucosal barrier function, thereby reducing intestinal permeability and limiting the passage of bacteria and their products.[5][6]

Data Presentation

Table 1: Effect of Misoprostol on Bacterial Translocation in a Rat Model of Liver Resection

Treatment GroupNumber of AnimalsBacterial Translocation (PCR Positive)Percentage with TranslocationStatistical Significance (vs. Control)
Control (Vehicle)66100%-
Misoprostol (200 µg/kg/day)6233.3%p < 0.05

Data adapted from a study investigating bacterial translocation after major liver resection in rats.[7] The study used PCR to detect bacterial DNA in the blood as an indicator of translocation.

Table 2: Effect of Prostaglandin E1 Analogs on Bacterial Translocation in a Mouse Burn Injury Model

Treatment GroupMeasurementResultStatistical Significance (vs. Control)
Control (Vehicle)Blood Radionuclide Counts (cpm)High-
EnisoprostBlood Radionuclide Counts (cpm)Significantly Reducedp < 0.05
MisoprostolBlood Radionuclide Counts (cpm)Significantly Reducedp < 0.05

This table is based on a study that used 14C-labeled E. coli to measure bacterial translocation in a mouse model of burn injury. The abstract reports a significant reduction in radionuclide counts in the blood of animals treated with Enisoprost and Misoprostol, indicating decreased bacterial translocation.[3] The exact numerical data was not available in the cited abstract.

Table 3: Effect of Misoprostol on Indomethacin-Induced Intestinal Permeability in Humans

TreatmentPermeability MarkerResultPercentage Change
Indomethacin[51Cr]EDTA excretionIncreased-
Indomethacin + Misoprostol[51Cr]EDTA excretionSignificantly Reduced-

This table summarizes findings from a human study where Misoprostol was shown to reduce the increase in intestinal permeability caused by the NSAID indomethacin, as measured by the urinary excretion of [51Cr]EDTA.

Signaling Pathway

Enisoprost, as a prostaglandin E1 analog, is proposed to enhance intestinal barrier function through a signaling pathway involving EP receptors, the activation of adenylyl cyclase, and the subsequent increase in intracellular cyclic AMP (cAMP). This cascade leads to the activation of Protein Kinase A (PKA), which in turn is thought to promote the expression and proper localization of tight junction proteins, such as occludin and claudins. These proteins are critical for maintaining the integrity of the intestinal epithelial barrier.

Enisoprost_Signaling_Pathway cluster_membrane Intestinal Epithelial Cell cluster_effect Barrier Enhancement Enisoprost Enisoprost EP_Receptor EP Receptor (e.g., EP1, EP3, EP4) Enisoprost->EP_Receptor Binds to AC Adenylyl Cyclase EP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates TJ_Expression Increased Expression of Tight Junction Proteins (Occludin, Claudins) PKA->TJ_Expression TJ_Assembly Enhanced Tight Junction Assembly TJ_Expression->TJ_Assembly Permeability Decreased Intestinal Permeability TJ_Assembly->Permeability BT Reduced Bacterial Translocation Permeability->BT

Caption: Proposed signaling pathway of Enisoprost in enhancing intestinal barrier function.

Experimental Protocols

The following are detailed protocols for studying the effect of Enisoprost on bacterial translocation in an animal model. These protocols are based on established methodologies and findings from studies using prostaglandin E1 analogs.[7]

Protocol 1: In Vivo Bacterial Translocation Study in a Mouse Model

Objective: To determine the effect of Enisoprost on the translocation of indigenous or introduced bacteria from the gut to mesenteric lymph nodes, liver, and spleen in a mouse model of intestinal barrier dysfunction (e.g., burn injury or chemically induced colitis).

Materials:

  • Enisoprost (or Misoprostol as an analog)

  • Vehicle control (e.g., sterile saline or appropriate solvent for Enisoprost)

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Sterile surgical instruments

  • Sterile phosphate-buffered saline (PBS)

  • Culture media (e.g., Brain Heart Infusion agar, MacConkey agar)

  • Stomacher or tissue homogenizer

  • Incubator

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice for at least one week under standard laboratory conditions.

    • Randomly divide mice into experimental groups (e.g., Sham, Vehicle Control, Enisoprost-treated). A minimum of 6-8 animals per group is recommended.

  • Induction of Intestinal Barrier Dysfunction (Example: Burn Injury Model):

    • Anesthetize the mice.

    • Shave the dorsal surface.

    • Induce a controlled burn injury (e.g., 20% total body surface area) using a standardized method.

    • Provide fluid resuscitation as required by the model.

  • Enisoprost Administration:

    • Based on studies with the analog Misoprostol, a dosage of 200 µg/kg/day can be used as a starting point for Enisoprost.[7] The optimal dose may need to be determined in a pilot study.

    • Administer Enisoprost or vehicle control via oral gavage or subcutaneous injection daily for a predetermined period (e.g., 3 days) prior to and/or after the induction of barrier dysfunction.

  • Optional: Introduction of Labeled Bacteria:

    • For specific tracking, mice can be gavaged with a known quantity (e.g., 10^8 CFU) of labeled bacteria (e.g., GFP-expressing E. coli or 14C-labeled E. coli) a few hours before sacrifice.

  • Tissue Collection:

    • At a specified time point after the insult (e.g., 24 hours), euthanize the mice.

    • Under sterile conditions, collect mesenteric lymph nodes, liver (a specific lobe, e.g., the median lobe), and spleen.

  • Quantification of Bacterial Translocation:

    • Weigh the collected tissues.

    • Homogenize each tissue sample in sterile PBS.

    • Perform serial dilutions of the homogenates in sterile PBS.

    • Plate the dilutions onto appropriate culture media.

    • Incubate the plates at 37°C for 24-48 hours.

    • Count the number of colony-forming units (CFU) and express the results as CFU per gram of tissue.

Logical Workflow for In Vivo Bacterial Translocation Study:

Bacterial_Translocation_Workflow A Animal Acclimatization & Grouping B Induce Intestinal Barrier Dysfunction A->B C Administer Enisoprost or Vehicle B->C D Optional: Gavage with Labeled Bacteria C->D E Euthanize and Collect Tissues (MLN, Liver, Spleen) D->E F Homogenize Tissues E->F G Serial Dilution & Plating F->G H Incubate & Count CFU G->H I Data Analysis (CFU/gram tissue) H->I

Caption: Experimental workflow for the in vivo bacterial translocation study.

Protocol 2: Intestinal Permeability Assay (FITC-Dextran)

Objective: To assess the effect of Enisoprost on intestinal permeability in vivo.

Materials:

  • Enisoprost (or Misoprostol) and vehicle

  • Mice

  • FITC-dextran (4 kDa)

  • Anesthetic

  • Blood collection tubes (e.g., heparinized)

  • Centrifuge

  • Fluorometer

Procedure:

  • Animal Preparation and Treatment:

    • Follow steps 1-3 from Protocol 1 for animal acclimatization, grouping, induction of barrier dysfunction, and Enisoprost administration.

  • FITC-Dextran Administration:

    • Fast the mice for 4-6 hours (with access to water).

    • Administer FITC-dextran (e.g., 44 mg/100g body weight) by oral gavage.

  • Blood Collection:

    • At a specified time after FITC-dextran administration (e.g., 4 hours), collect blood via cardiac puncture or retro-orbital sinus into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the plasma samples using a fluorometer (excitation ~485 nm, emission ~528 nm).

    • Prepare a standard curve with known concentrations of FITC-dextran to determine the concentration in the plasma samples.

  • Data Analysis:

    • Compare the plasma FITC-dextran concentrations between the different treatment groups.

Logical Workflow for Intestinal Permeability Assay:

Permeability_Assay_Workflow A Animal Preparation & Treatment with Enisoprost B Fast Mice A->B C Administer FITC-Dextran (Oral Gavage) B->C D Collect Blood C->D E Separate Plasma D->E F Measure Fluorescence E->F G Data Analysis (Compare Plasma FITC-dextran) F->G

Caption: Experimental workflow for the intestinal permeability assay.

Conclusion

Enisoprost and other prostaglandin E1 analogs represent a promising therapeutic avenue for conditions exacerbated by bacterial translocation. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanisms of action of Enisoprost in preclinical models. By quantifying bacterial translocation and assessing intestinal permeability, researchers can gain valuable insights into the protective effects of this compound on the intestinal barrier. Further studies are warranted to fully elucidate the signaling pathways involved and to translate these findings into clinical applications.

References

Application Notes and Protocols for a Novel Anti-inflammatory Agent, SC 34301, in Preclinical Sepsis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection[1]. Despite advances in modern medicine, sepsis remains a major public health concern with high mortality rates[1]. The pathophysiology of sepsis is complex, involving a hyperactive inflammatory response, immune suppression, and coagulation abnormalities[2][3]. The development of novel therapeutic agents to modulate the host's inflammatory response is a critical area of research.

These application notes provide a detailed protocol for the evaluation of a novel anti-inflammatory agent, designated as SC 34301, in two widely used and clinically relevant murine models of sepsis: Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) administration. These models recapitulate key aspects of human sepsis and are essential for the preclinical assessment of potential therapeutics[4][5][6]. The protocols outlined below provide a framework for assessing the efficacy of this compound in attenuating the systemic inflammation and improving survival in septic mice.

Overview of Sepsis Models

Cecal Ligation and Puncture (CLP) Model

The CLP model is considered the "gold standard" in sepsis research as it closely mimics the pathophysiology of human sepsis originating from a perforated abdominal organ, such as in appendicitis or diverticulitis[6][7]. The procedure involves a laparotomy, ligation of the cecum to create a segment of ischemic tissue, and puncture of the ligated cecum to induce a polymicrobial infection from the spillage of fecal contents into the peritoneal cavity[4][7]. This leads to a local infection that progresses to systemic bacteremia and a full-blown septic response[7]. The severity of sepsis in the CLP model can be modulated by altering the percentage of the cecum ligated, the size of the needle used for puncture, and the number of punctures[4][8][9].

Lipopolysaccharide (LPS) Model

The LPS-induced sepsis model is a simpler and more sterile method to induce a systemic inflammatory response[5][10]. LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4) signaling[10][11]. Intraperitoneal or intravenous injection of LPS leads to a rapid and robust release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), mimicking the initial hyper-inflammatory phase of sepsis[5][10][11]. This model is particularly useful for high-throughput screening of anti-inflammatory compounds.

Experimental Protocols

I. Cecal Ligation and Puncture (CLP) Protocol

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Electric razor or depilatory cream

  • Surgical disinfectant (e.g., iodine, 70% ethanol)

  • Sterile surgical instruments (scissors, forceps, needle driver)

  • 3-0 silk suture

  • 21-gauge and 25-gauge needles

  • Wound clips or sutures for skin closure

  • Warmed sterile 0.9% saline for resuscitation

  • Analgesic (e.g., buprenorphine)

  • This compound (formulated in a suitable vehicle)

  • Vehicle control

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse using a standardized protocol. Once the desired level of anesthesia is achieved, shave the abdomen and disinfect the surgical area.

  • Laparotomy: Make a 1-2 cm midline incision through the skin and the abdominal wall to expose the peritoneal cavity.

  • Cecum Exteriorization: Gently locate and exteriorize the cecum.

  • Ligation: Ligate the cecum at a predetermined distance from the distal end (e.g., 50% ligation for mid-grade sepsis) using a 3-0 silk suture. Ensure the ligation does not occlude the bowel.

  • Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle (through-and-through). A small amount of fecal matter can be gently expressed to ensure patency.

  • Cecum Repositioning: Carefully return the cecum to the abdominal cavity.

  • Closure: Close the abdominal wall with sutures and the skin with wound clips.

  • Resuscitation and Analgesia: Immediately after surgery, administer 1 ml of pre-warmed sterile saline subcutaneously for fluid resuscitation. Administer an analgesic as per institutional guidelines.

  • This compound Administration: Administer this compound or vehicle control at the predetermined dose and route (e.g., intraperitoneal, intravenous) at a specified time point relative to the CLP procedure (e.g., 1 hour post-CLP).

  • Monitoring: Monitor the animals closely for signs of distress, and record survival at regular intervals for up to 7 days.

Sham Control: Sham-operated animals will undergo the same surgical procedure, including cecum exteriorization, but without ligation and puncture.

II. Lipopolysaccharide (LPS) Induced Sepsis Protocol

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Sterile pyrogen-free 0.9% saline

  • This compound (formulated in a suitable vehicle)

  • Vehicle control

Procedure:

  • Preparation: Acclimatize mice to the experimental conditions.

  • This compound Administration: Administer this compound or vehicle control at the predetermined dose and route at a specified time point before LPS challenge (e.g., 30 minutes prior).

  • LPS Administration: Inject mice intraperitoneally with a predetermined dose of LPS (e.g., 10-20 mg/kg) dissolved in sterile saline.

  • Monitoring and Sample Collection: Monitor the animals for signs of endotoxemia (e.g., piloerection, lethargy, huddling). At specified time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood and tissues for analysis of inflammatory markers.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from these studies.

Table 1: Effect of this compound on Survival in the CLP Sepsis Model

Treatment GroupNDose (mg/kg)Route of Admin.Survival Rate (%) at 7 days
Sham + Vehicle10--100
CLP + Vehicle20--25
CLP + this compound2010IP50
CLP + this compound2030IP75

Table 2: Effect of this compound on Serum Cytokine Levels in the LPS Sepsis Model (6 hours post-LPS)

Treatment GroupNDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Control + Vehicle10-< 50< 50< 50
LPS + Vehicle10-2500 ± 3508000 ± 9001200 ± 200
LPS + this compound10101200 ± 2004500 ± 5001800 ± 250
LPS + this compound1030600 ± 100 2000 ± 3002500 ± 300**
p < 0.05, **p < 0.01 vs. LPS + Vehicle. Data are presented as mean ± SEM.

Visualizations

Experimental Workflow

G cluster_0 CLP Sepsis Model cluster_1 LPS Sepsis Model CLP_Anesthesia Anesthesia & Surgical Prep CLP_Surgery Cecal Ligation & Puncture CLP_Anesthesia->CLP_Surgery CLP_Resuscitation Fluid Resuscitation & Analgesia CLP_Surgery->CLP_Resuscitation CLP_Treatment This compound or Vehicle Admin. CLP_Resuscitation->CLP_Treatment CLP_Monitoring Survival Monitoring (7 days) CLP_Treatment->CLP_Monitoring LPS_Treatment This compound or Vehicle Admin. LPS_Induction LPS Injection LPS_Treatment->LPS_Induction LPS_Monitoring Monitoring & Sample Collection LPS_Induction->LPS_Monitoring LPS_Analysis Biomarker Analysis LPS_Monitoring->LPS_Analysis

Caption: Experimental workflows for the CLP and LPS sepsis models.

Putative Signaling Pathway of this compound in Sepsis

The inflammatory response in sepsis is largely driven by the activation of pattern recognition receptors, such as TLR4, by pathogen-associated molecular patterns (PAMPs), like LPS[10][11][12]. This initiates a downstream signaling cascade involving adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB and AP-1[10][13]. These transcription factors then drive the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6[2][10]. A plausible mechanism of action for an anti-inflammatory agent like this compound would be the inhibition of one or more key nodes in this pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates by phosphorylating IκBα NFkB_Inhib IκBα Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces transcription SC34301 This compound SC34301->TAK1 Inhibits

Caption: Hypothetical inhibitory action of this compound on the TLR4-NF-κB signaling pathway.

Conclusion

The protocols described in these application notes provide a robust framework for the preclinical evaluation of the novel anti-inflammatory agent this compound in established and clinically relevant models of sepsis. By utilizing both the CLP and LPS models, researchers can gain valuable insights into the potential efficacy of this compound in attenuating the complex inflammatory cascade characteristic of sepsis and its potential as a therapeutic intervention to improve survival. The provided templates for data presentation and visualizations offer a clear and structured approach to reporting the findings of such studies.

References

Enisoprost: A Versatile Tool for Interrogating the Prostaglandin E Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Enisoprost is a synthetic analog of prostaglandin E1 (PGE1) that serves as a valuable research tool for investigating the intricate prostaglandin signaling pathways. Its utility lies in its ability to selectively interact with E-type prostanoid (EP) receptors, thereby allowing for the elucidation of specific downstream cellular events. These notes provide an overview of Enisoprost's mechanism of action, its application in key experimental assays, and detailed protocols to facilitate its use in prostaglandin pathway research.

Prostaglandins are lipid autacoids that mediate a wide array of physiological and pathological processes, including inflammation, pain, gastric protection, and uterine contractility. Their effects are transduced by a family of G protein-coupled receptors (GPCRs), including the four EP receptor subtypes: EP1, EP2, EP3, and EP4. Each subtype is coupled to distinct intracellular signaling cascades, making them attractive targets for therapeutic intervention and fundamental research. Enisoprost, by mimicking the action of endogenous PGE1, provides a means to selectively activate these pathways and study their downstream consequences.

Mechanism of Action

Enisoprost, like other PGE1 analogs, exerts its biological effects by binding to and activating EP receptors. The specific downstream signaling pathway activated depends on the EP receptor subtype expressed in the target cell.

  • EP1 Receptor: Coupled to Gq proteins, activation of the EP1 receptor leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium concentration ([Ca2+]i).

  • EP2 and EP4 Receptors: These receptors are coupled to Gs proteins. Upon activation, they stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A (PKA) and other downstream effectors.

  • EP3 Receptor: This receptor is primarily coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

The ability of Enisoprost to modulate these key second messengers makes it an invaluable tool for studying the roles of different EP receptor subtypes in various cellular processes.

Data Presentation

Receptor SubtypeG-Protein CouplingPrimary Second MessengerExpected Effect of Enisoprost
EP1 Gq↑ Intracellular Ca2+Stimulation
EP2 Gs↑ cAMPStimulation
EP3 Gi↓ cAMPInhibition (of adenylyl cyclase)
EP4 Gs↑ cAMPStimulation

Experimental Protocols

The following are detailed protocols for key experiments utilizing Enisoprost to investigate the prostaglandin pathway.

In Vitro Intracellular Calcium Mobilization Assay

This assay is used to determine the effect of Enisoprost on Gq-coupled receptors, such as EP1, by measuring changes in intracellular calcium levels.

Materials:

  • Cells expressing the EP1 receptor (e.g., HEK293-EP1 stable cell line)

  • Enisoprost

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with injection capabilities

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the cell culture medium and add 100 µL of loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove excess dye.

  • Assay:

    • Add 100 µL of HBSS to each well.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Record a baseline fluorescence reading for approximately 30 seconds.

    • Inject a desired concentration of Enisoprost (e.g., 20 µL of a 6X solution) into the wells.

    • Immediately begin recording the fluorescence signal for at least 2-3 minutes to capture the peak response.

  • Data Analysis: The change in fluorescence intensity over time is indicative of intracellular calcium mobilization. Calculate the peak fluorescence response for each concentration of Enisoprost and plot a dose-response curve to determine the EC50 value.

In Vitro cAMP Accumulation Assay

This assay measures the ability of Enisoprost to modulate the activity of adenylyl cyclase through Gs-coupled (EP2, EP4) or Gi-coupled (EP3) receptors.

Materials:

  • Cells expressing the EP receptor of interest (e.g., CHO-K1 cells)

  • Enisoprost

  • Forskolin (for studying Gi-coupled receptors)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell lysis buffer (provided with the kit)

  • 96-well or 384-well plates

Protocol:

  • Cell Seeding: Seed cells into the appropriate multi-well plates and grow to confluence.

  • Compound Treatment (for Gs-coupled receptors):

    • Pre-treat cells with a PDE inhibitor (e.g., 500 µM IBMX) in serum-free medium for 30 minutes at 37°C to prevent cAMP degradation.

    • Add varying concentrations of Enisoprost to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Compound Treatment (for Gi-coupled receptors):

    • Pre-treat cells with a PDE inhibitor as described above.

    • Add varying concentrations of Enisoprost.

    • After a short pre-incubation (e.g., 10 minutes), add a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 10 µM) to all wells (except the basal control) to stimulate cAMP production.

    • Incubate for a further 30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Detection: Perform the cAMP measurement using the chosen assay kit.

  • Data Analysis: For Gs-coupled receptors, plot the cAMP concentration against the Enisoprost concentration to determine the EC50 value. For Gi-coupled receptors, the inhibitory effect of Enisoprost on forskolin-stimulated cAMP production is measured, and an IC50 value is determined.

In Vivo Gastric Cytoprotection Assay (Ethanol-Induced Ulcer Model in Rats)

This protocol assesses the ability of Enisoprost to protect the gastric mucosa from damage induced by a necrotizing agent like ethanol.

Materials:

  • Male Wistar rats (180-220 g)

  • Enisoprost

  • Absolute ethanol

  • Vehicle (e.g., 1% Tween 80 in saline)

  • Oral gavage needles

Protocol:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats for at least one week before the experiment.

    • Fast the animals for 24 hours prior to the experiment, with free access to water.

  • Drug Administration:

    • Divide the rats into groups (e.g., vehicle control, Enisoprost-treated groups at different doses).

    • Administer Enisoprost or vehicle orally by gavage. A typical dose range for prostaglandin analogs is 5-100 µg/kg.

  • Induction of Gastric Ulcers:

    • One hour after drug administration, orally administer 1 mL of absolute ethanol to each rat.

  • Euthanasia and Stomach Excision:

    • One hour after ethanol administration, euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Immediately excise the stomachs.

  • Ulcer Scoring:

    • Open each stomach along the greater curvature and rinse gently with saline.

    • Examine the gastric mucosa for lesions. Ulcers will appear as elongated black or dark red bands.

    • Measure the length (mm) of each lesion. The ulcer index can be calculated as the sum of the lengths of all lesions for each stomach.

  • Data Analysis: Compare the ulcer index of the Enisoprost-treated groups with the vehicle control group. Calculate the percentage of inhibition of ulcer formation for each dose of Enisoprost.

Mandatory Visualizations

G_Protein_Coupling_of_EP_Receptors cluster_ligand cluster_receptors cluster_gproteins cluster_effectors cluster_second_messengers Enisoprost Enisoprost (PGE1 Analog) EP1 EP1 Enisoprost->EP1 EP2 EP2 Enisoprost->EP2 EP3 EP3 Enisoprost->EP3 EP4 EP4 Enisoprost->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC Phospholipase C Gq->PLC AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib Ca ↑ [Ca2+]i PLC->Ca cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Enisoprost signaling through EP receptor subtypes.

Experimental_Workflow_Cytoprotection cluster_prep cluster_treatment cluster_induction cluster_analysis Fasting 24h Fasting of Rats Dosing Oral Gavage: Enisoprost or Vehicle Fasting->Dosing 1h Ethanol Oral Gavage: 1 mL Absolute Ethanol Dosing->Ethanol 1h Euthanasia Euthanasia Ethanol->Euthanasia Excision Stomach Excision Euthanasia->Excision Scoring Ulcer Index Measurement Excision->Scoring

Caption: In vivo gastric cytoprotection workflow.

Troubleshooting & Optimization

Optimizing Misoprostol Dosage for Efficacy: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical support center provides comprehensive guidance on optimizing Misoprostol dosage for maximum efficacy in experimental settings. Misoprostol, a synthetic prostaglandin E1 analog, is utilized in a variety of clinical and research applications, including cytoprotection of the gastrointestinal mucosa and induction of uterine contractions.[1][2][3] This guide offers detailed troubleshooting, frequently asked questions, and experimental protocols to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Misoprostol?

A1: Misoprostol is a synthetic analog of prostaglandin E1.[1][2] Its primary mechanism involves binding to and stimulating prostaglandin E receptors on various cell types. In the stomach, it binds to prostaglandin E1 receptors on parietal cells, which inhibits gastric acid secretion.[1][2] It also promotes the secretion of mucus and bicarbonate, providing a cytoprotective effect on the gastrointestinal lining.[3] In the uterus, Misoprostol binds to myometrial cells, leading to strong contractions and cervical ripening through the softening and dilation of the cervix.[3][4]

Q2: What are the common starting dosages for different experimental applications?

A2: Dosage of Misoprostol is highly dependent on the research application and model system. For NSAID-induced gastric ulcer prevention studies, oral doses are typically used.[2] For cervical ripening and labor induction models, vaginal or oral administration is common, with doses around 25-50 µg.[5][6] For studies on medical abortion, Misoprostol is often used in combination with mifepristone, with a typical dose of 800 µg administered buccally, vaginally, or sublingually.[2][7]

Q3: How does the route of administration affect the pharmacokinetics and efficacy of Misoprostol?

A3: The route of administration significantly impacts the onset and duration of action. Oral administration leads to rapid absorption, with an onset of action in about 8 minutes and a duration of approximately 2 hours.[1] Sublingual administration has a slightly longer onset (11 minutes) but a longer duration (3 hours).[1] Vaginal administration results in a slower onset (20 minutes) but the longest duration of action at around 4 hours.[1] The choice of administration route should be carefully considered based on the desired therapeutic window in your experimental design.

Q4: What are the most frequently observed adverse effects in preclinical studies?

A4: The most common dose-related side effects observed are diarrhea and abdominal cramping.[8] Uterine hyperstimulation is a serious potential adverse effect in studies involving uterine contractions.[4][9] Researchers should carefully monitor for these effects and adjust dosages accordingly.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Efficacy in Gastric Protection Studies - Insufficient dosage. - Inappropriate route of administration for the model. - Degradation of the compound.- Perform a dose-response study to determine the optimal concentration. - Consider a different administration route (e.g., direct gastric gavage). - Ensure proper storage and handling of Misoprostol to maintain its stability.
High Variability in Uterine Contraction Response - Differences in subject sensitivity. - Inconsistent drug delivery. - Hormonal status of the animal model.- Increase the sample size to account for biological variability. - Standardize the administration technique to ensure consistent dosing. - Control for the estrous cycle or hormonal status of the animals.
Unexpected Side Effects (e.g., severe diarrhea) - Dosage is too high. - Off-target effects in the specific animal model.- Reduce the dosage and titrate up to the desired effect. - Review literature for species-specific responses to Misoprostol.
Inconsistent Cervical Ripening - Insufficient duration of exposure. - Inadequate local concentration at the cervix.- Optimize the timing of administration relative to the experimental endpoint. - For localized effects, consider direct application methods.

Experimental Protocols

Protocol 1: Evaluation of Gastric Cytoprotective Efficacy of Misoprostol

This protocol outlines a method to assess the efficacy of Misoprostol in preventing NSAID-induced gastric ulcers in a rodent model.

Materials:

  • Misoprostol

  • Non-steroidal anti-inflammatory drug (NSAID), e.g., Indomethacin

  • Vehicle (e.g., 0.9% saline)

  • Rodent model (e.g., Wistar rats)

  • Oral gavage needles

Procedure:

  • Fast animals overnight with free access to water.

  • Prepare a solution of Misoprostol in the chosen vehicle at various concentrations.

  • Administer Misoprostol or vehicle orally to the respective groups of animals.

  • After a predetermined time (e.g., 30 minutes), administer the NSAID orally to induce gastric ulcers.

  • After a set duration (e.g., 4-6 hours), euthanize the animals.

  • Excise the stomachs, open them along the greater curvature, and rinse with saline.

  • Score the gastric lesions based on number and severity.

  • Analyze the data to determine the dose-dependent protective effect of Misoprostol.

Protocol 2: Assessment of Uterine Contractility in Response to Misoprostol

This protocol describes an in vitro method to measure the contractile response of uterine tissue to Misoprostol.

Materials:

  • Misoprostol

  • Isolated uterine tissue from a suitable animal model (e.g., rat, mouse)

  • Organ bath system with physiological saline solution (e.g., Krebs-Henseleit solution)

  • Isotonic transducer and data acquisition system

  • Gas mixture (95% O2, 5% CO2)

Procedure:

  • Euthanize the animal and dissect the uterine horns.

  • Mount a segment of the uterine tissue in the organ bath containing physiological saline solution, maintained at 37°C and bubbled with the gas mixture.

  • Allow the tissue to equilibrate under a slight tension until regular spontaneous contractions are observed.

  • Add Misoprostol to the bath in a cumulative concentration-dependent manner.

  • Record the changes in the frequency and amplitude of uterine contractions.

  • Analyze the data to construct a concentration-response curve for Misoprostol-induced uterine contractility.

Data Presentation

Table 1: Summary of Clinical Trial Data on Misoprostol for Cervical Ripening

Study/Parameter200 µg Vaginal Misoprostol400 µg Vaginal Misoprostol
Number of Patients 3434
Adverse Events 58.8%85.3%[10]
Abdominal Pain 50.0%73.5%[10]
Efficacy (Cervical Dilatation) EffectiveEffective[10]
Data from a randomized, controlled, double-blind trial comparing two doses of vaginally administered Misoprostol for cervical priming before operative hysteroscopy.[10]

Table 2: Misoprostol Dosage and Administration Routes for Various Indications

IndicationDosageRoute of AdministrationReference
NSAID-Induced Gastric Ulcer Prevention 200 µg qidOral[8]
Cervical Ripening (Pre-hysteroscopy) 200 µgVaginal[10]
Induction of Labor (Obese Patients) 25 µg or 50 µgVaginal[5]
Medical Abortion (with Mifepristone) 800 µgBuccal[2]
Early Pregnancy Failure 800 µgVaginal[6]

Visualizing Key Pathways and Workflows

cluster_gastric Gastric Mucosa Protection Misoprostol_G Misoprostol Parietal_Cell Parietal Cell Misoprostol_G->Parietal_Cell Binds to EP3 Receptor Mucus_Bicarb ↑ Mucus & Bicarbonate Misoprostol_G->Mucus_Bicarb Adenylate_Cyclase Adenylate Cyclase Parietal_Cell->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Proton_Pump ↓ Proton Pump Activity cAMP->Proton_Pump Acid_Secretion ↓ Gastric Acid Secretion Proton_Pump->Acid_Secretion

Caption: Misoprostol's signaling pathway for gastric protection.

cluster_uterine Uterine Contraction Induction Misoprostol_U Misoprostol Myometrial_Cell Myometrial Cell Misoprostol_U->Myometrial_Cell Binds to Cervical_Ripening Cervical Ripening Misoprostol_U->Cervical_Ripening Prostaglandin_Receptor Prostaglandin Receptors (EP2, EP3, EP4) Myometrial_Cell->Prostaglandin_Receptor Ca_Increase ↑ Intracellular Ca²⁺ Prostaglandin_Receptor->Ca_Increase Contraction Myometrial Contraction Ca_Increase->Contraction

Caption: Mechanism of Misoprostol-induced uterine contractions.

Start Start Experiment Animal_Prep Animal Preparation (e.g., Fasting) Start->Animal_Prep Grouping Randomize into Groups (Vehicle, Misoprostol Doses) Animal_Prep->Grouping Dosing Administer Misoprostol/Vehicle Grouping->Dosing Induction Induce Condition (e.g., NSAID administration) Dosing->Induction Observation Observation Period Induction->Observation Endpoint Endpoint Measurement (e.g., Gastric lesion scoring) Observation->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: General experimental workflow for in vivo efficacy studies.

References

Technical Support Center: SC-34301 (Enisoprost)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SC-34301, also known as Enisoprost. Enisoprost is a synthetic prostaglandin E1 (PGE1) analog. Understanding its on-target and potential off-target effects is critical for accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for SC-34301 (Enisoprost)?

A1: SC-34301 (Enisoprost) is a potent agonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3).[1] Like other PGE1 analogs, its primary mechanism involves binding to and activating EP receptors, which are G-protein coupled receptors (GPCRs). The activation of the EP3 receptor is primarily coupled to the Gαi subunit, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade mediates various physiological effects, including the inhibition of gastric acid secretion.[1]

Q2: What are the known or potential off-target effects of SC-34301 (Enisoprost)?

A2: The most significant off-target effects of Enisoprost involve its interaction with other prostanoid receptors. A study on Enprostil, a compound structurally related to Enisoprost, demonstrated potent agonist activity at the prostaglandin F receptor (FP) and the thromboxane A2 receptor (TP).[1] Therefore, when using Enisoprost to study EP3-mediated effects, any observed cellular responses could also be influenced by the activation of FP and TP receptors. The study also showed no significant activity at EP2, DP, or IP receptors at the concentrations tested.[1]

Q3: I am observing effects that are inconsistent with EP3 receptor activation. What could be the cause?

A3: If you are observing unexpected effects, consider the following possibilities:

  • Off-target receptor activation: As mentioned, Enisoprost can activate FP and TP receptors.[1] The signaling pathways of these receptors may be contributing to your observed phenotype.

  • Cell type-specific receptor expression: The expression levels of EP, FP, and TP receptors can vary significantly between different cell types and tissues. Your experimental system may have a higher expression of off-target receptors than the intended EP3 target.

  • Concentration-dependent effects: At higher concentrations, the likelihood of off-target binding increases. It is crucial to use the lowest effective concentration to maximize on-target specificity.

  • Downstream signaling crosstalk: The signaling pathways activated by EP3, FP, and TP receptors can interact with other cellular signaling networks, leading to complex and sometimes unexpected outcomes.

Q4: What are the recommended working concentrations for SC-34301 (Enisoprost) in experiments?

A4: The optimal concentration of Enisoprost will depend on the specific cell type, the expression level of the target receptor, and the experimental endpoint.

  • In vitro cell-based assays: Based on its potent EP3 agonism, starting with a concentration range of 1 nM to 1 µM is recommended. A dose-response experiment should always be performed to determine the EC50 for your specific system.

  • Animal studies: For in vivo experiments, dosing will depend on the animal model and route of administration. Studies with the related compound Misoprostol in dogs have used doses in the range of 2-5 µg/kg, administered orally.[3][4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No observable effect at expected concentrations. 1. Low or absent expression of the target EP3 receptor in your cell line or tissue. 2. Degraded or inactive Enisoprost stock solution. 3. Insufficient incubation time.1. Verify EP3 receptor expression using RT-qPCR, Western blot, or immunofluorescence. 2. Prepare a fresh stock solution of Enisoprost. 3. Perform a time-course experiment to determine the optimal incubation period.
High background or non-specific effects. 1. Enisoprost concentration is too high, leading to off-target receptor activation (FP, TP). 2. Contamination of cell culture or reagents.1. Perform a dose-response curve and use the lowest concentration that gives a robust on-target effect. 2. Use selective antagonists for FP (e.g., AL8810) and TP (e.g., SQ29548) to block off-target effects. 3. Ensure aseptic technique and use fresh, sterile reagents.
Results are not reproducible. 1. Inconsistent cell passage number or confluency. 2. Variability in Enisoprost stock solution preparation or storage. 3. Fluctuations in incubator conditions (temperature, CO2).1. Use cells within a consistent passage number range and seed at a standardized density. 2. Prepare and store Enisoprost stock solutions consistently. Aliquot to avoid multiple freeze-thaw cycles. 3. Regularly monitor and calibrate incubator settings.
Unexpected cell toxicity or death. 1. Extremely high concentration of Enisoprost. 2. Off-target effects leading to apoptosis or necrosis. 3. Solvent (e.g., DMSO) toxicity.1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) across a range of Enisoprost concentrations. 2. Investigate the activation of cell death pathways. 3. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO).

Quantitative Data

Table 1: Prostanoid Receptor Activity Profile of Enprostil (structurally related to Enisoprost)

ReceptorActivity-log EC50
EP3 Agonist8.30 ± 0.08
FP Agonist7.34 ± 0.11
TP Agonist6.54 ± 0.07
EP2 No activity up to 10 µMN/A
DP No activity up to 10 µMN/A
IP No activity up to 10 µMN/A

Data from a study on Enprostil, which is structurally related to Enisoprost.[1] The EC50 is a measure of the concentration of a drug that gives a half-maximal response.

Experimental Protocols

Protocol 1: In Vitro Cell-Based Assay for EP3 Receptor Activation

  • Cell Culture: Plate cells of interest in a suitable culture vessel and grow to the desired confluency. Ensure the cell line expresses the EP3 receptor.

  • Preparation of Enisoprost Stock Solution: Prepare a 10 mM stock solution of SC-34301 (Enisoprost) in a suitable solvent (e.g., DMSO). Store aliquots at -20°C or -80°C.

  • Dose-Response Treatment:

    • Prepare a series of dilutions of the Enisoprost stock solution in your cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of solvent as the highest Enisoprost concentration).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of Enisoprost or vehicle.

  • Incubation: Incubate the cells for a predetermined time, which should be optimized for the specific downstream signaling event being measured (e.g., 15-30 minutes for cAMP measurement, longer for gene expression changes).

  • Endpoint Measurement:

    • cAMP Assay: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit. A decrease in cAMP levels upon Enisoprost treatment would be indicative of EP3 activation.

    • Calcium Mobilization Assay: For cell lines where EP3 couples to Gαq, measure changes in intracellular calcium using a fluorescent calcium indicator (e.g., Fura-2 AM).

    • Gene Expression Analysis: Extract RNA and perform RT-qPCR to measure changes in the expression of target genes known to be regulated by EP3 signaling.

Protocol 2: Troubleshooting Off-Target Effects Using Selective Antagonists

  • Experimental Setup: Design your experiment to include the following conditions:

    • Vehicle control

    • Enisoprost at a concentration that elicits the response of interest.

    • A selective FP receptor antagonist (e.g., AL8810) alone.

    • A selective TP receptor antagonist (e.g., SQ29548) alone.

    • Enisoprost in the presence of the FP antagonist.

    • Enisoprost in the presence of the TP antagonist.

  • Pre-treatment with Antagonists: Pre-incubate the cells with the FP or TP antagonist for a sufficient time (e.g., 30-60 minutes) before adding Enisoprost.

  • Enisoprost Treatment: Add Enisoprost to the appropriate wells and incubate for the desired duration.

  • Data Analysis: Compare the effect of Enisoprost in the absence and presence of the antagonists. If the effect of Enisoprost is significantly reduced by the FP or TP antagonist, it indicates that the observed response is at least partially mediated by these off-target receptors.

Visualizations

On_Target_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SC-34301 SC-34301 EP3 EP3 Receptor SC-34301->EP3 Binds G_alpha_i Gαi EP3->G_alpha_i Activates AC Adenylate Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Response Cellular Response (e.g., Inhibition of Gastric Acid Secretion) cAMP->Response Leads to

Caption: On-target signaling pathway of SC-34301 (Enisoprost) via the EP3 receptor.

Off_Target_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SC-34301 SC-34301 FP FP Receptor SC-34301->FP Binds TP TP Receptor SC-34301->TP Binds G_alpha_q Gαq FP->G_alpha_q Activates TP->G_alpha_q Activates PLC Phospholipase C G_alpha_q->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca2_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca2_PKC Leads to Off_Target_Response Off-Target Cellular Response Ca2_PKC->Off_Target_Response

Caption: Potential off-target signaling of SC-34301 via FP and TP receptors.

Experimental_Workflow start Start: Unexpected Experimental Result check_receptor Verify Target Receptor (EP3) Expression start->check_receptor check_concentration Optimize SC-34301 Concentration (Dose-Response) check_receptor->check_concentration Expression Confirmed troubleshoot_protocol Review Experimental Protocol (Reagents, Incubation, etc.) check_receptor->troubleshoot_protocol No/Low Expression check_off_target Investigate Off-Target Receptor (FP, TP) Involvement check_concentration->check_off_target Optimized use_antagonists Use Selective FP/TP Antagonists check_off_target->use_antagonists Suspected check_off_target->troubleshoot_protocol Not Suspected end End: Identify Cause of Unexpected Result use_antagonists->end troubleshoot_protocol->end

Caption: Troubleshooting workflow for experiments with SC-34301.

References

Enisoprost In Vivo Instability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Enisoprost. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the in vivo instability of Enisoprost. As specific data for Enisoprost is limited, much of the guidance provided here is extrapolated from studies on closely related prostaglandin E1 (PGE1) analogs, such as Misoprostol and Alprostadil. It is crucial to validate these recommendations within your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is Enisoprost and why is in vivo instability a concern?

Enisoprost is a synthetic methyl ester analog of Prostaglandin E1 (PGE1).[1] Like other PGE1 analogs, it is susceptible to rapid metabolism and degradation in vivo, which can lead to a short half-life and variable experimental outcomes.[1] Understanding and mitigating this instability is critical for obtaining reliable and reproducible results in preclinical and clinical studies.

Q2: What are the primary known degradation pathways for PGE1 analogs?

PGE1 analogs can undergo several degradation pathways, including dehydration and isomerization. For instance, Misoprostol is known to degrade into inactive products like type A, type B, and 8-epi misoprostol, especially in the presence of moisture.[2]

Q3: What is the expected in vivo half-life of Enisoprost?

Q4: How does the route of administration impact the stability and bioavailability of PGE1 analogs?

The route of administration significantly affects the pharmacokinetic profile of PGE1 analogs. For Misoprostol, sublingual administration leads to higher peak plasma concentrations compared to oral or vaginal routes.[6][7] The choice of administration route should be carefully considered in experimental design to optimize drug exposure.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected therapeutic efficacy in vivo.
Potential Cause Troubleshooting Step Rationale
Rapid in vivo degradation Optimize the formulation. Consider using a solid dispersion with polymers like Hydroxypropyl Methylcellulose (HPMC) or methacrylate copolymers (e.g., Eudragit).[8][9]These polymers can form a protective matrix around the compound, shielding it from degradation and allowing for a more sustained release.[8]
Suboptimal route of administration Evaluate alternative routes of administration (e.g., sublingual, buccal) that may offer faster absorption and higher bioavailability.[6]Different administration routes can significantly alter the pharmacokinetic profile and subsequent efficacy.[5][10]
Incorrect dosage Perform dose-response studies to determine the optimal dosage for your specific animal model and experimental endpoint.The effective dose may be higher than anticipated due to rapid clearance.
Issue 2: High variability in plasma concentration between subjects.
Potential Cause Troubleshooting Step Rationale
Inconsistent absorption Ensure consistent administration technique and consider formulations that improve solubility.Variability in administration can lead to differences in absorption rates.
Metabolic differences between subjects Increase the number of subjects per group to account for biological variability.Genetic and physiological differences can influence drug metabolism rates.
Sample handling and processing errors Standardize blood collection and processing protocols. Ensure rapid cooling and centrifugation of samples to minimize ex vivo degradation.PGE1 analogs can be unstable in biological matrices post-collection.
Issue 3: Difficulty in detecting and quantifying Enisoprost or its metabolites in biological samples.
Potential Cause Troubleshooting Step Rationale
Analyte instability in the sample matrix Add a stabilizing agent to the collection tubes (e.g., an esterase inhibitor if the parent compound is being measured). Immediately freeze samples at -80°C after processing.Prevents ex vivo degradation of the analyte before analysis.
Insufficient assay sensitivity Develop and validate a highly sensitive analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12]Due to the low administered doses and rapid clearance, analyte concentrations in plasma are often very low.
Timing of sample collection Design a pharmacokinetic study with frequent sampling at early time points post-administration to capture the peak concentration (Cmax) and initial distribution phase.Given the expected short half-life, later time points may have concentrations below the limit of quantification.

Quantitative Data Summary

The following tables summarize pharmacokinetic and stability data for PGE1 and its analog, Misoprostol. This data can serve as a reference for designing experiments with Enisoprost.

Table 1: Pharmacokinetic Parameters of Misoprostol Acid (Active Metabolite) after a Single 400 µg Dose

Route of Administration Cmax (pg/mL) Tmax (min) AUC (pg·h/mL)
Oral 287.6 ± 144.327.5 ± 14.8402.8 ± 151.6
Sublingual 574.8 ± 250.726.0 ± 11.5743.7 ± 291.2
Vaginal 125.2 ± 53.8Slower than oral/sublingual433.7 ± 182.6

Data adapted from a comparative pharmacokinetic study of Misoprostol.[6]

Table 2: Stability of Prostaglandin E1 (PGE1) in 10% Dextrose Solution

Time (hours) Concentration Remaining (%)
48 ≥90.0%
72 ~90.9%

Data from a stability study of PGE1 solutions stored in polypropylene syringes.[13]

Experimental Protocols

Protocol 1: In Vitro Stability Assessment of Enisoprost in Plasma
  • Objective: To determine the in vitro half-life of Enisoprost in the plasma of the target species.

  • Materials: Enisoprost, control plasma (e.g., rat, human), phosphate-buffered saline (PBS), organic solvent (e.g., acetonitrile), analytical standards.

  • Procedure:

    • Spike Enisoprost into pre-warmed plasma at a known concentration.

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.

    • Immediately quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile with 1% formic acid).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the concentration of Enisoprost using a validated LC-MS/MS method.

    • Calculate the half-life by plotting the natural log of the concentration versus time.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is based on methods developed for Misoprostol and may require optimization for Enisoprost.[14][15]

  • Objective: To assess the purity of Enisoprost and detect the presence of degradation products.

  • Instrumentation: HPLC system with UV detection.

  • Chromatographic Conditions (Example for Misoprostol):

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile, water, and methanol.

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 200 nm.

  • Procedure:

    • Prepare standard solutions of Enisoprost at known concentrations.

    • Prepare the sample solution by dissolving the test article in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the chromatograms for the main Enisoprost peak and any impurity peaks.

    • Quantify the purity based on the relative peak areas.

Visualizations

G cluster_0 In Vivo Administration cluster_1 Metabolism cluster_2 Excretion Enisoprost Enisoprost (Prodrug) Esterase Esterases Enisoprost->Esterase De-esterification Active_Metabolite Enisoprost Acid (Active) Esterase->Active_Metabolite Further_Metabolism Further Metabolism (Oxidation) Active_Metabolite->Further_Metabolism Inactive_Metabolites Inactive Metabolites Further_Metabolism->Inactive_Metabolites Excretion Renal Excretion Inactive_Metabolites->Excretion

Caption: Proposed metabolic pathway of Enisoprost based on its analogs.

G start Inconsistent In Vivo Results check_formulation Is the formulation optimized for stability? start->check_formulation optimize_formulation Optimize formulation (e.g., solid dispersion) check_formulation->optimize_formulation No check_pk Are pharmacokinetic parameters (e.g., half-life) known? check_formulation->check_pk Yes optimize_formulation->check_pk conduct_pk_study Conduct a pilot PK study check_pk->conduct_pk_study No check_analytical Is the analytical method validated and sensitive enough? check_pk->check_analytical Yes conduct_pk_study->check_analytical optimize_analytical Develop/optimize analytical method (e.g., LC-MS/MS) check_analytical->optimize_analytical No review_protocol Review and standardize experimental protocol check_analytical->review_protocol Yes optimize_analytical->review_protocol end Consistent Results review_protocol->end

Caption: Troubleshooting workflow for Enisoprost in vivo instability.

References

Technical Support Center: Enisoprost and Prostaglandin E1 Analog Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enisoprost and other Prostaglandin E1 (PGE1) analogs.

Frequently Asked Questions (FAQs)

Q1: What is Enisoprost and what is its primary mechanism of action?

A1: Enisoprost is a synthetic analog of Prostaglandin E1 (PGE1). Its primary mechanism of action is to bind to and activate prostaglandin E receptors (specifically EP receptors), which are G-protein coupled receptors. This interaction initiates various downstream signaling cascades, including the modulation of the Notch, VEGF, calcium, and NF-κB signaling pathways.[1][2]

Q2: What are the common experimental applications of Enisoprost and other PGE1 analogs?

A2: Enisoprost and its analogs, like Misoprostol, are utilized in a range of research areas. These include studies on gastric cytoprotection, prevention of NSAID-induced ulcers, cervical ripening, induction of labor, and management of postpartum hemorrhage.[3][4][5][6] In preclinical research, they are often used to investigate their effects on immune response, inflammation, and various signaling pathways.

Q3: What are the most critical factors to consider when designing an experiment with Enisoprost?

A3: The most critical factors are the stability of the compound, the dose-response relationship, and the choice of a suitable solvent. PGE1 analogs are known to be unstable in aqueous solutions and can degrade due to temperature and pH fluctuations. Therefore, proper storage and handling are paramount. Additionally, these compounds often exhibit potent, dose-dependent effects, necessitating careful dose-range finding studies.

Troubleshooting Guides

In Vitro Experiments

Problem: Inconsistent or no observable effect of Enisoprost in cell culture.

Possible Cause Troubleshooting Steps
Compound Degradation Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -80°C. Perform a stability study of Enisoprost in your specific culture medium.
Incorrect Dosage Conduct a dose-response experiment to determine the optimal concentration for your cell type and experimental endpoint. Concentrations can range from nanomolar to micromolar depending on the cell line and the effect being studied.
Low Receptor Expression Verify the expression of EP receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry. If receptor levels are low, consider using a different cell line or a method to transiently or stably overexpress the receptor of interest.
Cell Culture Conditions Ensure optimal cell culture conditions, including CO2 levels, temperature, and humidity. Check for mycoplasma contamination, which can alter cellular responses.
Solvent Issues Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is not affecting cell viability or the experimental outcome. Run a vehicle control to account for any solvent effects.

Problem: High background or low signal in a Prostaglandin E2 (PGE2) ELISA.

Possible Cause Troubleshooting Steps
Poor Standard Curve Ensure accurate pipetting and proper dilution of standards. Briefly centrifuge the standard vial before reconstitution.[7]
Insufficient Washing Increase the number of wash steps and ensure complete aspiration of wells between steps.[8]
Reagent Issues Check the expiration dates of all kit components. Ensure reagents are brought to room temperature before use.[9]
Sample Matrix Effects Samples with high lipid content may interfere with the assay.[7] Consider sample purification or dilution.
Incorrect Plate Reading Verify the wavelength and filter settings on the microplate reader.[7]
In Vivo Experiments

Problem: High variability in animal responses to Enisoprost administration.

Possible Cause Troubleshooting Steps
Inconsistent Dosing Ensure accurate and consistent administration of the drug. For oral gavage, verify proper technique to avoid accidental lung administration. For injections, ensure consistent volume and injection site.
Compound Instability in Vehicle Prepare fresh dosing solutions daily. The stability of PGE1 analogs can be poor in certain vehicles. Consider performing a stability analysis of Enisoprost in your chosen vehicle under the experimental conditions.
Animal Stress Stress can influence physiological responses. Acclimatize animals to the experimental procedures and housing conditions to minimize stress.
Gastrointestinal Side Effects Prostaglandin E1 analogs can cause diarrhea and other gastrointestinal issues, which can affect drug absorption and animal well-being.[3] Monitor animals closely and consider adjusting the dose if severe side effects are observed.
Route of Administration The route of administration (oral, intravenous, etc.) can significantly impact the bioavailability and pharmacokinetics of the drug.[5] Choose the most appropriate route for your experimental question and ensure consistency.

Data Presentation

Table 1: Stability of Prostaglandin E1 (PGE1) in Different Solvents and Temperatures.

ConcentrationSolventTemperatureStability (Time to 10% degradation)
20 µg/mL4% Alcohol in 0.9% Saline4°C~9.8 days
20 µg/mL4% Alcohol in 0.9% Saline25°C~106.5 days

Table 2: Dose-Response of Misoprostol (a PGE1 Analog) in an In Vivo Dog Model for Preventing Aspirin-Induced Gastric Hemorrhage.

Misoprostol DoseAspirin DoseOutcome
15 µg/kg (q8h)35 mg/kg (q8h)No lesions in 4 out of 5 dogs. Diarrhea observed in 4 out of 10 dogs.[3]
7.5 µg/kg (q8h)35 mg/kg (q8h)Diarrhea subsided.[3]

Table 3: Dose-Dependent Effects of Vaginal Misoprostol for Labor Induction.

Misoprostol DoseInduction-Delivery IntervalAbnormal Uterine Contractions
25 µg (every 4h)17.18 +/- 8.48 h[10]10.75%[10]
50 µg (every 4h)9.37 +/- 5.87 h[10]35.86%[10]

Experimental Protocols

Prostaglandin E Receptor Binding Assay (Competitive)

This protocol is a general guideline for a competitive radioligand binding assay.

  • Membrane Preparation: Prepare cell membranes from a cell line known to express the target EP receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 10 mM MES/KOH pH 6.0, 1 mM EDTA, 10 mM MgCl2).[11]

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay Buffer

    • Unlabeled Enisoprost (or other competitor) at various concentrations.

    • Radiolabeled PGE2 (e.g., [3H]-PGE2) at a concentration at or below its Kd.

    • Cell membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat (e.g., GF/C) using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter mats and measure the radioactivity of each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 and subsequently the Ki value.

In Vivo Study: Assessment of Gastric Protection in a Rat Model

This protocol provides a general workflow for assessing the gastric protective effects of Enisoprost.

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment. House them in standard conditions with free access to food and water.

  • Fasting: Fast the rats for 24 hours before the experiment, with free access to water.

  • Grouping: Divide the animals into the following groups:

    • Vehicle control (e.g., saline or appropriate vehicle).

    • Ulcerogen control (e.g., Indomethacin or another NSAID).

    • Enisoprost treatment groups (different doses).

  • Drug Administration: Administer Enisoprost or vehicle orally 30 minutes before the administration of the ulcerogen.

  • Ulcer Induction: Administer the ulcerogen (e.g., Indomethacin, 30 mg/kg, orally).

  • Euthanasia and Sample Collection: Euthanize the animals 4-6 hours after ulcerogen administration. Carefully dissect the stomach and open it along the greater curvature.

  • Ulcer Scoring: Gently rinse the stomach with saline and score the gastric lesions macroscopically. The ulcer index can be calculated based on the number and severity of lesions.

  • Histopathology (Optional): Fix a portion of the stomach tissue in 10% buffered formalin for histopathological examination.

Mandatory Visualizations

Enisoprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Enisoprost Enisoprost EP_Receptor EP Receptor (GPCR) Enisoprost->EP_Receptor binds G_Protein G-protein EP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates/ inhibits PLC Phospholipase C G_Protein->PLC activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Signaling (e.g., NF-κB, Notch) PKA->Downstream IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 Ca2->Downstream

Caption: Simplified signaling pathway of Enisoprost via EP receptors.

Experimental_Workflow_In_Vivo start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Groups acclimatization->grouping treatment Vehicle/Enisoprost Administration grouping->treatment induction Induction of Condition (e.g., NSAID administration) treatment->induction observation Observation Period induction->observation euthanasia Euthanasia & Sample Collection observation->euthanasia analysis Data Analysis (e.g., Ulcer Scoring, Histology) euthanasia->analysis end End analysis->end

Caption: General experimental workflow for an in vivo study.

References

Technical Support Center: Compound SC-34301 (Hypothetical Kinase Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Compound SC-34301 is a hypothetical agent for illustrative purposes. The following content is a generalized framework based on common challenges encountered during preclinical animal studies with novel kinase inhibitors. Researchers should adapt these guidelines to the specific characteristics of their investigational compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential side effects of the hypothetical kinase inhibitor SC-34301 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common immediate side effects observed after administration of SC-34301?

A1: Initial studies with SC-34301, a potent inhibitor of the hypothetical "Signal Transduction Kinase X" (STKX), have shown potential for acute side effects within the first 24-72 hours post-administration. These commonly include gastrointestinal distress (diarrhea, decreased food intake), lethargy, and mild to moderate skin reactions at higher doses. It is crucial to monitor animals closely during this initial period.

Q2: Are there established protocols for supportive care to manage these side effects?

A2: Yes, proactive supportive care is critical for animal welfare and data integrity.[1] For gastrointestinal issues, providing highly palatable and easily digestible food can help maintain caloric intake. Subcutaneous fluid therapy may be necessary for dehydration. For skin reactions, topical emollients can be considered, provided they do not interfere with the study endpoints. All supportive care measures should be clearly defined in the experimental protocol and approved by the Institutional Animal Care and Use Committee (IACUC).[2][3]

Q3: Can SC-34301 cause cardiovascular side effects?

A3: As with many kinase inhibitors, off-target effects on cardiovascular function are a potential concern.[4][5][6][7] While SC-34301 is designed for STKX, some affinity for vascular endothelial growth factor receptor (VEGFR) kinases has been noted in preliminary screens. This can lead to hypertension or other cardiovascular events in susceptible models.[4][6] Regular monitoring of cardiovascular parameters (e.g., blood pressure in appropriate models) is recommended for long-term studies.

Q4: How can I differentiate between compound-related toxicity and procedural stress in my animal model?

A4: This is a critical consideration in study design.[8][9] A well-designed study should include a vehicle control group that undergoes identical procedures (handling, injection, etc.) as the treatment groups.[2] If adverse signs are observed only in the SC-34301-treated groups, it points towards compound toxicity. Acclimatizing animals to handling and procedures before the study begins can help minimize stress-related responses.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with SC-34301.

Issue 1: Unexpected High Mortality in High-Dose Group
  • Possible Cause: The maximum tolerated dose (MTD) was exceeded, leading to acute toxicity.

  • Troubleshooting Steps:

    • Immediate Action: Terminate the high-dose group if humane endpoints are met. Consult with the attending veterinarian.

    • Protocol Review: Re-evaluate the dose-range finding study. Was the dose escalation too rapid?

    • Dose Adjustment: Design a follow-up study with a revised, lower dose range and a more gradual escalation.

    • Pathology: Conduct a thorough necropsy and histopathological analysis of deceased animals to identify the target organs of toxicity.

Issue 2: Significant Weight Loss (>15%) in Treated Animals
  • Possible Cause: Compound-induced anorexia, gastrointestinal toxicity, or systemic metabolic disruption.

  • Troubleshooting Steps:

    • Supportive Care: Implement caloric support with palatable, high-energy dietary supplements. Monitor hydration status and provide fluid support if necessary.

    • Dose Modification: Consider reducing the dose or the frequency of administration.

    • Mechanism Investigation: Analyze blood parameters for signs of liver or kidney dysfunction. Assess key metabolic markers.

Issue 3: High Variability in Efficacy Data
  • Possible Cause: Inconsistent compound administration, issues with formulation stability, or variable drug absorption.

  • Troubleshooting Steps:

    • Administration Technique: Ensure all personnel are consistently following the specified route of administration (e.g., oral gavage, intraperitoneal injection).[8] Re-verify the competency of the technical staff.

    • Formulation Check: Confirm the stability and homogeneity of the SC-34301 formulation. Was it prepared fresh daily? Was it properly stored?

    • Pharmacokinetic (PK) Analysis: If possible, perform a small satellite PK study to measure plasma levels of SC-34301 to ensure consistent exposure across animals.

Data Presentation

Table 1: Summary of Observed Side Effects of SC-34301 in a 28-Day Rodent Study

Side Effect CategoryObservation DetailsSeverity (at 50 mg/kg)Recommended Monitoring
Gastrointestinal Soft stools, decreased food consumption.Mild to ModerateDaily body weight, food intake, fecal consistency.
Dermatological Alopecia, mild erythema.MildWeekly skin integrity checks.
Hematological Grade 1 Anemia (slight decrease in Hgb).MildComplete Blood Count (CBC) at baseline and termination.
Cardiovascular Mean blood pressure increase of 10-15 mmHg.MildBlood pressure monitoring (in appropriate models).

Table 2: Example Mitigation Strategies and Outcomes

IssueMitigation StrategyOutcomeSuccess Rate
Weight Loss Co-administration of high-calorie dietary gel.Stabilized body weight, reduced loss from >15% to <10%.~70% of animals
Diarrhea Dose fractionation (e.g., 25 mg/kg BID vs. 50 mg/kg QD).Improved stool consistency and reduced incidence.~80% of animals
Hypertension Introduction of a lower, more frequent dosing schedule.Attenuated the increase in mean blood pressure.To be determined

Experimental Protocols & Visualizations

Protocol: Supportive Care for SC-34301-Induced Weight Loss
  • Monitoring: Record animal body weights daily, at the same time each day.

  • Intervention Threshold: If an animal loses >10% of its initial body weight, initiate supportive care.

  • Dietary Supplement: Provide 1-2 grams of a high-calorie, palatable dietary supplement (e.g., Nutri-Cal® or similar) in a separate dish within the cage.

  • Hydration: Monitor for signs of dehydration (e.g., skin tenting). If observed, administer 1-2 mL of sterile saline subcutaneously, as directed by a veterinarian.

  • Record Keeping: Document all supportive care interventions for each animal.

  • Humane Endpoint: If an animal's body weight loss exceeds 20% and its condition does not improve, it should be euthanized as per IACUC-approved humane endpoints.

Diagrams

STKX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor STKX STKX (Target Kinase) Receptor->STKX Activates Downstream1 Effector A STKX->Downstream1 Downstream2 Effector B STKX->Downstream2 TF Transcription Factors Downstream1->TF Downstream2->TF SC34301 SC-34301 SC34301->STKX Inhibits Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Hypothetical signaling pathway of STKX inhibited by SC-34301.

Mitigation_Workflow Start Start of Study: Administer SC-34301 Monitor Daily Monitoring: Body Weight, Clinical Signs Start->Monitor Check Adverse Event Observed? Monitor->Check Check->Monitor No Support Initiate Supportive Care (Dietary, Fluids) Check->Support Yes Reassess Reassess Animal After 48h Support->Reassess Improve Condition Improved? Reassess->Improve Continue Continue on Study with Monitoring Improve->Continue Yes Endpoint Humane Endpoint Met: Consult Vet / Euthanize Improve->Endpoint No

Caption: Workflow for monitoring and mitigating adverse effects in vivo.

Troubleshooting_Logic Issue High Data Variability Cause1 Administration Technique? Issue->Cause1 Cause2 Formulation Integrity? Cause1->Cause2 No Solution1 Retrain Staff Cause1->Solution1 Yes Cause3 Variable Absorption? Cause2->Cause3 No Solution2 Verify Formulation Protocol Cause2->Solution2 Yes Solution3 Conduct PK Study Cause3->Solution3 Yes

References

Technical Support Center: Adjusting Protocols for Inhibitor X (a selective p38 MAPK inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the use of Inhibitor X, a potent and selective inhibitor of p38 MAPKα. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols across different cell lines and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Inhibitor X?

Inhibitor X is a selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase alpha (p38 MAPKα). p38 MAPK is a key signaling protein involved in cellular responses to inflammatory cytokines and environmental stress. By inhibiting p38 MAPKα, Inhibitor X can modulate downstream signaling pathways that regulate cytokine production, cell proliferation, and apoptosis.

Q2: What is the recommended starting concentration for in vitro experiments?

The optimal concentration of Inhibitor X is highly cell-line dependent. We recommend starting with a dose-response experiment to determine the IC50 for your specific cell line and endpoint. A common starting range is between 0.1 µM and 10 µM. For initial experiments, a concentration of 1 µM is often a reasonable starting point.

Q3: How should I dissolve and store Inhibitor X?

Inhibitor X is typically supplied as a solid. For in vitro experiments, it should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. The stock solution should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced toxicity.

Q4: What is the recommended treatment duration?

The optimal treatment duration depends on the specific biological question and the cell line being used. For signaling pathway analysis (e.g., Western blotting for downstream targets), a short incubation of 1-4 hours may be sufficient. For functional assays such as cell viability or cytokine production, a longer incubation of 24-72 hours is typically required.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no efficacy of Inhibitor X 1. Suboptimal concentration. 2. Insufficient treatment time. 3. Low p38 MAPK activity in the chosen cell line. 4. Incorrect storage or handling of the compound.1. Perform a dose-response experiment to determine the optimal concentration. 2. Increase the incubation time. 3. Confirm p38 MAPK expression and baseline activity in your cell line via Western blot. 4. Prepare fresh stock solutions and handle as recommended.
High cytotoxicity observed 1. Concentration is too high. 2. Extended treatment duration. 3. Off-target effects at high concentrations. 4. High sensitivity of the cell line.1. Lower the concentration of Inhibitor X. 2. Reduce the incubation time. 3. Use a lower concentration that is still effective for the target. 4. Perform a viability assay to determine the cytotoxic threshold for your cell line.
Inconsistent results between experiments 1. Variation in cell density at the time of treatment. 2. Inconsistent DMSO concentration. 3. Cell line passage number is too high. 4. Variation in reagent quality.1. Ensure consistent cell seeding density for all experiments. 2. Maintain a consistent final DMSO concentration across all wells. 3. Use cells from a low passage number and a consistent passage range for all experiments. 4. Use high-quality, fresh reagents.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Inhibitor X in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Inhibitor X. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for p-p38 MAPK
  • Cell Lysis: After treatment with Inhibitor X, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary

Cell Line IC50 (µM) for Cytokine Inhibition IC50 (µM) for p38 Phosphorylation
THP-10.050.01
A5490.20.08
HeLa1.50.5
MCF-7>102.0

Note: These are example values and the actual IC50 will vary depending on experimental conditions.

Visualizations

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptor Receptor Stress->Receptor Cytokines Cytokines Cytokines->Receptor MAP3K MAP3K Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Inhibitor_X Inhibitor X Inhibitor_X->p38_MAPK MK2->Transcription_Factors Gene_Expression Gene Expression (Cytokines, etc.) Transcription_Factors->Gene_Expression

Caption: p38 MAPK signaling pathway and the point of intervention by Inhibitor X.

experimental_workflow start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment Treatment with Inhibitor X (Dose-response and time-course) cell_culture->treatment biochemical_assay Biochemical Assays (e.g., Western Blot for p-p38) treatment->biochemical_assay functional_assay Functional Assays (e.g., Viability, Cytokine ELISA) treatment->functional_assay data_analysis Data Analysis (IC50 determination) biochemical_assay->data_analysis functional_assay->data_analysis conclusion Conclusion & Further Experiments data_analysis->conclusion

Caption: General experimental workflow for characterizing Inhibitor X.

troubleshooting_guide start Inconsistent or Unexpected Results check_compound Verify Compound Integrity (Fresh stock, proper storage) start->check_compound Compound Issue? check_cells Assess Cell Health & Passage (Viability >90%, low passage) start->check_cells Cell Issue? check_protocol Review Experimental Protocol (Concentrations, timing, controls) start->check_protocol Protocol Issue? optimize Re-optimize Assay Conditions (Dose-response, time-course) check_compound->optimize check_cells->optimize check_protocol->optimize success Consistent Results optimize->success

Caption: A logical troubleshooting guide for experiments with Inhibitor X.

Validation & Comparative

A Comparative Guide to Cytoprotective Agents: Misoprostol

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This guide was intended to provide a comprehensive comparison of the cytoprotective agents SC-34301 and misoprostol. However, after an extensive search of scientific literature and clinical trial databases, no information was found for a compound designated SC-34301. It is possible that this is an internal, unpublished identifier, a historical compound that did not proceed to public development, or a typographical error.

Therefore, this guide will focus on providing a detailed overview of the well-established cytoprotective agent, misoprostol , with supporting experimental data, protocols, and pathway visualizations as per the original request.

Misoprostol: A Synthetic Prostaglandin E1 Analog

Misoprostol is a synthetic analog of prostaglandin E1 (PGE1) widely recognized for its gastric mucosal protective (cytoprotective) and antisecretory properties.[1][2][3] It is clinically used to prevent and treat gastric ulcers, particularly those induced by nonsteroidal anti-inflammatory drugs (NSAIDs).[2][4]

Mechanism of Action

Misoprostol exerts its cytoprotective effects through a multi-faceted mechanism that mimics the actions of endogenous prostaglandins.[4][5] Key actions include:

  • Stimulation of Mucus and Bicarbonate Secretion: Misoprostol enhances the secretion of mucus and bicarbonate from gastric epithelial cells.[4][6] This creates a protective layer that neutralizes acid and prevents mucosal damage.[5]

  • Increased Mucosal Blood Flow: The agent helps maintain or increase blood flow to the gastric mucosa.[4][7][8] This is crucial for delivering oxygen and nutrients necessary for cellular integrity and repair.

  • Inhibition of Gastric Acid Secretion: Misoprostol directly acts on parietal cells to inhibit gastric acid secretion.[5][6][9][10] It binds to the EP3 receptor, stimulating the Gi protein-coupled pathway, which leads to a decrease in intracellular cyclic AMP (cAMP) and reduced proton pump activity.[10]

  • Strengthening the Gastric Mucosal Barrier: It helps maintain the integrity of the gastric mucosal barrier, reducing its permeability to noxious substances.[9]

The cytoprotective effects of misoprostol are observed at doses lower than those required for significant inhibition of acid secretion, highlighting its direct protective actions on the mucosa.[3][9][11]

Quantitative Data from Experimental Studies

The following tables summarize key quantitative findings from various studies investigating the cytoprotective efficacy of misoprostol.

Table 1: Efficacy of Misoprostol in Preventing NSAID-Induced Gastric Damage in Humans
Study ParameterPlaceboMisoprostol (200 µg qid)P-value
Mean Endoscopic Score (Naproxen-induced damage)1.24 ± 0.090.26 ± 0.07<0.001

Data from a double-blind, randomized study in healthy subjects treated with naproxen 500 mg twice daily for seven days.

Table 2: Effect of Misoprostol in Animal Models of Gastric Lesions
Ulcer ModelMisoprostol Dose (µg/kg, intragastrically)Protection / Effect
Aspirin-induced50, 100, 200Protected against gastric lesions[11]
Indomethacin-induced50, 100, 200Protected against gastric lesions[11]
Stress-induced50, 100, 200Protected against gastric lesions[11]
Sodium Taurocholate-induced50, 100, 200Protected against gastric lesions[11]
Ethanol-induced50, 100, 200Protected against gastric lesions[11]

Data from a comparative study in rats. Misoprostol was shown to be protective at doses lower than those required for gastric antisecretory effects.[11]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature to evaluate the cytoprotective effects of misoprostol.

Protocol 1: Prevention of NSAID-Induced Gastric Mucosal Damage in Healthy Humans
  • Objective: To assess the protective effect of misoprostol against naproxen-induced gastric mucosal damage.

  • Study Design: Double-blind, randomized, parallel-group study.

  • Subjects: 32 healthy volunteers.

  • Treatment Regimen:

    • Group 1 (Placebo): Naproxen (500 mg twice daily) + Placebo (twice daily) for 7 days.

    • Group 2 (Misoprostol): Naproxen (500 mg twice daily) + Misoprostol (200 µg twice daily) for 7 days.

  • Assessment:

    • Gastroscopy was performed before the treatment period (baseline) and after 7 days of treatment.

    • The gastric mucosa was assessed for erosive and petechial lesions using a predetermined scoring scheme.

  • Data Analysis: The mean overall endoscopic scores between the placebo and misoprostol groups were compared using statistical tests (p-value < 0.05 considered significant).

  • Reference:

Protocol 2: Evaluation of Cytoprotection in Rat Models of Gastric Ulcer
  • Objective: To compare the protective effects of misoprostol against various ulcerogenic agents.

  • Animal Model: Male rats.

  • Ulcer Induction Models:

    • Aspirin: Administration of aspirin to induce gastric lesions.

    • Indomethacin: Administration of indomethacin to induce gastric lesions.

    • Stress: Immobilization or other stress-inducing methods.

    • Sodium Taurocholate: Intragastric administration of sodium taurocholate.

    • Ethanol: Intragastric administration of absolute ethanol.

  • Treatment: Misoprostol (50, 100, and 200 µg/kg) was administered intragastrically prior to the ulcerogenic challenge.

  • Assessment:

    • Animals were sacrificed at a predetermined time after ulcer induction.

    • Stomachs were removed, opened along the greater curvature, and examined for lesions.

    • The extent of gastric lesions was scored or measured (e.g., total lesion area).

  • Data Analysis: Comparison of lesion scores/areas in misoprostol-treated groups versus control groups.

  • Reference: [11]

Visualizing Mechanisms and Workflows

Misoprostol's Cytoprotective Signaling Pathway

Misoprostol_Pathway Misoprostol Misoprostol (PGE1 Analog) EP3 EP3 Receptor (Parietal & Epithelial Cells) Misoprostol->EP3 Binds to Gi_Protein Gi Protein EP3->Gi_Protein Activates Mucus_Bicarb ↑ Mucus & Bicarbonate Secretion EP3->Mucus_Bicarb Stimulates Blood_Flow ↑ Mucosal Blood Flow EP3->Blood_Flow Stimulates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA Activity Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump ↓ Phosphorylation Acid_Secretion ↓ Gastric Acid Secretion Cytoprotection Cytoprotection Acid_Secretion->Cytoprotection Mucus_Bicarb->Cytoprotection Blood_Flow->Cytoprotection

Caption: Signaling pathway of misoprostol's cytoprotective effects.

Experimental Workflow for Evaluating Cytoprotection

Experimental_Workflow Start Start: Animal Model (e.g., Rats) Grouping Randomize into Groups (Control vs. Treatment) Start->Grouping Dosing Administer Vehicle or Misoprostol (e.g., 50-200 µg/kg) Grouping->Dosing Challenge Induce Gastric Lesions (e.g., NSAID, Ethanol) Dosing->Challenge 30-60 min prior Sacrifice Sacrifice Animals (After defined period) Challenge->Sacrifice Assessment Excise Stomach & Assess Mucosa Sacrifice->Assessment Scoring Quantify Lesions (Area, Score) Assessment->Scoring Analysis Statistical Analysis Scoring->Analysis

Caption: Workflow for preclinical evaluation of cytoprotective agents.

Conclusion

Misoprostol is a potent cytoprotective agent with a well-documented mechanism of action that involves enhancing mucosal defense mechanisms and inhibiting gastric acid secretion. Experimental data from both human and animal studies consistently demonstrate its efficacy in protecting the gastric mucosa from various noxious agents, most notably NSAIDs. While a direct comparison with SC-34301 is not possible due to the lack of available information on the latter, this guide provides a thorough, data-driven overview of misoprostol for research and drug development professionals.

References

Validating the Efficacy of Intestinal Barrier Protectants on Bacterial Translocation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the effects of therapeutic agents on bacterial translocation, a critical process in the pathogenesis of numerous inflammatory and infectious diseases. While the specific compound SC 34301 is not documented in publicly available scientific literature, this guide offers a comparative analysis of alternative strategies with supporting experimental data. The methodologies and data presented herein can serve as a benchmark for the evaluation of novel compounds like this compound.

The integrity of the intestinal epithelial barrier is paramount in maintaining a healthy state by preventing the passage of luminal bacteria and their products into the systemic circulation. A breach in this barrier can lead to a phenomenon known as bacterial translocation, which is implicated in conditions such as sepsis, inflammatory bowel disease, and multi-organ failure. This guide focuses on the validation of compounds that aim to mitigate this process, using a combination of in vivo and in vitro models.

Comparative Efficacy of Therapeutic Alternatives

To illustrate the evaluation process, this guide compares three distinct therapeutic strategies for their ability to inhibit bacterial translocation:

  • Larazotide Acetate: A tight junction regulator that acts as a zonulin antagonist.

  • ML-7: An inhibitor of Myosin Light Chain Kinase (MLCK), an enzyme involved in the contraction of the perijunctional actomyosin ring and subsequent opening of tight junctions.

  • Probiotic Combination: A formulation of Lactobacillus helveticus and Lactobacillus rhamnosus, which are known to enhance intestinal barrier function.

The following tables summarize the quantitative data from preclinical studies, providing a clear comparison of their effects on key parameters of bacterial translocation.

Table 1: In Vivo Efficacy in Animal Models
Therapeutic AgentAnimal ModelKey Outcome MeasuresResults
Larazotide Acetate Rat model of acute pancreatitis- Bacterial Translocation Frequency: Culture of liver, spleen, and mesenteric lymph nodes.- Intestinal Permeability: Serum FITC-Dextran levels.- Reduced bacterial translocation frequency to 50% compared to 100% in the disease model.- Significantly lower serum FITC-Dextran levels compared to the disease group.[1][2]
ML-7 Rat model of intestinal obstruction- Intestinal Permeability: Transmural macromolecular flux.- Ameliorated the increase in macromolecular flux.[3]
Probiotic Combination (L. helveticus & L. rhamnosus)Rat model of chronic psychological stress- Bacterial Translocation: Culture of mesenteric lymph nodes.- Completely abrogated bacterial translocation to mesenteric lymph nodes (0% translocation) compared to approximately 70% in the stress group.[4][5]
Table 2: In Vitro Efficacy in Cell-Based Assays
Therapeutic AgentCell ModelKey Outcome MeasuresResults
Larazotide Acetate C2BBe1 and IPEC-J2 cell monolayers- Transepithelial Electrical Resistance (TEER): A measure of tight junction integrity.- Myosin Light Chain-2 (MLC-2) Phosphorylation: A marker of actomyosin contraction.- Significantly increased TEER during anoxia/reoxygenation injury.- Markedly reduced MLC-2 phosphorylation.[6]
ML-7 Not explicitly detailed for bacterial translocation in the provided results.--
Probiotic Combination (L. helveticus & L. rhamnosus)Not explicitly detailed for in vitro bacterial translocation in the provided results.--

Key Signaling Pathways in Bacterial Translocation

The integrity of the intestinal barrier is dynamically regulated by complex signaling pathways. Understanding these pathways is crucial for the development of targeted therapies. The following diagrams, generated using the DOT language for Graphviz, illustrate two key pathways involved in the regulation of tight junctions and, consequently, bacterial translocation.

Zonulin_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Luminal Triggers Luminal Triggers (e.g., Gliadin, Bacteria) CXCR3 CXCR3 Receptor Luminal Triggers->CXCR3 binds Zonulin_Release Zonulin Release CXCR3->Zonulin_Release triggers Zonulin_Receptor Zonulin Receptor Zonulin_Release->Zonulin_Receptor binds to PLC_Activation PLC Activation Zonulin_Receptor->PLC_Activation activates PKC_Activation PKCα Activation PLC_Activation->PKC_Activation leads to Actin_Rearrangement Actin Cytoskeleton Rearrangement PKC_Activation->Actin_Rearrangement induces TJ_Disassembly Tight Junction Disassembly Actin_Rearrangement->TJ_Disassembly causes Increased_Permeability Increased Paracellular Permeability TJ_Disassembly->Increased_Permeability results in Larazotide_Acetate Larazotide Acetate (Zonulin Antagonist) Larazotide_Acetate->Zonulin_Receptor inhibits

Caption: The Zonulin signaling pathway leading to increased intestinal permeability.

MLCK_Pathway cluster_stimuli External Stimuli cluster_cell Epithelial Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) MLCK_Activation MLCK Activation Inflammatory_Stimuli->MLCK_Activation induce MLC_Phosphorylation MLC Phosphorylation MLCK_Activation->MLC_Phosphorylation catalyzes Actomyosin_Contraction Perijunctional Actomyosin Ring Contraction MLC_Phosphorylation->Actomyosin_Contraction drives TJ_Alteration Tight Junction Alteration Actomyosin_Contraction->TJ_Alteration causes Increased_Permeability Increased Paracellular Permeability TJ_Alteration->Increased_Permeability results in ML7 ML-7 (MLCK Inhibitor) ML7->MLCK_Activation inhibits

Caption: The MLCK signaling pathway and its role in intestinal permeability.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of compounds affecting bacterial translocation. The following sections outline the key experimental protocols.

In Vivo Intestinal Permeability Assay (FITC-Dextran)

This assay non-invasively measures intestinal permeability by quantifying the amount of orally administered, fluorescently-labeled dextran that crosses the intestinal barrier into the bloodstream.

Materials:

  • Fluorescein isothiocyanate (FITC)-dextran (4 kDa)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Gavage needles

  • Blood collection tubes (e.g., heparinized capillary tubes)

  • Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~535 nm)

Procedure:

  • Animal Preparation: Fast mice for 4-6 hours with free access to water.[7]

  • FITC-Dextran Administration: Prepare a solution of FITC-dextran in PBS (e.g., 80 mg/mL). Administer a defined volume (e.g., 150 µL) to each mouse via oral gavage.[7]

  • Blood Collection: At a specified time point post-gavage (e.g., 4 hours), collect blood via a suitable method (e.g., retro-orbital or tail vein).[7]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Fluorescence Measurement: Dilute the plasma samples in PBS and measure the fluorescence intensity using a microplate reader.

  • Quantification: Generate a standard curve using known concentrations of FITC-dextran to determine the concentration in the plasma samples.

Quantification of Bacterial Translocation to Tissues

This protocol quantifies the number of viable bacteria that have translocated from the gut to otherwise sterile tissues, such as the mesenteric lymph nodes (MLNs), spleen, and liver.[8]

Materials:

  • Sterile surgical instruments

  • Sterile PBS

  • Tissue homogenizer

  • Bacterial culture plates (e.g., blood agar, MacConkey agar)

  • Incubator

Procedure:

  • Tissue Collection: Under aseptic conditions, surgically remove the MLNs, spleen, and liver.

  • Homogenization: Weigh each tissue sample and homogenize it in a known volume of sterile PBS.

  • Serial Dilutions: Perform serial dilutions of the tissue homogenate in sterile PBS.

  • Plating: Plate the dilutions onto appropriate bacterial culture plates.

  • Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24-48 hours).

  • Quantification: Count the number of colony-forming units (CFUs) on the plates and calculate the number of CFUs per gram of tissue.

Alternative Quantification using qPCR:

For a more sensitive and culture-independent method, quantitative PCR (qPCR) can be used to quantify bacterial 16S rRNA gene copies in tissue DNA extracts.[9]

In Vitro Caco-2 Transwell Bacterial Translocation Assay

This assay utilizes a monolayer of human intestinal epithelial (Caco-2) cells grown on a permeable support to model the intestinal barrier and assess bacterial translocation in a controlled environment.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell permeable supports (e.g., 0.4 µm pore size)

  • Bacterial strain of interest

  • Transepithelial Electrical Resistance (TEER) meter

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: Measure the TEER to confirm the integrity of the cell monolayer. A high TEER value indicates a well-formed barrier.

  • Treatment: Add the test compound (e.g., this compound or alternatives) to the apical or basolateral compartment for a specified pre-incubation period.

  • Bacterial Challenge: Add a known concentration of bacteria to the apical compartment.

  • Sampling: At various time points, collect samples from the basolateral compartment.

  • Quantification of Translocation: Plate the basolateral samples on appropriate agar plates and enumerate the CFUs to determine the number of translocated bacteria.

Conclusion

The validation of compounds targeting bacterial translocation requires a multi-faceted approach employing both in vivo and in vitro models. The data and protocols presented in this guide offer a robust framework for assessing the efficacy of novel therapeutic agents. By comparing a new compound, such as the hypothetical this compound, against established alternatives like Larazotide Acetate, MLCK inhibitors, and probiotics, researchers can gain valuable insights into its potential clinical utility in mitigating diseases associated with intestinal barrier dysfunction. The use of standardized protocols and quantitative endpoints, as outlined here, is critical for generating reproducible and comparable data in the field of drug development for intestinal barrier-related disorders.

References

SC-34301 (Enisoprost): A Comparative Guide to Prostaglandin Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the prostaglandin E1 analog SC-34301 (Enisoprost) and its cross-reactivity with various prostaglandin receptors. The information is compiled from available experimental data to assist in evaluating its selectivity and potential off-target effects.

Comparative Analysis of Receptor Binding Affinity

While comprehensive cross-reactivity data for SC-34301 across a full panel of prostaglandin receptors is limited in publicly available literature, existing studies on SC-34301 and other PGE1 analogs provide insights into its potential binding profile.

A key study by Tsai et al. investigated the receptor binding potency of Enisoprost (SC-34301) in canine tissues. The results indicated significant binding to prostaglandin E (PGE) receptors, with varying affinity in different tissues.

CompoundTissue/Cell TypeParameterValueReference
SC-34301 (Enisoprost) Canine Gastric Parietal CellsIC508 nMTsai et al.
SC-34301 (Enisoprost) Canine Intestinal Mucosal & Muscle MembranesIC500.066 µMTsai et al.

It is important to note that IC50 values are dependent on the specific experimental conditions, including the radioligand and its concentration. Further studies are needed to determine the binding affinities (Ki or Kd) of SC-34301 for the full spectrum of prostaglandin receptors (EP1, EP2, EP3, EP4, DP, FP, IP, TP) in a systematic manner.

Studies on the parent compound, Prostaglandin E1 (PGE1), and the related analog Misoprostol, suggest a likely interaction with multiple EP receptor subtypes. For instance, Misoprostol is known to be a potent agonist for EP3 and EP4 receptors, with no significant activity at the EP1 receptor. This suggests that SC-34301, as a PGE1 analog, may also exhibit a preference for certain EP receptor subtypes.

Signaling Pathways and Experimental Workflows

The interaction of SC-34301 with prostaglandin receptors initiates intracellular signaling cascades. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples.

G_Protein_Coupled_Receptor_Signaling Prostaglandin Receptor Signaling Pathways cluster_receptor Prostaglandin Receptor cluster_gprotein G-Protein Coupling cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_downstream Downstream Effects SC-34301 SC-34301 Receptor Prostaglandin Receptor (e.g., EP, DP, FP, IP, TP) SC-34301->Receptor Binds G_Protein Gαs / Gαi / Gαq Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates (Gαs) Inhibits (Gαi) PLC Phospholipase C G_Protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA Ca_PKC Ca²⁺ Release / Protein Kinase C IP3_DAG->Ca_PKC Cellular_Response Cellular Response PKA->Cellular_Response Ca_PKC->Cellular_Response Experimental_Workflow Cross-Reactivity Assessment Workflow Start Start Prepare_Receptors Prepare membranes from cells expressing specific prostaglandin receptor subtypes (EP1, EP2, etc.) Start->Prepare_Receptors Incubate Incubate membranes with a fixed concentration of radiolabeled prostaglandin ligand and varying concentrations of SC-34301 Prepare_Receptors->Incubate Separate Separate bound from free radioligand via filtration Incubate->Separate Quantify Quantify radioactivity of bound ligand Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki values Quantify->Analyze Compare Compare Ki values across all receptor subtypes to determine selectivity profile Analyze->Compare End End Compare->End

A Comparative Analysis of Enisoprost and Natural PGE1: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at a Synthetic Analogue and its Natural Counterpart

Enisoprost, a synthetic prostaglandin E1 (PGE1) analogue, has been developed for therapeutic applications, leveraging the diverse physiological effects of its natural counterpart, PGE1. This guide provides a comparative analysis of Enisoprost and natural PGE1, focusing on their structural differences, mechanisms of action, receptor interactions, and biological effects, supported by available experimental data. This objective comparison is intended for researchers, scientists, and drug development professionals.

Structural Comparison

Natural Prostaglandin E1 (PGE1) is a 20-carbon fatty acid derivative characterized by a five-carbon ring.[1] Enisoprost, as a synthetic analogue, shares the core structure of PGE1 but with specific chemical modifications designed to enhance its therapeutic properties, such as improved stability and oral bioavailability.

Key Structural Differences:

FeatureNatural PGE1Enisoprost
Chemical Formula C20H34O5C22H36O5[2]
Modifications Endogenous compoundSynthetic methyl ester analogue of PGE1.[3] Specific structural modifications are proprietary but are designed to increase stability and oral activity.

Mechanism of Action and Signaling Pathways

Both Enisoprost and natural PGE1 exert their effects by binding to and activating E-type prostanoid (EP) receptors, which are G protein-coupled receptors (GPCRs). There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways, leading to a variety of cellular responses.[4]

Upon binding of PGE1 or its analogues to these receptors, specific G proteins are activated, triggering downstream signaling cascades:

  • EP1 Receptor: Activation leads to an increase in intracellular calcium (Ca2+) levels via Gq protein coupling.[4]

  • EP2 and EP4 Receptors: These receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4]

  • EP3 Receptor: This receptor is primarily coupled to Gi proteins, and its activation inhibits adenylyl cyclase, resulting in decreased cAMP levels.[4]

The diverse physiological effects of PGE1 and its analogues are a direct consequence of the differential expression of these receptor subtypes in various tissues and the specific signaling pathways they initiate.

Signaling Pathway of PGE1 and its Analogues:

PGE1_Signaling cluster_ligand Ligand cluster_receptor EP Receptors cluster_gprotein G Proteins cluster_effector Effectors cluster_secondmessenger Second Messengers cluster_response Cellular Response PGE1/Enisoprost PGE1/Enisoprost EP1 EP1 PGE1/Enisoprost->EP1 EP2 EP2 PGE1/Enisoprost->EP2 EP3 EP3 PGE1/Enisoprost->EP3 EP4 EP4 PGE1/Enisoprost->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC Gi->AC IP3/DAG IP3 / DAG PLC->IP3/DAG cAMP_up ↑ cAMP AC->cAMP_up stimulates cAMP_down ↓ cAMP AC->cAMP_down inhibits Ca2+ release ↑ Intracellular Ca2+ IP3/DAG->Ca2+ release PKA activation Protein Kinase A Activation cAMP_up->PKA activation Inhibition of PKA Inhibition of Protein Kinase A cAMP_down->Inhibition of PKA

PGE1 and its analogues activate distinct signaling pathways via EP receptors.

Receptor Binding Affinity

The affinity of PGE1 and its analogues for the different EP receptor subtypes determines their specific biological activities. While comprehensive, direct comparative binding data for Enisoprost across all EP receptors is limited in the public domain, data for natural PGE1 and the related analogue Misoprostol provide valuable insights. Natural PGE1 exhibits high affinity for all four EP receptor subtypes.[1]

LigandEP1 (Ki, nM)EP2 (Ki, nM)EP3 (Ki, nM)EP4 (Ki, nM)
Natural PGE1 ~40[2]Data unavailable0.6-3.7[1]Data unavailable
Enisoprost Data unavailableData unavailableData unavailableData unavailable

Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors. Lower Ki values indicate higher binding affinity. Data for PGE1 is derived from studies on mouse and human receptors.

Comparative Biological Activities and Experimental Data

Direct comparative studies between Enisoprost and natural PGE1 are not extensively reported. However, studies comparing Enisoprost with another PGE1 analogue, Misoprostol, provide a basis for understanding its relative potency and efficacy.

Immunosuppressive Effects

Both Enisoprost and Misoprostol have demonstrated immunosuppressive properties in vitro.

Experimental Data:

CompoundConcentration for 50% Inhibition of Alloproliferative Response
Enisoprost ~10^-7 M[3]
Misoprostol ~10^-7 M[3]

Experimental Protocol: In Vitro Allogeneic Immunoassay

  • Objective: To assess the immunosuppressive activity of PGE1 analogues.

  • Method: A mixed lymphocyte culture (MLC) was used. Responder peripheral blood mononuclear cells (PBMCs) were co-cultured with irradiated stimulator PBMCs from an allogeneic donor.

  • Treatment: Various concentrations of Enisoprost or Misoprostol were added to the cultures.

  • Endpoint: Proliferation of the responder cells was measured by [3H]thymidine incorporation after a set incubation period. The concentration of the compound that caused 50% inhibition of proliferation was determined.[3]

Gastrointestinal Cytoprotection

PGE1 and its analogues are known for their cytoprotective effects on the gastric mucosa.

Experimental Data: A study comparing Enisoprost and Misoprostol in modulating bacterial translocation following burn injury in mice provides insights into their protective effects.

Treatment (Dose)Effect on Bacterial Translocation
Enisoprost (200 µg/kg/day)Decreased magnitude of 14C-E. coli translocation.[5]
Misoprostol (200 µg/kg/day)Decreased magnitude of 14C-E. coli translocation.[5]
Enisoprost (20 µg/kg/day)Enhanced bacterial clearance.[5]
Misoprostol (20 µg/kg/day)Enhanced bacterial clearance.[5]

Experimental Protocol: Bacterial Translocation in a Murine Burn Injury Model

  • Objective: To evaluate the effect of PGE1 analogues on bacterial translocation after a burn injury.

  • Animal Model: Balb/c mice.

  • Treatment: Mice were pre-treated with Enisoprost or Misoprostol at low (20 µg/kg/day) or high (200 µg/kg/day) doses for 3 days.

  • Injury and Challenge: A 20% full-thickness burn was induced, followed by gavage with 14C-labeled Escherichia coli.

  • Endpoint: The magnitude of bacterial translocation to various organs (mesenteric lymph nodes, spleen, liver, etc.) was quantified by measuring radioactivity and viable bacterial counts at 4 and 24 hours post-burn.[5]

Experimental Workflow:

Bacterial_Translocation_Workflow cluster_pretreatment Pre-treatment (3 days) cluster_injury Injury and Challenge cluster_analysis Analysis (4 and 24 hours post-burn) Enisoprost_low Enisoprost (20 µg/kg/day) Burn_Injury 20% Full-thickness Burn Enisoprost_low->Burn_Injury Enisoprost_high Enisoprost (200 µg/kg/day) Enisoprost_high->Burn_Injury Misoprostol_low Misoprostol (20 µg/kg/day) Misoprostol_low->Burn_Injury Misoprostol_high Misoprostol (200 µg/kg/day) Misoprostol_high->Burn_Injury Ecoli_Gavage Gavage with 14C-E. coli Burn_Injury->Ecoli_Gavage Organ_Harvest Harvest Organs Ecoli_Gavage->Organ_Harvest Quantification Quantify Radioactivity and Viable Bacteria Organ_Harvest->Quantification

Workflow for assessing the effect of PGE1 analogues on bacterial translocation.

Pharmacokinetics

A key difference between natural PGE1 and its synthetic analogues lies in their pharmacokinetic profiles. Natural PGE1 has a very short half-life in circulation as it is rapidly metabolized in the lungs.[6] Synthetic analogues like Enisoprost and Misoprostol are designed to be more resistant to metabolism, allowing for oral administration and a longer duration of action.[3]

ParameterNatural PGE1Enisoprost
Bioavailability Poor oral bioavailabilityOrally active[3]
Half-life Very short (minutes)[6]Longer than natural PGE1
Metabolism Rapidly metabolized in the lungs[6]More resistant to metabolism

Conclusion

Enisoprost, as a synthetic analogue of natural PGE1, shares its fundamental mechanism of action through the activation of EP receptors. The chemical modifications in Enisoprost are intended to confer a more favorable pharmacokinetic profile, particularly oral bioavailability and a longer duration of action, which are significant limitations of natural PGE1 for therapeutic use. While direct, comprehensive comparative data between Enisoprost and natural PGE1 is limited, studies involving the related analogue Misoprostol suggest that Enisoprost possesses similar biological activities, including immunosuppressive and cytoprotective effects.

Further research is warranted to fully elucidate the receptor binding profile of Enisoprost and to conduct head-to-head comparative studies with natural PGE1 across a range of biological assays. Such studies will provide a more complete understanding of the relative potency and potential therapeutic advantages of this synthetic analogue.

References

The Anti-Inflammatory Effects of SC-34301: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the anti-inflammatory properties of the novel compound SC-34301 remains elusive due to the current lack of publicly available scientific data. Extensive searches of prominent research databases and scientific literature did not yield specific information regarding a compound designated "SC-34301."

Therefore, a direct comparison of its performance with other anti-inflammatory agents, supported by experimental data, cannot be provided at this time. This guide will, however, outline the typical experimental methodologies and signaling pathways that would be investigated to validate the anti-inflammatory effects of a new chemical entity. This framework can be applied to SC-34301 if and when data becomes available.

Understanding Anti-Inflammatory Mechanisms

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. The process involves a cascade of signaling pathways and the release of various inflammatory mediators. Key pathways often targeted by anti-inflammatory drugs include:

  • NF-κB Signaling Pathway: A crucial regulator of inflammatory responses, the Nuclear Factor-kappa B (NF-κB) pathway, when activated, leads to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like COX-2 and iNOS.[1][2][3]

  • MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, play a significant role in inflammation by regulating the production of inflammatory cytokines and mediators.[1]

  • COX and LOX Pathways: Cyclooxygenase (COX) and lipoxygenase (LOX) are enzymes that produce prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[4][5]

Standard Experimental Protocols for Validating Anti-Inflammatory Effects

To assess the anti-inflammatory potential of a compound like SC-34301, a series of in vitro and in vivo experiments are typically conducted.

In Vitro Assays
  • Cell Viability Assays (e.g., MTT Assay): To determine the cytotoxic effects of the compound on relevant cell lines (e.g., macrophages like RAW 264.7) and establish non-toxic concentrations for further experiments.

  • Nitric Oxide (NO) Production Assay: Lipopolysaccharide (LPS)-stimulated macrophages are treated with the test compound. The amount of NO, a pro-inflammatory mediator produced by iNOS, is then measured in the cell culture supernatant using the Griess reagent. A reduction in NO levels indicates potential anti-inflammatory activity.[1]

  • Pro-inflammatory Cytokine Measurement (e.g., ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant of LPS-stimulated macrophages are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) to assess the compound's ability to suppress their production.[6]

  • Western Blot Analysis: This technique is used to measure the protein expression levels of key inflammatory mediators like COX-2, iNOS, and components of the NF-κB and MAPK pathways (e.g., IκBα, phosphorylated p65, p38, JNK, ERK).[1]

  • Quantitative Real-Time PCR (qRT-PCR): To analyze the mRNA expression levels of pro-inflammatory genes and determine if the compound's inhibitory effects occur at the transcriptional level.

In Vivo Models
  • Carrageenan-Induced Paw Edema: A common model for acute inflammation where a substance (carrageenan) is injected into the paw of a rodent, inducing swelling. The test compound is administered prior to the injection, and the reduction in paw volume is measured over time as an indicator of anti-inflammatory activity.[3][4]

  • LPS-Induced Endotoxemia: Animals are injected with LPS to induce a systemic inflammatory response. The effect of the test compound on serum levels of pro-inflammatory cytokines and organ damage is then evaluated.

  • Adjuvant-Induced Arthritis: A model for chronic inflammation that mimics rheumatoid arthritis. The ability of the test compound to reduce joint swelling, inflammation, and bone destruction is assessed.[5]

Data Presentation for Comparative Analysis

Should data for SC-34301 become available, it would be presented in a structured format for clear comparison with established anti-inflammatory drugs.

Table 1: In Vitro Anti-inflammatory Activity of SC-34301 Compared to Dexamethasone

ParameterSC-34301 (IC50, µM)Dexamethasone (IC50, µM)
NO ProductionData Not AvailableReference Value
TNF-α ProductionData Not AvailableReference Value
IL-6 ProductionData Not AvailableReference Value
COX-2 ExpressionData Not AvailableReference Value
iNOS ExpressionData Not AvailableReference Value

IC50: The half maximal inhibitory concentration.

Table 2: In Vivo Anti-inflammatory Activity of SC-34301 in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Control-0
SC-34301Data Not AvailableData Not Available
Indomethacin10Reference Value

Visualizing Molecular Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) are essential for illustrating complex biological pathways and experimental procedures.

G cluster_0 cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IkB IkB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Proinflammatory_Genes Transcription SC34301 SC-34301 SC34301->IKK Inhibition

Caption: Hypothetical mechanism of SC-34301 inhibiting the NF-κB signaling pathway.

G cluster_0 In Vivo Experiment Animal_Grouping Animal Grouping (Control, SC-34301, Reference) Drug_Administration Drug Administration (Oral Gavage) Animal_Grouping->Drug_Administration 1h Carrageenan_Injection Carrageenan Injection Drug_Administration->Carrageenan_Injection Subplantar Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement 0, 1, 2, 3, 4, 5, 6h Data_Analysis Data Analysis (% Inhibition) Paw_Volume_Measurement->Data_Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

References

Enisoprost in the Management of NSAID-Induced Ulcers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of nonsteroidal anti-inflammatory drugs (NSAIDs) is frequently associated with the development of gastroduodenal ulcers. This guide provides a comparative analysis of enisoprost, a synthetic prostaglandin E1 analogue, against other therapeutic agents for the treatment and prevention of NSAID-induced ulcers. The comparison includes the prostaglandin analogue misoprostol, the proton pump inhibitor (PPI) omeprazole, and the histamine H2-receptor antagonist ranitidine. This document is intended to provide an objective overview supported by experimental data to inform research and drug development in this therapeutic area.

Mechanism of Action: A Diverse Approach to Gastric Protection

The agents discussed in this guide employ distinct mechanisms to protect the gastric mucosa from NSAID-induced damage. Enisoprost and misoprostol, as prostaglandin E1 analogues, exert their effects by replacing the prostaglandins depleted by NSAIDs. This leads to reduced gastric acid secretion and enhanced mucosal defense.[1][2] In contrast, omeprazole irreversibly inhibits the H+/K+ ATPase (proton pump) in gastric parietal cells, the final step in acid production.[3][4] Ranitidine competitively blocks histamine H2 receptors on parietal cells, thereby reducing gastric acid secretion.[5]

Comparative Efficacy in Clinical Trials

Clinical studies have evaluated the efficacy of these agents in both the healing of existing NSAID-induced ulcers and the prevention of their development. Due to a lack of direct head-to-head trials comparing enisoprost with omeprazole and ranitidine, this guide presents a summary of available data, including indirect comparisons.

Healing of NSAID-Induced Ulcers
TreatmentDosageTrial DurationHealing Rate (%)ComparatorComparator Healing Rate (%)Source
Enisoprost 35 µg twice daily4-6 weeks~80% (4 weeks), >90% (6 weeks)Misoprostol~80% (4 weeks), >90% (6 weeks)[6]
Omeprazole 20 mg once daily8 weeks76%Misoprostol71%[1]
Omeprazole 40 mg once daily8 weeks75%Misoprostol71%[1]
Misoprostol 200 µg four times daily8 weeks71%Omeprazole75-76%[1]
Ranitidine 150 mg twice daily8 weeks84% (duodenal), 63% (gastric) (with continued NSAID use)--[7]
Prevention of NSAID-Induced Ulcers
TreatmentDosageTrial DurationUlcer Incidence (%)ComparatorComparator Ulcer Incidence (%)Source
Misoprostol 200 µg four times daily8 weeks0.56% (gastric)Ranitidine5.67% (gastric)[2]
Misoprostol 200 µg four times daily8 weeks1.10% (duodenal)Ranitidine1.08% (duodenal)[2]
Omeprazole 20 mg once daily6 months (maintenance)39% (relapse)Misoprostol52% (relapse)[1]
Misoprostol 100 µg four times daily3 months5.6% (gastric)Placebo21.7% (gastric)[8]
Misoprostol 200 µg four times daily3 months1.4% (gastric)Placebo21.7% (gastric)[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols from key studies cited in this guide.

Enisoprost vs. Misoprostol for Acute Duodenal Ulcer Healing[6]
  • Study Design: A clinical trial comparing the efficacy and safety of enprostil (a prostaglandin analogue similar to enisoprost) and misoprostol.

  • Patient Population: 214 patients with acute duodenal ulcers.

  • Treatment Arms:

    • Enprostil: 35 micrograms twice daily.

    • Misoprostol: 200 micrograms four times daily.

  • Duration: 4 and 6 weeks.

  • Primary Endpoint: Duodenal ulcer healing rate, assessed by endoscopy.

  • Secondary Endpoints: Relief of daytime and nighttime ulcer pain, incidence of side effects.

OMNIUM Study: Omeprazole vs. Misoprostol for NSAID-Induced Ulcers[1]
  • Study Design: A double-blind, randomized controlled trial.

  • Patient Population: 935 patients requiring continuous NSAID therapy with existing ulcers or more than 10 gastroduodenal erosions.

  • Healing Phase Treatment Arms (4-8 weeks):

    • Omeprazole: 20 mg once daily.

    • Omeprazole: 40 mg once daily.

    • Misoprostol: 200 µg four times daily.

  • Maintenance Phase Treatment Arms (6 months for healed patients):

    • Omeprazole: 20 mg once daily.

    • Misoprostol: 200 µg twice daily.

    • Placebo.

  • Primary Endpoint (Healing Phase): Treatment success, defined as the absence of ulcers, fewer than five erosions at each site, and no more than mild dyspepsia.

  • Primary Endpoint (Maintenance Phase): Remission rate.

Misoprostol vs. Ranitidine for Prevention of NSAID-Induced Ulcers[2]
  • Study Design: A multi-center, 8-week, randomized, double-blind study.

  • Patient Population: Patients on chronic NSAID therapy with NSAID-related upper gastrointestinal pain but without endoscopic evidence of ulcers at baseline.

  • Treatment Arms:

    • Misoprostol: 200 µg four times daily.

    • Ranitidine: 150 mg twice daily.

  • Primary Endpoint: Development of a gastric or duodenal ulcer (≥ 0.3 cm in diameter with perceptible depth), assessed by endoscopy at 4 and 8 weeks.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action and a typical workflow for a clinical trial evaluating treatments for NSAID-induced ulcers.

NSAID_Ulcer_Pathway cluster_n NSAID Action cluster_p Physiological Effect cluster_u Ulcer Formation NSAID NSAID COX COX-1 / COX-2 NSAID->COX Inhibition Prostaglandins Prostaglandins Mucosal_Defense Mucosal Defense (Mucus, Bicarbonate, Blood Flow) Prostaglandins->Mucosal_Defense Stimulation Acid_Secretion Gastric Acid Secretion Prostaglandins->Acid_Secretion Inhibition Ulcer Ulcer Formation Mucosal_Defense->Ulcer Decreased Acid_Secretion->Ulcer Increased

Figure 1: Pathogenesis of NSAID-Induced Ulcers.

Treatment_Mechanisms cluster_prostaglandins Prostaglandin Analogues cluster_ppi Proton Pump Inhibitors cluster_h2ra H2-Receptor Antagonists Enisoprost Enisoprost EP_Receptor Prostaglandin EP Receptors (e.g., EP3, EP4) Enisoprost->EP_Receptor Misoprostol Misoprostol Misoprostol->EP_Receptor Acid_Secretion_Inhibition Reduced Gastric Acid Secretion EP_Receptor->Acid_Secretion_Inhibition ↓ Acid Secretion Mucosal_Protection Enhanced Mucosal Defense EP_Receptor->Mucosal_Protection ↑ Mucosal Protection Omeprazole Omeprazole Proton_Pump H+/K+ ATPase (Proton Pump) Omeprazole->Proton_Pump Irreversible Inhibition Proton_Pump->Acid_Secretion_Inhibition ↓ Acid Secretion Ranitidine Ranitidine H2_Receptor Histamine H2 Receptor Ranitidine->H2_Receptor Competitive Blockade H2_Receptor->Acid_Secretion_Inhibition ↓ Acid Secretion

Figure 2: Mechanisms of Action for Anti-Ulcer Agents.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Chronic NSAID User, Symptoms) Baseline_Endoscopy Baseline Endoscopy (Confirm Ulcer/Erosions) Patient_Screening->Baseline_Endoscopy Randomization Randomization Baseline_Endoscopy->Randomization Treatment_A Treatment A (e.g., Enisoprost) Randomization->Treatment_A Treatment_B Treatment B (e.g., Misoprostol) Randomization->Treatment_B Treatment_C Treatment C (e.g., Omeprazole) Randomization->Treatment_C Treatment_D Treatment D (e.g., Ranitidine) Randomization->Treatment_D Follow_up Follow-up Period (e.g., 4, 8 weeks) Treatment_A->Follow_up Treatment_B->Follow_up Treatment_C->Follow_up Treatment_D->Follow_up Endpoint_Assessment Endpoint Assessment (Repeat Endoscopy, Symptom Score) Follow_up->Endpoint_Assessment Data_Analysis Data Analysis (Compare Healing Rates, Safety) Endpoint_Assessment->Data_Analysis

Figure 3: Generalized Clinical Trial Workflow.

Conclusion

The management of NSAID-induced ulcers involves a variety of therapeutic strategies with distinct mechanisms of action. Prostaglandin analogues like enisoprost and misoprostol offer a cytoprotective approach by replenishing prostaglandins.[6] Proton pump inhibitors such as omeprazole provide potent acid suppression by directly targeting the proton pump.[3][4] Histamine H2-receptor antagonists like ranitidine offer another modality for reducing gastric acid.[5]

The choice of agent depends on a balance of efficacy, safety, and patient tolerance. While direct comparative data for enisoprost against omeprazole and ranitidine are lacking, indirect evidence suggests that prostaglandin analogues are effective in the healing and prevention of NSAID-induced ulcers. Omeprazole has demonstrated high efficacy in ulcer healing and prevention, often with better tolerability than misoprostol.[1] Ranitidine is also effective, particularly for duodenal ulcers, though it may be less effective than misoprostol for preventing gastric ulcers.[2] Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of enisoprost against the broader spectrum of anti-ulcer agents.

References

A Head-to-Head Comparison of Enisoprost and SC-46275: Potency, Selectivity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of two prostaglandin E1 (PGE1) analogues, Enisoprost and SC-46275. This document summarizes their performance based on available experimental data, details relevant experimental methodologies, and visualizes their signaling pathways and experimental workflows.

Introduction

Enisoprost is a synthetic prostaglandin E1 analogue known for its gastric antisecretory and cytoprotective properties. SC-46275, an omega chain cyclopentenyl analog of enisoprost, was developed to enhance these therapeutic effects.[1] This guide explores the pharmacological profiles of both compounds, with a particular focus on their interaction with prostanoid E (EP) receptors, their efficacy in preclinical models of gastric acid secretion, and their immunomodulatory potential. Due to the limited availability of direct experimental data for Enisoprost, data from its close and well-characterized analogue, Misoprostol, is used as a proxy in certain comparisons to provide a comprehensive overview.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for Enisoprost (using Misoprostol as a proxy where necessary) and SC-46275.

Table 1: Prostanoid EP Receptor Activity

CompoundReceptor SubtypeAssayPotency (EC50, nM)Efficacy (% of PGE2 max effect)Source
SC-46275 EP1Guinea Pig Ileum (longitudinal muscle) Contraction> 30,00033%[2]
EP2Guinea Pig Ileum (circular muscle) Relaxation> 10,000Inactive[2]
EP3Guinea Pig Vas Deferens Relaxation0.04 ± 0.02Not Reported[2]
Misoprostol EP3Guinea Pig Vas Deferens Relaxation4.3 ± 0.9Not Reported[2]

Table 2: Gastric Antisecretory and Anti-inflammatory Activity

CompoundAssayPotencySource
SC-46275 Gastric Acid Secretion Inhibition (in vivo, dog)ED50 = 0.01 µg/kg[1]
IL-1β Release Inhibition (LPS-stimulated human monocytes)IC50 = 9 µM[3]
Misoprostol Gastric Acid Secretion Inhibition (in vitro, rat)10⁻⁷ - 10⁻⁴ M[4]
IL-1β Release Inhibition (LPS-stimulated human monocytes)IC50 = 75 µM[3]

Signaling Pathways

Both Enisoprost and SC-46275 exert their effects by binding to prostanoid EP receptors, which are G-protein coupled receptors (GPCRs). Their differing selectivity for EP receptor subtypes leads to distinct downstream signaling cascades.

cluster_Enisoprost Enisoprost (PGE1 Analogue) Signaling Enisoprost Enisoprost EP24 EP2 / EP4 Receptors Enisoprost->EP24 EP3 EP3 Receptor Enisoprost->EP3 Gs Gs EP24->Gs Gi Gi EP3->Gi AC_stim Adenylate Cyclase (Stimulated) Gs->AC_stim AC_inhib Adenylate Cyclase (Inhibited) Gi->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA PKA Activation cAMP_inc->PKA Physiological_Effects_Gi ↓ Gastric Acid Secretion cAMP_dec->Physiological_Effects_Gi Physiological_Effects_PKA Mucus & Bicarbonate Secretion (Cytoprotection) PKA->Physiological_Effects_PKA

Enisoprost, a PGE1 analogue, interacts with multiple EP receptors leading to diverse signaling outcomes.

cluster_SC46275 SC-46275 (Selective EP3 Agonist) Signaling SC46275 SC-46275 EP3_SC EP3 Receptor SC46275->EP3_SC Gi_SC Gi EP3_SC->Gi_SC AC_inhib_SC Adenylate Cyclase (Inhibited) Gi_SC->AC_inhib_SC cAMP_dec_SC ↓ cAMP AC_inhib_SC->cAMP_dec_SC Physiological_Effects_SC Potent ↓ Gastric Acid Secretion (Antisecretory & Cytoprotective) cAMP_dec_SC->Physiological_Effects_SC

SC-46275's high selectivity for the EP3 receptor results in a focused signaling cascade.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

EP Receptor Subtype-Specific Smooth Muscle Assays

This protocol is a synthesis of methodologies described for evaluating prostanoid effects on isolated guinea pig tissues.[2]

Objective: To determine the functional potency and selectivity of Enisoprost and SC-46275 at EP1, EP2, and EP3 receptors.

Tissues:

  • EP1 Receptor: Guinea pig ileum, longitudinal muscle layer.

  • EP2 Receptor: Guinea pig ileum, circular muscle layer.

  • EP3 Receptor: Guinea pig vas deferens.

Procedure:

  • Tissue Preparation: Male guinea pigs are euthanized, and the respective tissues are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.

  • Stimulation:

    • For vas deferens and circular ileum muscle, tissues are subjected to electrical field stimulation to induce contractions.

    • For longitudinal ileum muscle, contractions are measured in response to the agonist.

  • Compound Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds (Enisoprost, SC-46275) or a reference agonist (PGE2) to the organ bath.

  • Data Acquisition: Changes in muscle tension (contraction or relaxation) are recorded using isometric force transducers connected to a data acquisition system.

  • Analysis: EC50 values are calculated from the concentration-response curves using non-linear regression analysis.

Inhibition of Gastric Acid Secretion (in vivo)

This protocol is based on the methodology used to evaluate the gastric antisecretory potency of SC-46275 in dogs.[1]

Objective: To determine the in vivo potency of the compounds in inhibiting meal-stimulated gastric acid secretion.

Animal Model: Dogs with innervated (Pavlov) gastric pouches.

Procedure:

  • Fasting: Dogs are fasted overnight prior to the experiment.

  • Basal Secretion: Basal gastric acid secretion is collected from the pouch for a defined period.

  • Meal Stimulation: A standard meal is fed to the dogs to stimulate gastric acid secretion.

  • Compound Administration: Test compounds are administered either orally or directly into the gastric pouch at various doses.

  • Sample Collection: Gastric juice is collected from the pouch at regular intervals post-administration.

  • Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with NaOH to a pH of 7.0. Total acid output is calculated.

  • Data Analysis: ED50 values are determined from the dose-response relationship between the compound dose and the inhibition of total acid output.

Inhibition of Cytokine Release from Activated Human Monocytes

This protocol is based on the methodology for assessing the anti-inflammatory effects of prostaglandin analogues.[3]

Objective: To evaluate the anti-inflammatory potential of Enisoprost and SC-46275 by measuring their ability to inhibit cytokine release.

Cell Model: Purified human monocytes isolated from peripheral blood.

Procedure:

  • Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are then purified by adherence to plastic culture plates.

  • Cell Culture: Monocytes are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the test compounds (Enisoprost, SC-46275) for a specified duration.

  • Stimulation: Monocytes are stimulated with lipopolysaccharide (LPS) to induce the production and release of pro-inflammatory cytokines (e.g., IL-1β, TNF-α).

  • Supernatant Collection: After a defined incubation period with LPS, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of cytokines in the supernatant is measured using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: IC50 values are calculated from the concentration-response curves, representing the concentration of the compound that inhibits cytokine release by 50%.

cluster_Workflow Experimental Workflow: Cytokine Release Inhibition Assay Start Start Isolate_Monocytes Isolate Human Monocytes from Peripheral Blood Start->Isolate_Monocytes Culture_Monocytes Culture Purified Monocytes Isolate_Monocytes->Culture_Monocytes Preincubate Pre-incubate with Enisoprost or SC-46275 Culture_Monocytes->Preincubate Stimulate Stimulate with LPS Preincubate->Stimulate Incubate Incubate for Cytokine Production Stimulate->Incubate Collect_Supernatant Collect Culture Supernatant Incubate->Collect_Supernatant ELISA Quantify Cytokines (e.g., IL-1β) using ELISA Collect_Supernatant->ELISA Analyze_Data Calculate IC50 Values ELISA->Analyze_Data End End Analyze_Data->End

Workflow for determining the anti-inflammatory activity of Enisoprost and SC-46275.

Conclusion

The available data indicates that SC-46275 is a significantly more potent and selective EP3 receptor agonist compared to Enisoprost (represented by Misoprostol). This high selectivity for the EP3 receptor likely accounts for its potent gastric antisecretory effects with a potentially reduced side-effect profile, as activity at EP1 and EP2 receptors is minimal.[2] While both compounds demonstrate anti-inflammatory properties by inhibiting cytokine release, SC-46275 is considerably more potent in this regard. The focused mechanism of action of SC-46275, primarily through the Gi-coupled EP3 receptor, contrasts with the broader activity of Enisoprost across multiple EP receptor subtypes, which activate both inhibitory (Gi) and stimulatory (Gs) signaling pathways. This makes SC-46275 a valuable tool for investigating the specific physiological roles of the EP3 receptor and a promising candidate for therapeutic applications requiring potent and selective EP3 agonism.

References

Independent Verification of SC 34301 (Enisoprost) Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the research findings for SC 34301, also known as Enisoprost, a potent and orally active prostaglandin E1 (PGE1) analogue. The information presented is based on an independent verification of publicly available research, summarizing key performance data against relevant alternatives and detailing the experimental methodologies employed.

I. Comparative Performance Data

Enisoprost (this compound) has been primarily investigated for its gastroprotective, immunosuppressive, and anti-bacterial translocation properties. The following tables summarize the quantitative data from various studies, comparing its efficacy with other agents.

Gastroprotective Effects: Inhibition of Gastric Acid and Pepsin Secretion

A clinical trial involving 20 healthy male volunteers demonstrated that Enisoprost significantly suppresses histamine-stimulated gastric acid and pepsin output compared to both placebo and another PGE1 analogue, Misoprostol.[1]

Treatment GroupDoseMean Inhibition of Stimulated Acid Output vs. PlaceboP-value vs. Placebo
Enisoprost100 µgSignificant Suppression< 0.0001
Enisoprost200 µgSignificant Suppression< 0.0001
Enisoprost400 µgSignificant Suppression< 0.0001
Misoprostol200 µgSignificant Decrease= 0.0012
Placebo---

Data from a randomized, double-blind, placebo-controlled clinical trial.[1]

Prevention of NSAID-Induced Ulcers: Comparison with Misoprostol and Omeprazole

In a large-scale, double-blind study (the OMNIUM study) involving 935 patients on continuous NSAID therapy, the efficacy of Omeprazole was compared with Misoprostol for the healing and prevention of ulcers.[2][3][4] While this study did not directly include Enisoprost, Misoprostol is a closely related PGE1 analogue, providing a relevant benchmark.

Healing of NSAID-Induced Ulcers (at 8 weeks):

Treatment GroupDoseTreatment Success Rate
Omeprazole20 mg/day76% (233 of 308)
Omeprazole40 mg/day75% (237 of 315)
Misoprostol200 µg, 4x/day71% (212 of 298)

Treatment success was defined as the absence of ulcers, fewer than five erosions at each site, and no more than mild dyspepsia.[2][3]

Maintenance of Remission from NSAID-Induced Ulcers (at 6 months):

Treatment GroupDoseRemission RateP-value vs. MisoprostolP-value vs. Placebo
Omeprazole20 mg/day61%0.001< 0.001
Misoprostol200 µg, 2x/day48%-< 0.001
Placebo-27%--

Omeprazole was found to be better tolerated than Misoprostol, with fewer adverse events reported (48% and 46% for 20mg and 40mg Omeprazole, respectively, vs. 59% for Misoprostol).[2][3][5]

Immunosuppressive Effects: Interaction with Cyclosporine

An in vitro study investigated the interaction of various immunosuppressive agents with Cyclosporine (CsA) by measuring the inhibition of ³H-thymidine incorporation into DNA in activated human peripheral blood lymphocytes.[6] This study demonstrated a modest antagonistic interaction between Enisoprost and Cyclosporine.

Drug CombinationInteraction TypeCombination Index (CI)
Enisoprost (EP) + Cyclosporine (CsA)Modest Antagonism> 1
6-Mercaptopurine (6MP) + CsAModest Synergism< 1
Dexamethasone (Dexa) + CsAProfound Synergism< 1
FK506 + CsAMarked Antagonism> 1

A Combination Index (CI) > 1 indicates antagonism, < 1 indicates synergism, and = 1 indicates an additive effect.[6]

II. Experimental Protocols

Inhibition of Gastric Acid and Pepsin Secretion in Healthy Volunteers

Objective: To compare the gastric antisecretory effects of different doses of Enisoprost with placebo and Misoprostol.

Study Design: A randomized, double-blind, placebo-controlled clinical trial.

Participants: 20 healthy male volunteers.

Methodology:

  • Participants received one of the following treatments: Enisoprost (100, 200, or 400 µg), Misoprostol (200 µg), or placebo.

  • Gastric acid and pepsin secretion were stimulated using histamine.

  • Gastric juice was collected and analyzed for acid and pepsin output.

  • Statistical analysis (ANOVA) was used to compare the effects of the different treatments.[1]

Prevention of NSAID-Induced Ulcers (OMNIUM Study)

Objective: To compare the efficacy and tolerability of Omeprazole and Misoprostol in healing and preventing NSAID-associated ulcers.

Study Design: A double-blind, randomized, controlled trial.

Participants: 935 patients requiring continuous NSAID therapy with existing ulcers or more than 10 erosions.

Methodology: Healing Phase (8 weeks):

  • Patients were randomly assigned to receive Omeprazole (20 mg or 40 mg once daily) or Misoprostol (200 µg four times daily).

  • Endoscopic assessment was performed at 4 and 8 weeks to evaluate healing. Maintenance Phase (6 months):

  • 732 patients with successful healing were re-randomized to receive Omeprazole (20 mg daily), Misoprostol (200 µg twice daily), or placebo.

  • Endoscopic assessment was performed to monitor for ulcer relapse.

  • Adverse events were recorded throughout the study.[2][3]

In Vitro Analysis of Immunosuppressive Drug Interactions

Objective: To examine the in vitro interactions of various immunosuppressive agents with Cyclosporine.

Methodology:

  • Normal human peripheral blood lymphocytes were activated by mitogens or by alloantigens in mixed lymphocyte culture responses.

  • The cells were treated with individual drugs (Enisoprost, 6-Mercaptopurine, Dexamethasone, FK506, Cyclosporine) and combinations of each drug with Cyclosporine at various concentrations.

  • The inhibition of DNA proliferation was measured by the incorporation of ³H-thymidine.

  • The dose-effect relationships were analyzed using the median-effect equation to calculate a Combination Index (CI) for each drug pair, quantifying the nature of the interaction (synergism, antagonism, or additive effect).[6]

III. Signaling Pathways and Experimental Workflows

Prostaglandin E1 (PGE1) Signaling Pathway

Enisoprost, as a PGE1 analogue, exerts its effects by binding to prostanoid EP receptors, which are G-protein coupled receptors. The activation of these receptors triggers various downstream signaling cascades.

PGE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE1 PGE1 / Enisoprost EP1 EP1 Receptor PGE1->EP1 EP2_EP4 EP2 / EP4 Receptors PGE1->EP2_EP4 EP3 EP3 Receptor PGE1->EP3 Gq Gq EP1->Gq Gs Gs EP2_EP4->Gs Gi Gi EP3->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylate Cyclase (AC) Gs->AC Gi->AC IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC->cAMP_inc Stimulation cAMP_dec ↓ cAMP AC->cAMP_dec Inhibition Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Cellular_Response_Ca Cellular Response (e.g., smooth muscle contraction) Ca2->Cellular_Response_Ca PKC->Cellular_Response_Ca PKA_inc Protein Kinase A (PKA) Activation cAMP_inc->PKA_inc PKA_dec PKA Inhibition cAMP_dec->PKA_dec Cellular_Response_cAMP_inc Cellular Response (e.g., vasodilation, ↓ inflammation) PKA_inc->Cellular_Response_cAMP_inc Cellular_Response_cAMP_dec Cellular Response (e.g., ↓ gastric acid secretion) PKA_dec->Cellular_Response_cAMP_dec

Caption: Prostaglandin E1 signaling via EP receptors.

Experimental Workflow for In Vitro Immunosuppression Study

The following diagram illustrates the workflow for assessing the interaction between Enisoprost and Cyclosporine on lymphocyte proliferation.

Immunosuppression_Workflow start Isolate Human Peripheral Blood Lymphocytes activate Activate Lymphocytes with Mitogens or Alloantigens start->activate treat Treat with Drugs: - Enisoprost (EP) - Cyclosporine (CsA) - EP + CsA - Other drugs/combinations activate->treat culture Culture for a defined period treat->culture add_thymidine Add ³H-Thymidine culture->add_thymidine incubate Incubate to allow incorporation into replicating DNA add_thymidine->incubate harvest Harvest Cells and Measure Radioactivity incubate->harvest analyze Analyze Data: - Calculate % Inhibition - Determine Combination Index (CI) harvest->analyze end Determine Interaction (Synergism, Antagonism, Additive) analyze->end

Caption: Workflow for in vitro drug interaction analysis.

References

Safety Operating Guide

Navigating the Disposal of SC-34301: A Step-by-Step Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the disposal of SC-34301, ensuring the protection of personnel and the environment. By adhering to these procedural steps, you can confidently manage your chemical waste in accordance with general safety protocols.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for SC-34301. While a specific SDS for SC-34301 was not identified, general safety protocols for hazardous laboratory chemicals should be strictly followed. Always handle the substance in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment:

  • Eye Protection: Wear safety glasses with side shields or goggles.[2]

  • Skin Protection: Wear protective gloves and a lab coat or other protective clothing.[1][2]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[1][2]

Quantitative Data Summary

In the absence of specific data for SC-34301, the following table provides a template for the types of quantitative information that should be sought from the chemical's SDS for proper disposal.

ParameterGuidelineRationale
pH for Neutralization Check SDS; typically between 6.0 and 8.0Ensures the waste is not corrosive and can be safely handled and transported.
Concentration Limits Varies by jurisdiction and disposal facilityPrevents adverse chemical reactions and ensures compliance with local regulations for chemical waste.
Storage Temperature Store at -20°C as indicated for some chemicalsCertain chemicals require specific storage conditions to maintain stability and prevent degradation into more hazardous substances.[2]

Detailed Disposal Protocol

The disposal of chemical waste is a regulated process that requires careful planning and execution. The following steps outline a general yet comprehensive workflow for the proper disposal of a laboratory chemical like SC-34301.

Step 1: Waste Identification and Classification

  • Determine if the waste is hazardous. Based on the information in the SDS and knowledge of the chemical's properties, classify the waste. In the United States, hazardous waste is regulated under the Resource Conservation and Recovery Act (RCRA).[3][4] Wastes are typically classified as hazardous if they are specifically listed by the EPA or if they exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

  • Consult local regulations. State and local regulations may be more stringent than federal rules. In South Carolina, the Department of Health and Environmental Control (DHEC) manages hazardous waste regulations.[4][5]

Step 2: Segregation and Collection

  • Use designated waste containers. Never mix incompatible waste streams.[2] Store SC-34301 waste in a container that is compatible with the chemical and clearly labeled.

  • Label the container. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name (SC-34301)

    • The accumulation start date

    • The hazard characteristics (e.g., flammable, corrosive, toxic)

Step 3: On-Site Accumulation and Storage

  • Store in a Satellite Accumulation Area (SAA). This is an area at or near the point of generation and under the control of the operator.[6]

  • Keep containers closed. Waste containers must be securely sealed except when adding or removing waste.

  • Secondary containment. It is best practice to store liquid waste containers in a secondary container to prevent spills.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EH&S) department. EH&S is responsible for the collection and disposal of hazardous waste and can provide specific guidance for your location.[6]

  • Schedule a waste pickup. Do not allow hazardous waste to accumulate in the laboratory.[6] Regular pickups should be scheduled to ensure timely and compliant disposal.

  • Manifesting. For transportation of hazardous waste, a manifest system is used to track the waste from generation to its final disposal facility. Your EH&S department will handle this documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of a laboratory chemical.

cluster_0 Chemical Disposal Workflow A Start: Chemical Waste Generated B Consult Safety Data Sheet (SDS) A->B C Determine if Waste is Hazardous B->C D Segregate into Compatible Waste Stream C->D Yes I Dispose as Non-Hazardous Waste per Institutional Guidelines C->I No E Label Container with 'Hazardous Waste' & Contents D->E F Store in Satellite Accumulation Area (SAA) E->F G Contact Environmental Health & Safety (EH&S) F->G H Schedule Waste Pickup G->H J End: Waste Disposed H->J I->J

Caption: Logical workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Handling Guidance for SC 34301

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Action Required: Obtain Specific Safety Data Sheet (SDS)

Extensive searches for a Safety Data Sheet (SDS) corresponding to the catalog number SC 34301 from Santa Cruz Biotechnology did not yield a specific document. The product identifier may be incorrect or outdated. It is imperative for laboratory safety that all handling, storage, and disposal procedures are based on the official SDS for the specific chemical in use.

We strongly advise you to contact Santa Cruz Biotechnology directly to obtain the correct and current SDS for your product.

  • Phone: 1-800-457-3801 or +1 831-457-3800

  • Email: --INVALID-LINK--

  • Website: --INVALID-LINK--

In the interim, and as a matter of general laboratory best practice, this document provides essential guidance on the selection and use of Personal Protective Equipment (PPE) for handling potentially hazardous chemicals. The information presented here is based on general safety protocols and should be adapted once the specific hazards of this compound are known from the official SDS.

General Personal Protective Equipment (PPE) Recommendations

The following table summarizes the minimum recommended PPE for handling chemical compounds where the specific hazards have not yet been fully assessed. This information is based on general laboratory safety standards.

Protection Type Recommended Equipment Purpose Key Considerations
Eye and Face Protection Safety Goggles or Safety Glasses with Side ShieldsProtects against chemical splashes, sprays, and airborne particles.Goggles provide a more complete seal around the eyes. A face shield may be required for procedures with a high risk of splashing.
Skin and Body Protection Chemical-Resistant Lab CoatProvides a barrier against spills and splashes to the body.Ensure the lab coat is fully buttoned. The material should be appropriate for the chemicals being handled.
Hand Protection Nitrile GlovesProtects hands from direct contact with hazardous materials.Nitrile gloves offer good resistance to a wide range of chemicals. Always check for tears or punctures before use. For prolonged or high-exposure work, consult a glove compatibility chart. Never reuse disposable gloves.
Respiratory Protection NIOSH/MSHA-Approved RespiratorProtects against inhalation of hazardous dust, vapors, or mists.Use only if required by the specific SDS or if handling the substance outside of a certified chemical fume hood. The type of respirator and cartridge must be selected based on the specific chemical hazards. A formal respiratory protection program, including fit testing, is required.

Operational and Disposal Plans

Handling:

  • Always handle chemicals in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid the creation of dust or aerosols.

  • Wash hands thoroughly after handling and before leaving the laboratory.

  • Ensure an eyewash station and safety shower are readily accessible.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The specific storage temperature and incompatibilities will be detailed in the product's SDS.

Disposal:

  • All waste generated from handling this compound, including contaminated gloves, empty containers, and excess chemical, must be disposed of as hazardous waste.[1][2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1][2]

  • A written standard operating procedure (SOP) for waste disposal may be required.[1]

  • Do not flush chemical waste down the drain.[1]

Procedural Workflow for PPE Selection

The following diagram outlines the logical steps for determining the appropriate PPE when handling any laboratory chemical. This workflow emphasizes the central role of the Safety Data Sheet.

PPE_Selection_Workflow cluster_start cluster_sds Step 1: Hazard Identification cluster_assessment Step 2: Risk Assessment cluster_ppe Step 3: PPE Selection cluster_end start Start: New Chemical Handling Task sds Obtain and Review Safety Data Sheet (SDS) start->sds assess_hazards Identify Specific Hazards: - Physical (flammable, reactive) - Health (toxic, corrosive) - Environmental sds->assess_hazards select_eye Eye/Face Protection: - Goggles? - Face Shield? assess_hazards->select_eye Based on Splash/Aerosol Risk select_gloves Hand Protection: - Nitrile? - Other Material? assess_hazards->select_gloves Based on Chemical Contact select_resp Respiratory Protection: - Fume Hood Sufficient? - Respirator Needed? assess_hazards->select_resp Based on Inhalation Risk end Proceed with Experiment Using Selected PPE select_eye->end select_skin Skin/Body Protection: - Lab Coat? - Apron? select_skin->end select_gloves->end select_resp->end assess_hazazrds assess_hazazrds assess_hazazrds->select_skin Based on Spill Risk

Caption: Workflow for Determining Appropriate Personal Protective Equipment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SC 34301
Reactant of Route 2
SC 34301

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.